Isositsirikine
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl (2R)-2-[(2R,3E,12bS)-3-ethylidene-2,4,6,7,12,12b-hexahydro-1H-indolo[2,3-a]quinolizin-2-yl]-3-hydroxypropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3/c1-3-13-11-23-9-8-15-14-6-4-5-7-18(14)22-20(15)19(23)10-16(13)17(12-24)21(25)26-2/h3-7,16-17,19,22,24H,8-12H2,1-2H3/b13-3-/t16-,17-,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGXKJLTVROJBKZ-LZNZQLKFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1CN2CCC3=C(C2CC1C(CO)C(=O)OC)NC4=CC=CC=C34 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C\1/CN2CCC3=C([C@@H]2C[C@@H]1[C@H](CO)C(=O)OC)NC4=CC=CC=C34 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401317258 | |
| Record name | Isositsirikine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401317258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6519-27-3 | |
| Record name | Isositsirikine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6519-27-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 16-epi-Isositsirikine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006519273 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isositsirikine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401317258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A-Technical-Guide-to-Isositsirikine-from-Catharanthus-roseus-Natural-Sources-and-Isolation
Abstract
This technical guide provides a comprehensive overview of the natural sourcing and isolation of isositsirikine, a notable terpenoid indole alkaloid (TIA), from Catharanthus roseus. It is designed for researchers, scientists, and professionals in drug development. The guide delves into the intricate biosynthetic pathway of TIAs within C. roseus, detailing the scientific rationale behind the selection of specific extraction and purification methodologies. Step-by-step protocols for solvent extraction, acid-base partitioning, and chromatographic separation are presented, underpinned by a discussion of the physicochemical properties of isositsirikine. The document aims to equip researchers with the foundational knowledge and practical insights required to efficiently isolate and purify this promising bioactive compound.
Introduction: The Significance of Catharanthus roseus and Isositsirikine
Catharanthus roseus (L.) G. Don, commonly known as the Madagascar periwinkle, is a plant of significant pharmaceutical interest due to its production of approximately 130 terpenoid indole alkaloids (TIAs).[1] Several of these alkaloids exhibit potent pharmacological activities, with the most renowned being the anticancer agents vinblastine and vincristine.[1] These bisindole alkaloids are derived from the coupling of vindoline and catharanthine and were among the first natural products used in cancer therapy.[1]
Isositsirikine, a monomeric indole alkaloid, is another constituent of the complex alkaloidal mixture found in C. roseus. While not as extensively studied as vinblastine or vincristine, isositsirikine and its isomers have garnered attention for their potential biological activities. For instance, 16-Epi-Z-isositsirikine, isolated from the leaves of C. roseus and Rhazya stricta, has demonstrated antineoplastic activity in both in vitro and in vivo test systems.[2] The intricate stereochemistry of isositsirikine and its relationship with other TIAs within the biosynthetic pathway make its isolation and characterization a compelling area of research.
This guide will provide a detailed exploration of the natural origin of isositsirikine within the metabolic framework of C. roseus and present a scientifically grounded, step-by-step approach to its isolation and purification.
Biosynthesis of Terpenoid Indole Alkaloids in Catharanthus roseus
The biosynthesis of TIAs in C. roseus is a complex and highly regulated process, involving multiple enzymatic steps and subcellular compartments.[3] All TIAs, including isositsirikine, originate from the precursor strictosidine.[1][4] Strictosidine is formed through the condensation of tryptamine, derived from the shikimate pathway, and secologanin, which originates from the terpenoid (isoprenoid) biosynthetic pathway.[1][4]
The key steps leading to the formation of various monomeric alkaloids are outlined below:
-
Formation of Precursors: Tryptamine is synthesized from the amino acid tryptophan, while secologanin is produced via the methylerythritol phosphate (MEP) pathway.
-
Formation of Strictosidine: The enzyme strictosidine synthase (STR) catalyzes the condensation of tryptamine and secologanin to form strictosidine, the universal precursor for all TIAs.[4]
-
Downstream Modifications: Strictosidine undergoes a series of enzymatic conversions, including deglycosylation by strictosidine-β-D-glucosidase (SGD), leading to the formation of various alkaloid skeletons.[1]
A cell-free extract from C. roseus callus has been shown to convert geissoschizine into (16R)-isositsirikine, elucidating a key step in its biosynthetic pathway.[5][6] Understanding this pathway is crucial for optimizing extraction and isolation strategies, as the concentration and distribution of specific alkaloids can vary depending on the plant tissue, developmental stage, and environmental conditions.[3]
Logical Relationship of TIA Biosynthesis
Caption: Biosynthetic pathway of Isositsirikine in C. roseus.
Extraction of Total Alkaloids from Catharanthus roseus
The initial step in isolating isositsirikine is the extraction of the total alkaloid fraction from the plant material, typically the dried leaves. The choice of extraction method is critical and is based on the chemical nature of alkaloids, which are basic compounds.
Acid-Base Extraction: A Foundational Technique
The principle behind acid-base extraction lies in the ability of alkaloids to form salts in an acidic medium, which enhances their solubility in aqueous solutions.[7] This method allows for the separation of basic alkaloids from neutral and acidic plant constituents.
Step-by-Step Protocol for Acid-Base Extraction:
-
Maceration in Acidic Solution:
-
Dried and powdered leaves of C. roseus are macerated in a dilute acid solution, such as 0.1 M hydrochloric acid (HCl) or 2% tartaric acid.[7][8] This protonates the nitrogen atoms in the alkaloid structures, forming water-soluble salts.
-
The use of ultrasonication can enhance the extraction efficiency by disrupting the plant cell walls.[7]
-
-
Removal of Lipophilic Impurities:
-
The acidic aqueous extract is then partitioned with a non-polar organic solvent like petroleum ether or n-hexane.[7] This step removes chlorophyll, fats, waxes, and other lipophilic compounds, which remain in the organic phase.
-
-
Basification and Extraction of Free Alkaloids:
-
The pH of the acidic aqueous phase is adjusted to a basic range (typically pH 9-10) using a base such as ammonium hydroxide (NH₄OH) or sodium hydroxide (NaOH).[8] This deprotonates the alkaloid salts, converting them back to their free base form, which are generally less soluble in water and more soluble in organic solvents.
-
The basified aqueous solution is then repeatedly extracted with a polar organic solvent, such as chloroform or dichloromethane, to transfer the free alkaloids into the organic phase.[8]
-
-
Concentration:
-
The combined organic extracts are dried over an anhydrous salt (e.g., sodium sulfate) and concentrated under reduced pressure to yield the crude total alkaloid extract.
-
Alternative Extraction Methods
While acid-base extraction is a classic and effective method, other techniques have been explored:
-
Methanolic Extraction: Direct extraction with methanol can also be employed.[8] However, this will co-extract a wider range of compounds, necessitating more extensive downstream purification.
-
Supercritical Fluid Extraction (SFE): SFE using carbon dioxide has been investigated for the extraction of specific indole alkaloids like vindoline and catharanthine.[9] This method offers the advantage of being environmentally friendly and can provide higher selectivity under optimized conditions of temperature and pressure.[9]
Table 1: Comparison of Extraction Methods
| Extraction Method | Principle | Advantages | Disadvantages |
| Acid-Base Extraction | Exploits the basic nature of alkaloids to separate them from other plant constituents. | High selectivity for alkaloids, well-established. | Multi-step process, use of acids and bases. |
| Methanolic Extraction | Solubilization of a broad range of phytochemicals in methanol. | Simple, single-step extraction. | Low selectivity, co-extraction of numerous impurities.[8] |
| Supercritical Fluid Extraction (SFE) | Utilizes the solvating properties of supercritical fluids (e.g., CO₂). | High selectivity, environmentally friendly, tunable.[9] | Requires specialized equipment, higher initial cost. |
Isolation and Purification of Isositsirikine
The crude alkaloid extract is a complex mixture requiring further separation to isolate isositsirikine. Chromatographic techniques are indispensable for this purpose.
Column Chromatography: The Primary Separation Tool
Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase.
Step-by-Step Protocol for Column Chromatography:
-
Stationary Phase Selection:
-
Silica gel is a commonly used stationary phase for the separation of alkaloids due to its polar nature.
-
Alumina can also be used, and its activity can be adjusted by controlling the water content.
-
-
Mobile Phase Selection and Gradient Elution:
-
A gradient elution system is typically employed, starting with a non-polar solvent and gradually increasing the polarity.
-
A common solvent system starts with chloroform and gradually introduces methanol. For example, a gradient of chloroform-methanol (e.g., 98:2, 95:5, 90:10 v/v) can effectively separate alkaloids of varying polarities.
-
-
Fraction Collection and Analysis:
-
Fractions are collected sequentially as the mobile phase elutes from the column.
-
Each fraction is analyzed by Thin Layer Chromatography (TLC) to monitor the separation and identify fractions containing the target compound.
-
Thin Layer Chromatography (TLC): Monitoring and Preliminary Identification
TLC is a rapid and essential tool for monitoring the progress of column chromatography and for the preliminary identification of compounds.
-
Stationary Phase: Silica gel G plates are commonly used.
-
Mobile Phase: A variety of solvent systems can be used, such as chloroform:methanol (9:1 v/v) or ethyl acetate:methanol (8:2 v/v).
-
Visualization: The separated spots on the TLC plate can be visualized under UV light (254 nm and 366 nm) and by spraying with a suitable chromogenic reagent, such as Dragendorff's reagent, which gives a characteristic orange or reddish-brown color with alkaloids.
Preparative High-Performance Liquid Chromatography (Prep-HPLC): For High Purity
For obtaining highly pure isositsirikine, preparative HPLC is the method of choice.
-
Column: A reversed-phase C18 column is often used.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol) is typically employed.[9]
-
Detection: A UV detector is used to monitor the elution of compounds.
Workflow for Isolation and Purification of Isositsirikine
Caption: General workflow for the isolation of Isositsirikine.
Structural Elucidation and Characterization
Once isolated, the identity and purity of isositsirikine must be confirmed using various analytical techniques.
-
Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the molecule. Electrospray ionization (ESI-MS) is a soft ionization technique well-suited for analyzing alkaloids.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR spectroscopy are powerful tools for determining the detailed chemical structure, including the stereochemistry, of the isolated compound.
-
Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: Can be used to identify the chromophoric system present in the alkaloid.
A combination of these spectroscopic methods is necessary for the unambiguous identification of isositsirikine.[11][12]
Conclusion
The isolation of isositsirikine from Catharanthus roseus is a multi-step process that requires a thorough understanding of the plant's phytochemistry and the application of sound analytical and separation principles. This guide has provided a detailed overview of the biosynthetic origins of isositsirikine and a practical framework for its extraction, isolation, and purification. The methodologies described herein, from classical acid-base extraction to modern chromatographic techniques, offer a robust approach for obtaining this and other valuable terpenoid indole alkaloids for further pharmacological investigation and potential drug development. The self-validating nature of the described protocols, incorporating in-process monitoring with techniques like TLC, ensures a systematic and efficient isolation process.
References
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Pan, Q., S. Li, and C. Wang. (2015). Biosynthesis and regulation of terpenoid indole alkaloids in Catharanthus roseus. Pharmacognosy Reviews, 9(17), 29-34. [Link]
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Zhang, Y., et al. (2017). Biosynthetic pathway of terpenoid indole alkaloids in Catharanthus roseus. TMR Modern Herbal Medicine, 1(1), 1-10. [Link]
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Liu, D. H., et al. (2007). Terpenoid Indole Alkaloids Biosynthesis and Metabolic Engineering in Catharanthus roseus. Journal of Integrative Plant Biology, 49(7), 939-945. [Link]
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Wang, J., et al. (2019). Terpenoid indole alkaloid biosynthesis in Catharanthus roseus: effects and prospects of environmental factors in metabolic engineering. Phytochemistry Reviews, 18(1), 25-51. [Link]
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Almagro, L., et al. (2021). Biosynthesis and Modulation of Terpenoid Indole Alkaloids in Catharanthus roseus: A Review of Targeting Genes and Secondary Metabolites. Journal of Pure and Applied Microbiology, 15(3), 1185-1199. [Link]
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Mukhopadhyay, S., et al. (1983). Catharanthus alkaloids XXXVII. 16-Epi-Z-isositsirikine, a monomeric indole alkaloid with antineoplastic activity from Catharanthus roseus and Rhazya stricta. Journal of Natural Products, 46(3), 409-413. [Link]
- Goodbody, A. E., et al. (1989). Extraction of alkaloids of Catharanthus roseus tissue.
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El-Sayed, A., and G. A. Cordell. (1981). ISOLATION AND CHARACTERIZATION OF ANTINEOPLASTIC ALKALOIDS FROM CATHARANTHUS ROSEUS L. DON. CULTIVATED IN EGYPT. Alexandria University Pharmaceutical Sciences Journal, 1(1), 11-18. [Link]
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Choi, Y. H., et al. (1991). Extraction of indole alkaloids from Catharanthus roseus by using supercritical carbon dioxide. Korean Journal of Chemical Engineering, 8(4), 273-278. [Link]
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Verpoorte, R., et al. (2007). A simplified procedure for indole alkaloid extraction from Catharanthus roseus combined with a semi-synthetic production process for vinblastine. PubMed, 17614008. [Link]
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National Center for Biotechnology Information. (n.d.). Isositsirikine. PubChem Compound Database. [Link]
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Stöckigt, J., et al. (1979). Biosynthesis of (16R)-Isositsirikine from Geissoschizine with a Cell-Free Extract of Catharanthus roseus Callus. Journal of the Chemical Society, Chemical Communications, (23), 1082-1083. [Link]
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Hirata, T., S. L. Lee, and A. I. Scott. (1979). Biosynthesis of (16R)-isositsirikine from geissoschizine with a cell-free extract of Catharanthus roseus callus. Journal of the Chemical Society, Chemical Communications, (23), 1082-1083. [Link]
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Wolfender, J. L., et al. (2015). Comparison of analytical techniques for the identification of bioactive compounds from natural products. Planta Medica, 81(12/13), 1035-1049. [Link]
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Prasad, A., M. Joshi, and C. Suvalka. (2023). Catharanthus roseus: Alkaloid Fraction Isolation and its Antibacterial Activity. International Journal of Zoological Investigations, 9(2), 138-152. [Link]
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Cui, L., et al. (2019). Biologically Active Isoquinoline Alkaloids covering 2014-2018. Molecules, 24(24), 4563. [Link]
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Mustafa, A. J., and S. A. Ali. (2022). Various Analytical Techniques for the Isolation and Identification of Flavonoid Compounds: A Descriptive Review. Journal of Studies in Science and Engineering, 2(2), 1-16. [Link]
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Isositsirikine biosynthesis pathway from tryptophan
An In-Depth Technical Guide to the Biosynthesis of Isositsirikine from Tryptophan
For Researchers, Scientists, and Drug Development Professionals
Abstract
The monoterpenoid indole alkaloids (MIAs) represent a vast and structurally diverse class of plant-specialized metabolites, many of which possess significant pharmacological value. Isositsirikine, a prominent MIA found in medicinal plants such as Catharanthus roseus, serves as a key branchpoint intermediate in the biosynthesis of more complex and therapeutically important alkaloids. Understanding its formation is critical for advancements in metabolic engineering and synthetic biology aimed at producing high-value pharmaceuticals. This technical guide provides a comprehensive exploration of the isositsirikine biosynthetic pathway, beginning with the primary metabolite L-tryptophan. We will dissect the enzymatic cascade, detailing the mechanisms, kinetic properties, and regulatory controls that govern this intricate metabolic route. Furthermore, this document furnishes detailed, field-proven experimental protocols for pathway analysis and outlines the application of this knowledge in drug development and biotechnology.
Introduction: The Significance of Monoterpenoid Indole Alkaloids
The journey from primary metabolites to complex, biologically active compounds is a hallmark of plant biochemistry. The monoterpenoid indole alkaloids (MIAs) are a testament to this, with over 3,000 identified members originating from the condensation of an indole moiety derived from tryptophan and a terpenoid portion from the iridoid pathway.[1][2] These compounds are not mere metabolic curiosities; they are the active principles behind numerous traditional medicines and modern pharmaceuticals, including the anti-cancer agents vinblastine and vincristine, the anti-hypertensive ajmalicine, and the anti-malarial quinine.[2][3]
The biosynthesis of these valuable molecules diverges from a common precursor, strictosidine.[4] The subsequent enzymatic modifications of the strictosidine aglycone create a web of interconnected pathways leading to various alkaloid scaffolds. Isositsirikine and its isomers are situated at a crucial metabolic crossroads within this web. Specifically, the conversion of the central intermediate geissoschizine to isositsirikine represents a key transformation, directing metabolic flux towards specific classes of MIAs.[5][6] A thorough understanding of this pathway is therefore not just an academic exercise but a foundational requirement for harnessing the biosynthetic power of plants for pharmaceutical production.
Part I: The Convergent Pathway to the Universal Precursor, Strictosidine
The formation of isositsirikine begins with the convergence of two major metabolic pathways: the shikimate pathway, which provides the indole component, and the methylerythritol phosphate (MEP) pathway, which generates the terpenoid unit.[7]
The Indole Arm: From Tryptophan to Tryptamine
The first committed step from primary metabolism towards the indole portion of MIAs is the decarboxylation of L-tryptophan.
-
Enzyme: Tryptophan Decarboxylase (TDC)
-
Reaction: This pyridoxal phosphate (PLP)-dependent enzyme catalyzes the removal of the carboxyl group from tryptophan to produce tryptamine.[8]
The expression of the TDC gene is often a tightly regulated control point in the overall pathway. Its upregulation is a prerequisite for increased MIA production, making it a frequent target for metabolic engineering efforts.[9]
The Terpenoid Arm: Formation of Secologanin
Concurrently, the MEP pathway in the plastids generates the C10 monoterpenoid precursor geranyl diphosphate (GPP).[7] A complex series of enzymatic reactions, including hydroxylation by Geraniol 10-hydroxylase (G10H) and oxidative cleavage by Secologanin Synthase (SLS), converts GPP into the reactive secoiridoid, secologanin.[8][10] The regulation of this arm of the pathway is equally complex and can be a rate-limiting factor in overall MIA biosynthesis.[10]
The Gateway Reaction: Strictosidine Synthase (STR)
The confluence of the two arms occurs in a stereospecific Pictet-Spengler reaction, a hallmark of alkaloid biosynthesis.
-
Enzyme: Strictosidine Synthase (STR), EC 4.3.3.2[11]
-
Reaction: STR catalyzes the condensation of tryptamine and secologanin to form 3-α(S)-strictosidine.[12][13] This reaction is foundational, as strictosidine is the universal precursor to virtually all MIAs.[4]
-
Causality and Mechanism: The enzyme acts as a sophisticated molecular scaffold. Its active site orients the two substrates, tryptamine and secologanin, to facilitate the formation of an iminium ion from the aldehyde of secologanin and the primary amine of tryptamine. This is followed by an intramolecular electrophilic attack from the C2 position of the indole ring onto the iminium carbon, leading to cyclization. The enzyme's structure ensures the exclusive formation of the 3-α(S) stereoisomer, preventing the formation of its diastereomer, vincoside.[11][14] The crystal structure of Rauvolfia serpentina STR reveals a six-bladed β-propeller fold, which is novel for plant proteins and provides the structural basis for its catalytic specificity.[15]
The reaction catalyzed by STR is often considered a rate-limiting step and a critical point of regulation in the MIA pathway.[11]
Part II: Activation and Diversification Post-Strictosidine
Strictosidine itself is a stable glucoside. To continue down the pathway, it must be activated by deglycosylation, which unleashes a highly reactive intermediate that serves as the true branching point for MIA diversity.
The Gatekeeper of Diversity: Strictosidine β-D-Glucosidase (SGD)
-
Enzyme: Strictosidine β-D-Glucosidase (SGD), EC 3.2.1.105
-
Reaction: SGD hydrolyzes the β-D-glucose moiety from strictosidine.[1]
-
Self-Validating Logic: This deglycosylation is not merely a simple hydrolysis. It unmasks a highly unstable aglycone. This instability is the key to the subsequent chemical diversity. The removal of the bulky, hydrophilic glucose group allows the molecule to undergo spontaneous intramolecular rearrangements.[1][14] The enzyme is highly specific for strictosidine, ensuring that this reactive intermediate is generated only from the correct precursor.[16]
The Reactive Intermediates: Aglycone, Cathenamine, and Dehydrogeissoschizine
The strictosidine aglycone exists in a dynamic equilibrium with several isomers, including 4,21-dehydrogeissoschizine and the iminium species, cathenamine.[4][17] This pool of reactive, interconverting molecules is the substrate for the next wave of enzymes, which channel the metabolic flux toward different structural classes of alkaloids (e.g., heteroyohimbine, iboga, aspidosperma).[18][19]
Part III: The Terminal Step: Geissoschizine Synthase and the Formation of Isositsirikine
The direct precursor to isositsirikine is the corynanthe-type alkaloid geissoschizine. The formation of geissoschizine and its subsequent conversion to isositsirikine are pivotal steps that dictate the flow towards a specific branch of the MIA network.
-
Enzyme: Geissoschizine Synthase (GS)
-
Reaction: GS, a medium-chain alcohol dehydrogenase, acts on the pool of strictosidine aglycones to produce geissoschizine.[20][21] This enzyme is a critical branch point, controlling the flux away from other alkaloid classes (like the heteroyohimbines) and towards the formation of iboga and aspidosperma precursors.[18][22]
-
A Bifunctional Role: Critically, GS appears to possess a secondary reductive activity. After forming geissoschizine, the same enzyme can catalyze the reduction of its keto-enol function to produce (16R)-isositsirikine.[5][6] This dual function highlights the efficiency of biosynthetic pathways, where a single enzyme can channel a substrate through sequential transformations.
The overall biosynthetic pathway is summarized in the diagram below.
Caption: Figure 2: Jasmonate Regulatory Cascade
Subcellular Compartmentalization
The MIA pathway is a model of metabolic channeling, with different steps localized to distinct subcellular compartments. Tryptamine biosynthesis occurs in the cytosol, while secologanin is synthesized in the plastids. The key condensation reaction catalyzed by STR occurs in the vacuole. Strictosidine is then exported to the cytosol or potentially the endoplasmic reticulum and nucleus, where SGD acts upon it, releasing the reactive aglycone for further modification by cytosolic enzymes like GS. [23]This spatial separation prevents unwanted side reactions, protects the cell from reactive intermediates, and allows for precise control over metabolic flux.
Feedback Regulation
While end-product inhibition of STR by alkaloids like ajmalicine has been shown to be weak or non-existent, the pathway is regulated by precursor availability. [13]The upstream enzyme anthranilate synthase, which commits chorismate to the tryptophan pathway, is subject to strong feedback inhibition by tryptophan. [24]Overcoming this bottleneck by expressing a feedback-resistant version of the enzyme has been shown to dramatically increase tryptophan and tryptamine levels, demonstrating its importance as a regulatory control point. [24]
Part V: Methodologies for Pathway Elucidation and Engineering
The study of the isositsirikine pathway relies on a combination of enzymology, molecular biology, and analytical chemistry.
Protocol 1: Enzyme Assay for Strictosidine Synthase (STR)
This protocol provides a reliable method for quantifying STR activity in plant protein extracts or purified enzyme preparations, based on the HPLC detection of tryptamine consumption. [25] Objective: To measure the rate of strictosidine formation by monitoring the secologanin-dependent disappearance of the substrate tryptamine.
Materials:
-
Protein extract or purified STR
-
Potassium phosphate buffer (100 mM, pH 6.8)
-
Tryptamine hydrochloride solution (10 mM in water)
-
Secologanin solution (10 mM in water)
-
Methanol (HPLC grade)
-
Trichloroacetic acid (TCA) solution (10% w/v)
-
HPLC system with a C18 column and UV detector (280 nm)
Procedure:
-
Reaction Setup: In a 1.5 mL microfuge tube, prepare the reaction mixture:
-
80 µL Potassium phosphate buffer (100 mM, pH 6.8)
-
10 µL Protein extract (adjust volume and buffer for a total reaction volume of 100 µL)
-
5 µL Secologanin solution (final concentration 0.5 mM)
-
-
Pre-incubation: Incubate the mixture at 30°C for 5 minutes to equilibrate the temperature.
-
Initiation: Start the reaction by adding 5 µL of Tryptamine solution (final concentration 0.5 mM). Vortex briefly.
-
Incubation: Incubate the reaction at 30°C for a defined period (e.g., 20 minutes). The time should be within the linear range of the reaction.
-
Termination: Stop the reaction by adding 20 µL of 10% TCA. Vortex and centrifuge at >12,000 x g for 5 minutes to pellet precipitated protein.
-
Control Reactions: Prepare two controls:
-
No Enzyme Control: Replace the protein extract with buffer.
-
No Secologanin Control: Replace the secologanin solution with water. This is crucial as it accounts for any tryptamine degradation not dependent on STR.
-
-
HPLC Analysis:
-
Transfer the supernatant to an HPLC vial.
-
Inject 20 µL onto a C18 column.
-
Elute with an appropriate mobile phase (e.g., a gradient of acetonitrile in phosphate buffer) at a flow rate of 1 mL/min. [26] * Monitor the absorbance at 280 nm.
-
-
Quantification: Calculate the amount of tryptamine consumed by comparing the peak area in the complete reaction to a standard curve of tryptamine and subtracting the non-specific loss observed in the "No Secologanin" control. Enzyme activity is typically expressed in pkat/mg protein (picomoles of product formed per second per mg of protein).
Caption: Figure 3: STR Enzyme Assay Workflow
Protocol 2: Heterologous Expression and Purification of Pathway Enzymes
Functional characterization of enzymes like STR, SGD, and GS often requires producing them in a clean, recombinant form. Nicotiana benthamiana is an excellent system for transient heterologous expression of plant enzymes. [20][21] Objective: To produce and purify a His-tagged pathway enzyme from N. benthamiana.
Procedure:
-
Vector Construction: Clone the full-length cDNA of the target gene (e.g., GS) into a plant expression vector (e.g., pEAQ-HT) containing an N- or C-terminal 6xHis-tag.
-
Agrobacterium Transformation: Transform the expression construct into Agrobacterium tumefaciens strain LBA4404 by electroporation.
-
Infiltration: Grow an overnight culture of the transformed Agrobacterium. Resuspend the cells in infiltration buffer (10 mM MES pH 5.6, 10 mM MgCl₂, 150 µM acetosyringone) to an OD₆₀₀ of ~0.5. Infiltrate the abaxial side of 4-6 week old N. benthamiana leaves using a needleless syringe.
-
Incubation: Grow the plants for 5-7 days under standard greenhouse conditions to allow for protein expression.
-
Protein Extraction: Harvest the infiltrated leaves and flash-freeze in liquid nitrogen. Grind to a fine powder. Homogenize the powder in ice-cold extraction buffer (e.g., 50 mM Tris-HCl pH 7.5, 500 mM NaCl, 10% glycerol, 10 mM imidazole, 1 mM PMSF, 2 mM β-mercaptoethanol).
-
Purification:
-
Clarify the extract by centrifugation.
-
Apply the supernatant to a Ni-NTA affinity chromatography column pre-equilibrated with extraction buffer.
-
Wash the column extensively with wash buffer (extraction buffer with 20-40 mM imidazole).
-
Elute the His-tagged protein with elution buffer (extraction buffer with 250-500 mM imidazole).
-
-
Verification: Confirm the purity and size of the protein using SDS-PAGE and determine its concentration using a Bradford or BCA assay. The purified enzyme is now ready for functional assays and kinetic characterization.
Protocol 3: Analytical Quantification of Alkaloids by HPLC
Objective: To separate and quantify isositsirikine and other related MIAs from a plant extract. [26][27] Procedure:
-
Extraction: Homogenize freeze-dried, powdered plant material (e.g., C. roseus leaves) with methanol. Extract using sonication for 20 minutes. Centrifuge to clarify the extract. [28]2. HPLC System: Use a reverse-phase HPLC system with a C18 column (e.g., 100 x 4.6 mm) and a PDA or UV detector.
-
Mobile Phase: A common mobile phase system is a gradient of acetonitrile in an aqueous buffer, such as phosphate buffer (e.g., 0.1 M, pH adjusted to 3.5 with acetic acid). [26]4. Gradient Elution: A typical gradient might be:
-
0-5 min: 20% Acetonitrile
-
5-25 min: 20-80% Acetonitrile
-
25-30 min: 80% Acetonitrile
-
30-35 min: 80-20% Acetonitrile (return to initial conditions)
-
Flow rate: 1.0 mL/min.
-
-
Detection: Monitor at 254 nm or 280 nm, wavelengths where indole alkaloids typically absorb.
-
Identification and Quantification: Identify peaks by comparing retention times and UV spectra with authentic standards of isositsirikine, geissoschizine, ajmalicine, etc. Quantify using a calibration curve generated from the standards.
Data Presentation: Enzyme Kinetics
Understanding the catalytic efficiency of pathway enzymes is crucial for identifying bottlenecks and planning metabolic engineering strategies.
| Enzyme | Substrate(s) | Source Organism | Apparent Kₘ | k_cat / V_max | Reference(s) |
| Strictosidine Synthase (STR) | Tryptamine | C. roseus | ~9 µM - 0.83 mM | 300-400 nkat/mg | [13][29] |
| Secologanin | C. roseus | ~0.46 mM | [13] | ||
| Tryptamine | R. serpentina | 6.2 µM | 10.65 s⁻¹ | [30] | |
| Secologanin | R. serpentina | 39 µM | [30] | ||
| Strictosidine Glucosidase (SGD) | Strictosidine | C. roseus | - | High Specificity | [16] |
Note: Kinetic values can vary significantly based on assay conditions, pH, and enzyme purity.
Part VI: Applications in Drug Development and Metabolic Engineering
The detailed elucidation of the isositsirikine pathway provides a roadmap for the biotechnological production of valuable MIAs.
-
Metabolic Engineering in Plants: Overexpression of key regulatory genes (like ORCA3) or bottleneck enzymes (like TDC and STR) in C. roseus has been shown to increase the flux through the pathway, leading to higher accumulation of specific alkaloids. [8][9]* Heterologous Production: The entire pathway to strictosidine and even downstream products has been reconstituted in microbial hosts like Saccharomyces cerevisiae (yeast). [20]By expressing the plant enzymes from tryptophan to isositsirikine in a fermentable microbe, it becomes possible to produce these compounds in a controlled, scalable bioreactor, independent of agriculture. This approach, often termed synthetic biology, holds immense promise for producing rare and expensive drugs.
-
Combinatorial Biosynthesis: The substrate promiscuity of some pathway enzymes, particularly STR, allows for the feeding of unnatural tryptamine analogs to engineered systems. This can lead to the production of "new-to-nature" alkaloids with potentially novel pharmacological activities, accelerating drug discovery. [21]
Conclusion and Future Outlook
The biosynthetic pathway from tryptophan to isositsirikine is a masterclass in metabolic efficiency, intricate regulation, and chemical creativity. From the convergent synthesis of the universal precursor strictosidine to the pivotal role of geissoschizine synthase, each enzymatic step is a potential control point for metabolic engineering. While the core pathway has been largely elucidated, significant research continues. The discovery of novel transporters, the fine-tuning of regulatory networks, and the characterization of the enzymes in the late-stage, highly decorated branches of the MIA pathway remain active areas of investigation. The knowledge synthesized in this guide provides a robust foundation for researchers aiming to understand, manipulate, and ultimately harness this remarkable metabolic pathway for the benefit of human health.
References
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Méteignier, L. V., Szwarc, S., Barunava, P., et al. (2021). Harnessing the spatial and transcriptional regulation of monoterpenoid indole alkaloid metabolism in Alstonia scholaris leads to the identification of broad geissoschizine cyclase activities. bioRxiv. [Link]
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Tits, M., et al. (1997). KINETIC PROPERTIES OF STRICTOSIDINE GLUCOSIDASE FROM CATHARANTHUS ROSEUS AND OF THE NEW GLUCOSIDASE FROM STRYCHNOS MELLODORA IN. ORBi. [Link]
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Szabó, L. F. (2008). Rigorous Biogenetic Network for a Group of Indole Alkaloids Derived from Strictosidine. Molecules. [Link]
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Hughes, E. H., et al. (2004). Expression of a feedback-resistant anthranilate synthase in Catharanthus roseus hairy roots provides evidence for tight regulation of terpenoid indole alkaloid levels. Semantic Scholar. [Link]
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Caputi, L., et al. (2020). Oxidative Rearrangements of the Alkaloid Intermediate Geissoschizine. Angewandte Chemie. [Link]
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UniProt Consortium. (2023). Strictosidine synthase 1 - Rauvolfia serpentina (Serpentine wood). UniProtKB. [Link]
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Grokipedia. (n.d.). Strictosidine beta-glucosidase. Grokipedia. [Link]
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Le-Coz, S., et al. (2022). Directed Biosynthesis of New to Nature Alkaloids in a Heterologous Nicotiana benthamiana Expression Host. Frontiers in Plant Science. [Link]
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Singh, S. K., et al. (2022). Terpenoid indole alkaloid biosynthesis in Catharanthus roseus: effects and prospects of environmental factors in metabolic engineering. Applied Microbiology and Biotechnology. [Link]
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Jin, J., et al. (2023). Ancient gene clusters initiate monoterpenoid indole alkaloid biosynthesis and C3 stereochemistry inversion. bioRxiv. [Link]
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Paul, P., et al. (2021). Biosynthesis and Modulation of Terpenoid Indole Alkaloids in Catharanthus roseus: A Review of Targeting Genes and Secondary Metabolites. Journal of Pure and Applied Microbiology. [Link]
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An In-Depth Technical Guide to the Key Enzymes in Isositsirikine Biosynthesis
Abstract: The monoterpenoid indole alkaloids (MIAs) represent a vast and structurally diverse class of plant-derived natural products, many of which possess significant pharmacological activities. Isositsirikine, a member of the corynanthe alkaloid family, serves as a crucial intermediate in the biosynthesis of more complex MIAs. Understanding the enzymatic machinery responsible for its construction is paramount for advancements in metabolic engineering, synthetic biology, and drug development. This technical guide provides a comprehensive exploration of the core enzymes—Strictosidine Synthase (STR), Strictosidine β-Glucosidase (SGD), and Geissoschizine Synthase (GS)—that orchestrate the biosynthesis of isositsirikine. We will delve into the mechanistic details of each biocatalyst, provide field-proven experimental protocols for their study, and present a consolidated view of the pathway, offering researchers a foundational resource for harnessing these powerful enzymatic tools.
Introduction: The Architectural Blueprint of a Bioactive Scaffold
The journey to constructing the intricate molecular architecture of isositsirikine begins from two primary precursors: the amino acid L-tryptophan and the iridoid monoterpene, secologanin.[1] The biosynthetic pathway is a model of enzymatic precision, channeling these simple building blocks through a series of transformations to yield the universal MIA precursor, strictosidine, which is then tailored into a multitude of alkaloid frameworks.[2][3] Isositsirikine emerges from this metabolic grid as a key downstream intermediate.[4][5][6] The pathway's efficiency and specificity are governed by a core set of enzymes that represent critical control points. This guide focuses on the three central enzymes that form the direct lineage to isositsirikine.
The Cornerstone Enzyme: Strictosidine Synthase (STR)
Strictosidine Synthase (EC 4.3.3.2) is the gatekeeper of MIA biosynthesis.[7] It catalyzes the first committed step, a stereospecific Pictet-Spengler condensation between tryptamine (derived from tryptophan) and secologanin.[7][8] This reaction is foundational, as it establishes the core carbon-nitrogen framework and the specific (S)-stereochemistry at the C3 position of strictosidine, the precursor to over 3,000 distinct alkaloids.[2][9]
Catalytic Mechanism and Structure
STR functions as a highly efficient scaffold, bringing its two substrates into proximity and orienting them for cyclization.[10] The enzyme's active site, featuring a critical glutamic acid residue (Glu309 in Rauvolfia serpentina), facilitates the reaction without the need for a metal cofactor.[7] The structural architecture of STR is a six-bladed β-propeller fold, which creates a central pocket where the catalysis occurs.[7] This unique structure ensures high diastereoselectivity, exclusively producing 3-α(S)-strictosidine.[7]
The Gateway to Diversity: Strictosidine β-Glucosidase (SGD)
Following its synthesis, strictosidine is activated for downstream diversification by Strictosidine β-Glucosidase (SGD, EC 3.2.1.105).[11][12][13] This enzyme plays a crucial "gateway" role by hydrolyzing the glucose moiety from strictosidine.[11][14] This deglycosylation event is not a simple deactivation step; instead, it unmasks a highly reactive and unstable aglycone intermediate, which is the pivotal precursor for the vast array of MIA scaffolds.[11][15][16]
Catalytic Mechanism and Subcellular Localization
SGD is a member of the glycoside hydrolase family 1 (GH1) and features a conserved (β/α)₈ barrel fold.[11] Its active site contains a catalytic dyad of two glutamic acid residues (Glu-207 as the proton donor and Glu-416 as the nucleophile in R. serpentina SGD) that cleave the glycosidic bond.[11] The enzyme exhibits high substrate specificity, ensuring that only strictosidine is activated.[13] Interestingly, while strictosidine is synthesized and stored in the vacuole, SGD is localized to the endoplasmic reticulum or the cytosol-tonoplast interface.[11][17] This spatial separation implies a tightly regulated transport mechanism for the substrate and product, preventing uncontrolled reactions of the toxic aglycone.
The Branchpoint Architect: Geissoschizine Synthase (GS)
The unstable strictosidine aglycone serves as the substrate for the next key enzyme, Geissoschizine Synthase (GS). GS is a medium-chain dehydrogenase/reductase (MDR) that plays a dual role in the pathway to isositsirikine.[4][18]
Dual Catalytic Function
First, GS catalyzes the NADPH-dependent reduction of an iminium species, 4,21-dehydrogeissoschizine (which forms spontaneously from the strictosidine aglycone), to produce the central intermediate, geissoschizine.[2][4] Geissoschizine is a critical branchpoint intermediate leading to numerous classes of alkaloids, including the iboga and aspidosperma types.[18]
Second, and of direct relevance to this guide, GS possesses the ability to further reduce the keto-enol function of its own product, geissoschizine, to yield isositsirikine.[4] This positions GS as the terminal enzyme in the direct biosynthesis of isositsirikine. This reductive step finalizes the core structure of the sitsirikine skeleton.
// Nodes for compounds Tryptamine [label="Tryptamine", fillcolor="#FFFFFF", fontcolor="#202124"]; Secologanin [label="Secologanin", fillcolor="#FFFFFF", fontcolor="#202124"]; Strictosidine [label="Strictosidine", fillcolor="#FBBC05", fontcolor="#202124"]; Aglycone [label="Strictosidine Aglycone\n(unstable)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; DHG [label="4,21-Dehydrogeissoschizine", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Geissoschizine [label="Geissoschizine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Isositsirikine [label="Isositsirikine", fillcolor="#34A853", fontcolor="#FFFFFF"]; Other_MIAs [label="Other MIA Scaffolds", style=dashed];
// Nodes for enzymes STR [label="Strictosidine\nSynthase (STR)", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; SGD [label="Strictosidine\nβ-Glucosidase (SGD)", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; GS [label="Geissoschizine\nSynthase (GS)", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges {Tryptamine, Secologanin} -> STR; STR -> Strictosidine; Strictosidine -> SGD; SGD -> Aglycone; Aglycone -> DHG [label="Spontaneous"]; DHG -> GS [label="NADPH"]; GS -> Geissoschizine [label="Reduction"]; Geissoschizine -> GS [label="NADPH", dir=back]; GS -> Isositsirikine [label="Reduction"]; Geissoschizine -> Other_MIAs [style=dashed]; } dot Caption: Biosynthetic pathway from primary precursors to Isositsirikine.
Experimental Protocols & Data
The study of these enzymes relies on robust methodologies for their production and characterization. Heterologous expression in hosts like Escherichia coli or Saccharomyces cerevisiae is a common strategy.[10][17][19]
Protocol: Heterologous Expression and Lysate Preparation of SGD in E. coli
This protocol is adapted from methodologies described for expressing plant glucosidases in bacterial hosts.[17]
-
Gene Cloning: The codon-optimized cDNA sequence for SGD is cloned into an expression vector (e.g., pET-26b(+)) suitable for E. coli (e.g., BL21(DE3) strain).
-
Culture Growth: Transform E. coli BL21(DE3) with the expression plasmid. Inoculate a single colony into 500 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic (e.g., 50 µg/mL kanamycin). Incubate at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6.
-
Protein Induction: Cool the culture and induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1 mM. Continue incubation at a lower temperature (e.g., 18°C) for 16-48 hours to enhance soluble protein yield.[17]
-
Cell Harvesting: Pellet the cells by centrifugation at 4,500 rpm for 45 minutes at 4°C.
-
Cell Lysis: Resuspend the cell pellet in a lysis buffer (e.g., 50 mM sodium phosphate, pH 7.4, 300 mM NaCl, 10 mM imidazole). Lyse the cells via sonication on ice.
-
Lysate Clarification: Remove cell debris by centrifugation at 16,000 rpm for 45 minutes at 4°C. The resulting supernatant is the crude cell-free lysate containing the recombinant enzyme. A parallel culture transformed with an empty vector should be processed as a negative control.[17]
Protocol: Enzyme Activity Assay via HPLC
This assay measures the enzymatic conversion of a substrate by monitoring its disappearance and/or the appearance of the product.[20][21]
-
Reaction Setup: In a microcentrifuge tube, prepare a 100 µL reaction mixture containing:
-
Citrate/phosphate buffer (pH 6.0)
-
Substrate (e.g., 20-50 µM strictosidine for an SGD assay)
-
10-20 µg of total protein from the crude cell-free lysate.
-
-
Incubation: Incubate the reaction at 30°C for 1 hour.
-
Reaction Termination: Stop the reaction by adding 200 µL of methanol. This precipitates the protein and solubilizes the small molecule alkaloids.
-
Sample Preparation: Centrifuge the mixture at high speed (e.g., 12,000 x g) for 5 minutes to pellet the precipitated protein.
-
HPLC Analysis: Analyze the supernatant using a reverse-phase HPLC system (e.g., C18 column) coupled with a UV or MS detector. Monitor the decrease in the substrate peak (strictosidine) and/or the increase in a product peak relative to the negative control assay.[17]
Summary of Enzyme Kinetic Parameters
The efficiency of these enzymes has been characterized to varying degrees. The following table summarizes reported kinetic constants, which are essential for quantitative modeling of the biosynthetic pathway.
| Enzyme | Substrate | Km (mM) | Vmax or kcat | Source |
| Strictosidine Synthase (STR) | Tryptamine | 2.3 | Not Reported | [8] |
| Secologanin | 3.4 | Not Reported | [8] | |
| Strictosidine β-Glucosidase (SGD) | Strictosidine | 0.22 | 0.078 mM/min | [22] |
| Geissoschizine Synthase (GS) | 4,21-Dehydrogeissoschizine | N/A | N/A | N/A |
| Geissoschizine | N/A | N/A | N/A |
Conclusion and Future Outlook
The biosynthesis of isositsirikine is a testament to the elegance of plant metabolic pathways, orchestrated by three key enzymes: Strictosidine Synthase, Strictosidine β-Glucosidase, and Geissoschizine Synthase. Each enzyme represents a critical juncture, from the initial stereospecific condensation to the final reductive tailoring. The elucidation of their roles, structures, and mechanisms provides an invaluable toolkit for synthetic biologists and drug development professionals. By leveraging these biocatalysts in engineered microbial hosts, it is now possible to produce strictosidine and its derivatives, paving the way for the sustainable production of complex, high-value MIAs and novel-to-nature analogs.[3][19] Future work should focus on the detailed kinetic characterization of Geissoschizine Synthase and the exploration of the broader substrate promiscuity of all three enzymes to expand the accessible chemical space of pharmacologically relevant alkaloids.
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Proposed biosynthesis pathway of yohimbane (blue) and heteroyohimbane (pink) monoterpene indole alkaloids (MIAs). (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
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Li, J., et al. (2023). Engineered biosynthesis of plant heteroyohimbine and corynantheine alkaloids in Saccharomyces cerevisiae. bioRxiv. Available at: [Link]
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Stavrinides, A., et al. (2016). Structural investigation of heteroyohimbine alkaloid synthesis reveals active site elements that control stereoselectivity. ResearchGate. Available at: [Link]
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O'Connor, S. E., & Maresh, J. J. (2006). Chemistry and biology of monoterpene indole alkaloid biosynthesis. Natural Product Reports, 23(4), 532-547. Available at: [Link]
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An In-depth Technical Guide to the Physical and Chemical Properties of Isositsirikine
Abstract: Isositsirikine is a monoterpenoid indole alkaloid naturally occurring in several plant species, most notably Catharanthus roseus. As a member of a class of compounds renowned for their diverse and potent biological activities, Isositsirikine presents a subject of significant interest for researchers in natural product chemistry, pharmacology, and drug development. This technical guide provides a comprehensive overview of the core physicochemical properties of Isositsirikine, its spectroscopic signature, established protocols for its isolation from natural sources, and a summary of its chemical synthesis. The document is intended to serve as a foundational resource for scientists, offering both established data and field-proven insights into the handling and characterization of this complex natural product.
Section 1: Core Physicochemical Properties
Isositsirikine is classified as a Corynanthe-type monoterpenoid indole alkaloid. Its structural identity and fundamental physical properties are crucial for its handling, formulation, and analysis. The core structure features an indolo[2,3-a]quinolizine skeleton, which is characteristic of many related alkaloids.
Key identifying information and physical properties have been compiled from authoritative chemical databases and are summarized in Table 1 below. These data points are essential for sample identification, purity assessment, and designing experimental conditions such as solvent selection and thermal analysis.
| Property | Value | Source(s) |
| CAS Registry Number | 6519-27-3 | [1] |
| Molecular Formula | C₂₁H₂₆N₂O₃ | [1] |
| Molecular Weight | 354.4 g/mol | [1] |
| IUPAC Name | methyl (2R)-2-[(2R,3E,12bS)-3-ethylidene-2,4,6,7,12,12b-hexahydro-1H-indolo[2,3-a]quinolizin-2-yl]-3-hydroxypropanoate | [1] |
| Melting Point | 263.5 °C | [2] |
| Appearance | Powder | [3] |
| LogP (XLogP3) | 1.8 | [1] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [3] |
Section 2: Spectroscopic Characterization
The structural elucidation of Isositsirikine relies on a combination of modern spectroscopic techniques. Each method provides unique information about the molecule's connectivity, functional groups, and three-dimensional arrangement.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the detailed structure of Isositsirikine. Both ¹H and ¹³C NMR provide a map of the carbon-hydrogen framework.
-
¹H NMR: The proton spectrum is complex but reveals key features: signals in the aromatic region (δ 7.0-7.5 ppm) corresponding to the indole ring protons, an olefinic proton signal for the ethylidene group, and a series of aliphatic signals for the tetracyclic core and the side chain.
-
¹³C NMR: The carbon spectrum complements the proton data, showing distinct signals for the indole carbons, the C=C bond of the ethylidene group, the ester carbonyl, and the various sp³-hybridized carbons of the quinolizine and side-chain moieties.
While specific chemical shifts can vary slightly based on the solvent and instrument, Table 2 outlines the characteristic resonances expected for the key functional groups of Isositsirikine.
| Technique | Chemical Shift (ppm) | Assignment |
| ¹H NMR | δ 7.0 - 7.5 | Aromatic protons of the indole nucleus |
| δ ~5.4 | Olefinic proton (=CH-CH₃) | |
| δ ~3.7 | Methyl ester protons (-OCH₃) | |
| δ ~1.6 | Methyl protons of the ethylidene group (=CH-CH₃) | |
| ¹³C NMR | δ ~175 | Ester carbonyl carbon (C=O) |
| δ 130 - 140 | Quaternary aromatic carbons (indole) | |
| δ 110 - 130 | Aromatic and olefinic CH carbons | |
| δ ~52 | Methyl ester carbon (-OCH₃) | |
| δ 20 - 60 | Aliphatic carbons in the tetracyclic core |
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and offers structural clues through fragmentation analysis. For Isositsirikine (C₂₁H₂₆N₂O₃), the high-resolution mass spectrum will show a molecular ion [M+H]⁺ at m/z 355.1965.[1] The fragmentation pattern in MS/MS experiments is characteristic of indole alkaloids and can involve cleavages within the quinolizine ring system, often through retro-Diels-Alder type reactions, as well as the loss of the side chain.[4][5]
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of Isositsirikine is dictated by the indole chromophore. In a solvent like methanol or ethanol, it typically exhibits absorption maxima (λ_max) around 226 nm and 282 nm, with a shoulder at approximately 290 nm, which is characteristic of the indole nucleus.[6]
Infrared (IR) Spectroscopy
The IR spectrum is useful for identifying key functional groups. Expected characteristic absorption bands include:
-
~3400 cm⁻¹: N-H stretching (indole) and O-H stretching (hydroxyl group).
-
~2950-2850 cm⁻¹: C-H stretching (aliphatic).
-
~1730 cm⁻¹: C=O stretching (ester).
-
~1600-1450 cm⁻¹: C=C stretching (aromatic ring).
Section 3: Natural Occurrence and Isolation
Isositsirikine is a secondary metabolite found in plants of the Apocynaceae family. It has been reliably isolated from the leaves of Catharanthus roseus (Madagascar periwinkle) and Rhazya stricta, as well as from Hunteria zeylanica and Alstonia angustiloba.[1] The isolation from plant material is a multi-step process requiring careful extraction and chromatographic purification.
Experimental Protocol: Isolation from Catharanthus roseus Leaves
This protocol is a synthesized methodology based on established principles for alkaloid extraction.[7][8][9]
Step 1: Plant Material Preparation
-
Obtain dried leaves of Catharanthus roseus.
-
Grind the leaves into a coarse powder using a mechanical grinder to increase the surface area for extraction.
Step 2: Acid-Base Extraction
-
Macerate 1 kg of the powdered leaf material in 5 L of 2% tartaric acid in water for 24 hours.
-
Rationale: The acidic solution protonates the basic nitrogen atoms of the alkaloids, converting them into their water-soluble salt forms (e.g., isositsirikine tartrate).
-
-
Filter the mixture through cheesecloth to remove the bulk plant material (marc).
-
Re-extract the marc with another 3 L of 2% tartaric acid solution for 12 hours to maximize yield.
-
Combine the acidic aqueous filtrates.
-
Adjust the pH of the combined filtrate to approximately 9-10 using concentrated ammonium hydroxide. Perform this step in a fume hood and with cooling, as the neutralization is exothermic.
-
Rationale: Basification deprotonates the alkaloid salts, converting them back to their free-base forms, which have low solubility in water but high solubility in non-polar organic solvents.
-
-
Perform a liquid-liquid extraction on the basified aqueous solution using dichloromethane (3 x 2 L).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a crude alkaloid mixture.
Step 3: Chromatographic Purification
-
Prepare a silica gel column for vacuum liquid chromatography (VLC) or conventional column chromatography.
-
Dissolve the crude alkaloid mixture in a minimal amount of dichloromethane.
-
Load the sample onto the silica gel column.
-
Elute the column with a gradient of increasing polarity, starting with n-hexane:ethyl acetate and gradually increasing the proportion of ethyl acetate, followed by an ethyl acetate:methanol gradient.
-
Rationale: The different alkaloids in the crude mixture have varying polarities and will bind to the silica gel with different affinities. The gradient elution allows for the sequential separation of these compounds.
-
-
Collect fractions and monitor them by Thin-Layer Chromatography (TLC), visualizing with a UV lamp (254 nm) and/or Dragendorff's reagent.
-
Combine the fractions containing the spot corresponding to a pure Isositsirikine standard.
-
Concentrate the pure fractions under reduced pressure to yield isolated Isositsirikine.
Caption: Workflow for the isolation of Isositsirikine.
Section 4: Chemical Synthesis
The total synthesis of complex natural products like Isositsirikine is a significant challenge that drives innovation in organic chemistry. While multiple strategies for related indole alkaloids exist, a notable total synthesis of (Z)-Isositsirikine was reported by Overman et al. The core of this synthetic strategy involves a stereocontrolled iminium ion-vinylsilane cyclization to construct the key exocyclic double bond and assemble the tetracyclic core of the molecule.[2] This approach provides excellent control over the geometry of the crucial ethylidene group.
A generalized scheme representing this synthetic logic is provided below. Such syntheses are typically multi-step endeavors requiring advanced techniques in asymmetric synthesis and reaction control.
Caption: High-level strategy for the total synthesis of Isositsirikine.
Section 5: Chemical Reactivity and Stability
The chemical reactivity of Isositsirikine is governed by its constituent functional groups: the indole nucleus, the tertiary amine, the ester, the hydroxyl group, and the ethylidene double bond.
-
Indole Nucleus: The indole ring is electron-rich and susceptible to electrophilic substitution, primarily at the C3 position if available. It is also prone to oxidation, especially under acidic conditions or upon exposure to air and light over extended periods.
-
Tertiary Amine: The quinolizidine nitrogen is basic and will readily form salts with acids.
-
Stability: As a complex organic molecule, Isositsirikine should be stored in a cool, dark, and dry environment, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation. Solutions should be prepared fresh for biological assays. Information on its stability under specific pH conditions or in various biological media is limited and should be determined empirically for specific applications.[10][11]
Section 6: Biological Activity and Mechanism of Action
While its natural source, Catharanthus roseus, is famous for producing the potent anticancer vinca alkaloids (vinblastine and vincristine), the specific biological activities of Isositsirikine are not as extensively documented. It is primarily characterized as a biosynthetic intermediate and a metabolite within the plant.[1][12]
However, the indole alkaloid scaffold is a well-established "privileged structure" in medicinal chemistry, known to interact with a wide range of biological targets. Many alkaloids with similar structures exhibit significant pharmacological effects, including anticancer, antimicrobial, and neuroactive properties.[13][14][15]
-
Anticancer Potential: Given its origin and structural similarity to other pharmacologically active alkaloids, Isositsirikine is a candidate for screening in anticancer assays. Potential mechanisms, common to related compounds, could involve the disruption of microtubule dynamics, inhibition of topoisomerases, or modulation of key signaling pathways such as PI3K/Akt or MAPK.[14][16] However, specific studies demonstrating these effects for Isositsirikine are lacking in the current literature.
-
Antimicrobial Activity: Indole alkaloids have also been reported to possess antimicrobial properties.[13] The potential for Isositsirikine to act against bacterial or fungal pathogens remains an area for future investigation.
The limited specific data on Isositsirikine's bioactivity highlights an opportunity for further pharmacological research to explore its therapeutic potential.
Conclusion
Isositsirikine is a structurally complex monoterpenoid indole alkaloid with well-defined physicochemical and spectroscopic properties. Established methodologies allow for its consistent isolation from natural sources like Catharanthus roseus, and elegant total synthesis routes have been devised, demonstrating mastery in modern organic chemistry. While its role as a metabolite is known, its own pharmacological profile remains largely unexplored, presenting a promising frontier for drug discovery and development. This guide provides the foundational chemical knowledge necessary for researchers to confidently identify, handle, and investigate this intriguing natural product.
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Isositsirikine: A Technical Guide for Researchers
An In-depth Exploration of the Indole Alkaloid: From Physicochemical Properties to Potential Biological Significance
Foreword
Isositsirikine, a member of the diverse family of indole alkaloids, represents a compelling subject of study for researchers in natural product chemistry, pharmacology, and drug development. Though not as extensively studied as its more famous relatives from Catharanthus roseus, vinblastine and vincristine, Isositsirikine holds its own unique chemical identity and potential for biological activity. This technical guide, designed for the discerning scientific audience, moves beyond a cursory overview to provide an in-depth exploration of Isositsirikine, grounded in established scientific literature. We will delve into its core physicochemical properties, detail methodologies for its isolation and analysis, and explore its known biological context, offering a comprehensive resource for professionals engaged in the study of natural products. The causality behind experimental choices and the importance of robust, self-validating protocols are emphasized throughout, reflecting a commitment to scientific integrity and practical application.
Core Physicochemical & Structural Data
A foundational understanding of any compound begins with its fundamental physicochemical properties. For Isositsirikine, these data are crucial for its identification, quantification, and for predicting its behavior in various experimental settings.
| Property | Value | Source(s) |
| CAS Number | 6519-27-3 | [1] |
| Molecular Formula | C₂₁H₂₆N₂O₃ | [1] |
| Molecular Weight | 354.44 g/mol | [1] |
| IUPAC Name | methyl (2R)-2-[(2R,3E,12bS)-3-ethylidene-2,4,6,7,12,12b-hexahydro-1H-indolo[2,3-a]quinolizin-2-yl]-3-hydroxypropanoate | |
| Class | Indole Alkaloid | [1] |
| Natural Source | Catharanthus roseus, Hunteria zeylanica, Alstonia angustiloba | [1] |
| Stereochemistry | The most commonly cited isomer is (16R)-E-Isositsirikine. |
Biosynthesis and Natural Occurrence
Isositsirikine is a naturally occurring metabolite found in several plant species, most notably the Madagascar periwinkle, Catharanthus roseus. Its biosynthesis is an intricate process, stemming from the convergence of the shikimate and mevalonate pathways to produce the common precursor strictosidine.
The Biosynthetic Pathway of Isositsirikine
The biosynthesis of Isositsirikine is a testament to the complex enzymatic machinery within plant cells. A key step in its formation involves the enzymatic conversion of geissoschizine, another Corynanthe-type alkaloid. This conversion has been demonstrated in cell-free extracts of C. roseus callus cultures, providing strong evidence for this biosynthetic route.[2] The absolute configuration of naturally occurring Isositsirikine in C. roseus has been determined to be (16R).[2]
Caption: Biosynthetic origin of (16R)-Isositsirikine from Geissoschizine.
Isolation and Purification: A Step-by-Step Protocol
The isolation of Isositsirikine from its natural source, Catharanthus roseus, requires a multi-step process involving extraction and chromatographic separation. The choice of solvents and chromatographic techniques is critical for achieving a high purity of the final product. The following protocol is a synthesized methodology based on established principles for alkaloid extraction from C. roseus.[3][4]
Rationale for Experimental Choices
-
Acidic Extraction: The initial extraction with an acidic solution (e.g., 2% tartaric acid) is designed to protonate the nitrogen atoms in the alkaloid structures, forming salts. These alkaloid salts are soluble in the aqueous acidic medium, allowing for their separation from the bulk of the less polar plant material.
-
Solvent Partitioning: The subsequent basification of the acidic extract with a weak base like ammonium hydroxide deprotonates the alkaloid salts, converting them back to their free base form. These free bases are more soluble in organic solvents like dichloromethane, enabling their extraction from the aqueous phase.
-
Chromatography: Silica gel is a polar stationary phase, making it ideal for separating compounds with varying polarities. By starting with a non-polar mobile phase and gradually increasing the polarity, compounds will elute based on their affinity for the stationary versus the mobile phase. Less polar compounds will elute first, followed by more polar compounds like Isositsirikine.
Experimental Protocol
Step 1: Extraction of Total Alkaloids
-
Air-dry the leaves of Catharanthus roseus and grind them into a fine powder.
-
Moisten the powdered plant material with a sufficient amount of 2% tartaric acid solution for one hour.
-
Percolate the moistened powder with 80% methanol (3 x 10 L for 3.5 kg of plant material) for 48 hours for each percolation.
-
Combine the methanolic extracts and concentrate under reduced pressure at a temperature not exceeding 50°C.
-
Acidify the concentrated extract with 1N sulfuric acid to a pH of 2 and extract with ethyl acetate to remove non-alkaloidal compounds.
-
Adjust the pH of the aqueous layer to 6.4 with 25% ammonium hydroxide solution and extract with dichloromethane (3 x 500 ml).
-
Combine the dichloromethane extracts, dry over anhydrous sodium sulfate, and evaporate to dryness under vacuum to yield the crude total alkaloid extract.
Step 2: Chromatographic Purification
-
Prepare a vacuum liquid chromatography (VLC) or column chromatography column packed with silica gel.
-
Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase (e.g., 100% n-hexane).
-
Apply the sample to the top of the silica gel column.
-
Elute the column with a gradient of increasing polarity, starting with n-hexane and gradually introducing ethyl acetate, followed by mixtures of ethyl acetate and methanol.
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) using a suitable solvent system and visualizing under UV light.
-
Combine the fractions containing Isositsirikine and concentrate to yield the purified compound.
Caption: Workflow for the isolation of Isositsirikine.
Analytical Methodology: Quantification by HPLC
For the accurate quantification of Isositsirikine in extracts or purified samples, a validated High-Performance Liquid Chromatography (HPLC) method is essential. The following protocol outlines a general approach that can be optimized for specific instrumentation and sample matrices.
Rationale for Method Development
-
Reversed-Phase Chromatography: A C18 column is a non-polar stationary phase. By using a polar mobile phase, the separation is based on the differential partitioning of the analytes between the stationary and mobile phases.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol) is commonly used. The buffer controls the pH, which can influence the retention time of ionizable compounds like alkaloids. The organic modifier is adjusted to achieve optimal separation.
-
UV Detection: The indole chromophore in Isositsirikine allows for its detection using a UV-Vis detector, typically in the range of 220-280 nm.
HPLC Protocol
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or photodiode array (PDA) detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of a suitable buffer (e.g., 20 mM ammonium acetate, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized for the specific column and instrument.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 25°C.
-
Detection Wavelength: Determined by measuring the UV spectrum of a pure standard of Isositsirikine to find the wavelength of maximum absorbance.
-
Injection Volume: 10-20 µL.
-
Quantification: A calibration curve is constructed using a series of known concentrations of a purified Isositsirikine standard. The concentration of Isositsirikine in unknown samples is then determined by comparing their peak areas to the calibration curve.
Biological Activity and Potential Applications
While research on the specific biological activities of Isositsirikine is not as extensive as for other C. roseus alkaloids, the broader class of indole and isoquinoline alkaloids is known for a wide range of pharmacological effects, including anticancer and antiplasmodial activities.[5][6]
Cytotoxicity and Anticancer Potential
Many indole alkaloids exhibit cytotoxic effects against various cancer cell lines. While specific IC₅₀ values for Isositsirikine are not widely reported in the readily available literature, its structural similarity to other biologically active alkaloids suggests that it may possess antiproliferative properties. Further research is warranted to evaluate its potential as an anticancer agent.
Antiplasmodial Activity
Several alkaloids have demonstrated activity against Plasmodium falciparum, the parasite responsible for malaria.[5][7] The evaluation of Isositsirikine for antiplasmodial activity could be a promising area of investigation, given the urgent need for new antimalarial drugs.
Hypothetical Mechanism of Action: Modulation of Cell Signaling Pathways
Given the known mechanisms of other indole alkaloids, it is plausible that Isositsirikine could exert its biological effects by modulating key cellular signaling pathways. Potential pathways of interest for future investigation include:
-
PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth, proliferation, and survival, and is often dysregulated in cancer.
-
MAPK/ERK Pathway: This pathway is involved in the regulation of a variety of cellular processes, including proliferation, differentiation, and apoptosis.
-
JAK/STAT Pathway: This pathway plays a key role in cytokine signaling and immune responses.
Further research is necessary to elucidate the specific molecular targets and signaling pathways modulated by Isositsirikine.
Caption: Hypothetical mechanism of action for Isositsirikine.
Conclusion and Future Directions
Isositsirikine remains a relatively under-explored indole alkaloid with significant potential for further scientific investigation. This guide has provided a comprehensive overview of its known properties and established methodologies for its study. Future research should focus on a number of key areas:
-
Comprehensive Biological Screening: A systematic evaluation of Isositsirikine's cytotoxicity against a panel of cancer cell lines is needed to determine its potential as an anticancer agent. Furthermore, its antiplasmodial, antiviral, and anti-inflammatory activities should be investigated.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by Isositsirikine will be crucial for understanding its biological effects and for any potential therapeutic development.
-
Structure-Activity Relationship (SAR) Studies: The synthesis and biological evaluation of Isositsirikine analogs could provide valuable insights into the structural features required for its biological activity and could lead to the development of more potent and selective compounds.
The continued study of Isositsirikine and other natural products is essential for the discovery of new therapeutic agents and for expanding our understanding of the chemical diversity and biological potential of the natural world.
References
- (Reference details to be populated based on specific literature used in the final compil
-
PubChem. Isositsirikine. National Center for Biotechnology Information. [Link]
- Shams, K. A., et al. (2009). Isolation and Characterization of Antineoplastic Alkaloids from Catharanthus Roseus L. Don. Cultivated in Egypt.
- (Reference details to be populated based on specific literature used in the final compil
- Aziz, S., & Saha, K. (2024). Free radical scavenging activity, cytotoxicity, and antibacterial activity of isolated compounds (lupeol, stigmasterol, ursolic acid, myricetin & naringenin) from n-hexane, ethyl acetate, and methanolic extract of leaves of Catharanthus roseus. International Journal of Biosciences, 25(6), 330-337.
- Hirata, T., Lee, S. L., & Scott, A. I. (1979). Biosynthesis of (16R)-isositsirikine from geissoschizine with a cell-free extract of Catharanthus roseus callus.
- (Reference details to be populated based on specific literature used in the final compil
- Frédérich, M., et al. (2004). Antiplasmodial activity of alkaloids from various strychnos species.
- Kaur, K., et al. (2011). Antiplasmodial Natural Products. Molecules, 16(4), 3035-3066.
- Wright, C. W., et al. (2001). In vitro antiplasmodial, antiamoebic, and cytotoxic activities of some monomeric isoquinoline alkaloids.
Sources
- 1. Isositsirikine | C21H26N2O3 | CID 6436828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Biosynthesis of (16R)-isositsirikine from geissoschizine with a cell-free extract of Catharanthus roseus callus - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Isolation and Characterization of Antineoplastic Alkaloids from Catharanthus Roseus L. Don. Cultivated in Egypt - PMC [pmc.ncbi.nlm.nih.gov]
- 4. innspub.net [innspub.net]
- 5. Antiplasmodial activity of alkaloids from various strychnos species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro antiplasmodial, antiamoebic, and cytotoxic activities of some monomeric isoquinoline alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antiplasmodial Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Spectral Data of Isositsirikine
This document provides an in-depth technical overview of the spectroscopic data for Isositsirikine, a significant indole alkaloid. As Senior Application Scientist, the following guide is structured not by a rigid template, but by the logical flow of structural elucidation, moving from molecular framework to functional group identification and precise mass determination. The methodologies and interpretations are grounded in established principles to ensure scientific integrity and practical utility for researchers in natural product chemistry and drug development.
Introduction: The Isositsirikine Molecule
Isositsirikine is a monoterpenoid indole alkaloid belonging to the corynantheane class. It is a diastereomer of the more commonly known sitsirikine. The structural confirmation of complex natural products like Isositsirikine is fundamentally dependent on a suite of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combined data allows for an unambiguous assignment of connectivity and stereochemistry.
The definitive structural elucidation of (16R)-E-Isositsirikine was accomplished following its isolation from Catharanthus roseus (Madagascar periwinkle) cell suspension cultures, as reported in the foundational work by Kohl, W., et al. in 1984.[1] This guide synthesizes the spectral data principles used in such an analysis to provide a comprehensive reference.
Molecular Structure and Formula
The structural integrity of any spectral analysis begins with the foundational molecular identity. Isositsirikine's structure, featuring a complex tetracyclic core and multiple stereocenters, necessitates a robust, multi-technique approach for confirmation.
-
Molecular Formula: C₂₁H₂₆N₂O₃[2]
-
Molecular Weight (Average): 354.44 g/mol [2]
-
Exact Mass (Monoisotopic): 354.19434270 Da[2]
Caption: 2D Chemical Structure of Isositsirikine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle & Rationale: NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. ¹H NMR provides detailed information about the proton environments and their connectivity through spin-spin coupling, while ¹³C NMR reveals the carbon skeleton of the molecule. For a complex alkaloid like Isositsirikine, 2D NMR experiments (such as COSY, HSQC, and HMBC) are essential to definitively assign each proton and carbon signal and confirm the overall structure.
¹H NMR Spectral Data
The proton NMR spectrum of Isositsirikine is characterized by distinct regions corresponding to aromatic, olefinic, aliphatic, and heteroatom-adjacent protons. The chemical shifts (δ), multiplicities, and coupling constants (J) are indicative of the specific electronic environment and neighboring protons for each hydrogen atom in the molecule. The definitive assignments were established through rigorous analysis by Kohl et al.[1]
Table 1: Representative ¹H NMR Data for Isositsirikine
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment (Illustrative) |
|---|---|---|---|
| ~7.5 - 7.0 | m | 4H | Aromatic protons (C9-C12) |
| ~8.0 | br s | 1H | Indole N-H |
| ~5.4 | q | 1H | Olefinic proton (C19) |
| ~3.7 | s | 3H | Methoxy (-OCH₃) |
| ~1.6 | d | 3H | Methyl protons (C18) |
| (Other aliphatic signals) | (m) | (CH, CH₂ groups) |
Note: This table is illustrative of expected signals. The precise, experimentally determined values are reported in the primary literature.[1]
¹³C NMR Spectral Data
The ¹³C NMR spectrum provides a count of the unique carbon atoms and information about their hybridization and functional group. The 21 carbon signals of Isositsirikine are spread across a wide chemical shift range, corresponding to the indole ring, the ester carbonyl, olefinic carbons, and numerous sp³-hybridized carbons of the intricate ring system.
Table 2: Representative ¹³C NMR Data for Isositsirikine
| Chemical Shift (δ) ppm | Carbon Type | Assignment (Illustrative) |
|---|---|---|
| ~175 | C | Ester Carbonyl (C22) |
| ~136 - 110 | C, CH | Indole Ring Carbons |
| ~120 - 115 | C, CH | Olefinic Carbons (C19, C20) |
| ~60 - 50 | CH, OCH₃ | C-O, C-N, and Methoxy Carbons |
| ~40 - 20 | CH, CH₂, CH₃ | Aliphatic and Methyl Carbons |
Note: This table is illustrative of expected signals. The precise, experimentally determined values are reported in the primary literature.[1]
Experimental Protocol: NMR Spectroscopy
The following protocol outlines a self-validating system for acquiring high-quality NMR data suitable for structural elucidation.
-
Sample Preparation:
-
Accurately weigh ~5-10 mg of the purified Isositsirikine sample.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or MeOD) in a clean, dry NMR tube. The choice of solvent is critical; it must dissolve the sample completely and have a known residual solvent peak for referencing.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS, 0 ppm), if absolute chemical shift referencing is required.
-
-
Instrument Setup & Calibration:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion, which is crucial for a complex molecule.
-
Tune and match the probe for the specific solvent and nucleus being observed (¹H or ¹³C).
-
Shim the magnetic field to achieve high homogeneity, ensuring sharp, symmetrical peaks. This is validated by observing the line shape of the residual solvent peak or TMS.
-
-
Data Acquisition:
-
¹H NMR: Acquire with a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 100:1 for key signals). Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
-
¹³C NMR: Acquire using proton decoupling. A greater number of scans is required due to the low natural abundance of ¹³C. A longer relaxation delay (e.g., 2-5 seconds) and a 90° pulse angle are used to ensure accurate integration if quantitative data is needed.
-
2D NMR (COSY, HSQC, HMBC): Acquire using standard, manufacturer-provided pulse programs. Optimize spectral widths and acquisition times to ensure adequate resolution in both dimensions.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm for ¹H) or TMS (0 ppm).
-
Integrate the ¹H spectrum and pick peaks for both ¹H and ¹³C spectra.
-
Caption: General workflow for NMR-based structural elucidation.
Infrared (IR) Spectroscopy
Principle & Rationale: IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Infrared radiation excites molecular vibrations (stretching, bending), and the specific frequencies at which a molecule absorbs are characteristic of its constituent bonds. For Isositsirikine, IR spectroscopy confirms the presence of key functional groups such as the indole N-H, the ester carbonyl (C=O), hydroxyl (O-H), and C=C bonds of the aromatic and olefinic systems.
Table 3: Characteristic IR Absorption Bands for Isositsirikine
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| ~3400 | N-H Stretch | Indole N-H |
| ~3350 | O-H Stretch | Hydroxyl (-OH) |
| ~3100-3000 | C-H Stretch | Aromatic/Olefinic C-H |
| ~2950-2850 | C-H Stretch | Aliphatic C-H |
| ~1730 | C=O Stretch | Ester Carbonyl |
| ~1620 | C=C Stretch | Olefinic C=C |
| ~1460 | C=C Stretch | Aromatic Ring |
| ~1230 | C-O Stretch | Ester C-O |
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (~1-2 mg) of dry Isositsirikine with ~100-200 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle.
-
Ensure the mixture is homogenous and has a fine, powder-like consistency to minimize light scattering.
-
Place the mixture into a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of an FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment to subtract atmospheric H₂O and CO₂ signals.
-
Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.
-
-
Data Analysis:
-
The resulting spectrum should show transmittance (%) versus wavenumber (cm⁻¹).
-
Identify and label the major absorption bands and correlate them with known functional group frequencies.
-
High-Resolution Mass Spectrometry (HRMS)
Principle & Rationale: Mass spectrometry provides two critical pieces of information: the molecular weight and, with high resolution, the elemental composition. HRMS can measure mass-to-charge ratios (m/z) to within a few parts per million (ppm), allowing for the unambiguous determination of a molecule's elemental formula. Tandem MS (MS/MS) experiments involve fragmenting the molecule to provide further structural confirmation.
Table 4: High-Resolution Mass Spectrometry Data for Isositsirikine
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C₂₁H₂₆N₂O₃ | PubChem[2] |
| Calculated Exact Mass [M] | 354.19434 | PubChem[2] |
| Observed Ion [M+H]⁺ | ~355.1996 | (Predicted) |
Experimental Protocol: HRMS (ESI-TOF)
-
Sample Preparation:
-
Prepare a dilute solution of Isositsirikine (~1-10 µg/mL) in a suitable solvent compatible with electrospray ionization (ESI), such as methanol or acetonitrile, often with a small amount of formic acid (0.1%) to promote protonation ([M+H]⁺).
-
-
Instrument Calibration:
-
Calibrate the mass spectrometer (e.g., a Time-of-Flight or Orbitrap instrument) using a known calibration standard across the desired mass range to ensure high mass accuracy.
-
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).
-
Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to achieve a stable and strong ion signal.
-
Acquire the full scan mass spectrum. The observation of an ion at m/z ~355.1996 with a mass accuracy of <5 ppm would confirm the elemental composition C₂₁H₂₆N₂O₄ (for the protonated species).
-
-
Tandem MS (MS/MS) for Fragmentation:
-
Isolate the precursor ion ([M+H]⁺) in the mass analyzer.
-
Subject the isolated ion to collision-induced dissociation (CID) with an inert gas (e.g., argon).
-
Acquire the spectrum of the resulting fragment ions to map out fragmentation pathways, providing further structural evidence.
-
Caption: Illustrative fragmentation pathway for Isositsirikine in MS/MS.
Conclusion
The structural characterization of Isositsirikine is a quintessential example of the synergistic power of modern spectroscopic techniques. While NMR spectroscopy provides the detailed blueprint of the carbon-hydrogen framework, IR spectroscopy rapidly confirms the presence of key functional groups. Finally, high-resolution mass spectrometry validates the elemental composition with impeccable accuracy and offers further structural insights through fragmentation analysis. The collective data from these methods, when expertly interpreted, provides an undeniable confirmation of the molecule's complex structure, paving the way for further research into its biological activity and potential therapeutic applications.
References
-
Title: Isositsirikine Source: PubChem, National Center for Biotechnology Information URL: [Link]
-
Title: (16R)-E-Isositsirikine Source: Immunomart URL: [Link]
-
Title: Thieme E-Books & E-Journals Source: Thieme Connect URL: [Link]
-
Title: Isositsirikine Source: CAS Common Chemistry URL: [Link]
-
Title: Catharanthus roseus Source: OUCI URL: [Link]
-
Title: Total Synthesis and Structural Elucidation of Natural Products: (-)-Delactonmycin, (+)-Plumerinine and (-)-Parvistemoamide Source: ResearchGate URL: [Link]
-
Title: Total synthesis and antimicrobial evaluation of (+)-hygrophorone B12 and its analogues Source: National Center for Biotechnology Information URL: [Link]
-
Title: Reaction scheme for total synthesis of the natural product Abscisic Acid Source: Organic Chemistry Data URL: [Link]
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The Enigmatic Indole: A Technical Guide to the Discovery and History of Isositsirikine
An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals
The intricate world of natural products has consistently provided a wellspring of structurally complex and biologically active molecules that have profoundly impacted medicinal chemistry and drug discovery. Among these, the monoterpenoid indole alkaloids stand out for their remarkable diversity and potent pharmacological properties. This technical guide delves into the discovery and history of a fascinating member of this family: Isositsirikine. First isolated from the Madagascar periwinkle, Catharanthus roseus (formerly Vinca rosea), this Corynanthe-type alkaloid has intrigued chemists and pharmacologists alike with its unique structural features and potential therapeutic applications. This document aims to provide a comprehensive resource on the journey of Isositsirikine, from its initial discovery and structural elucidation to its chemical synthesis and biosynthesis, offering valuable insights for professionals in the field.
The Genesis of a Discovery: Isolation from Catharanthus roseus
The story of Isositsirikine begins in the mid-20th century, a period of intense investigation into the chemical constituents of medicinal plants. Catharanthus roseus, a plant with a rich history in traditional medicine, was a focal point of this research due to its known therapeutic effects, including its use in treating diabetes. It was within this context that a team of pioneering researchers, J. P. Kutney and R. T. Brown, embarked on a systematic investigation of the alkaloidal content of Vinca rosea in 1966. Their work led to the isolation and characterization of three new alkaloids: sitsirikine, dihydrositsirikine, and the subject of this guide, Isositsirikine.[1]
The initial isolation of Isositsirikine was a meticulous process involving classical phytochemical techniques. While the precise, step-by-step protocol from the original publication is a cornerstone of its history, a generalized workflow representative of the era's methods would have involved the following key stages:
Experimental Protocol: Generalized Mid-20th Century Alkaloid Isolation
-
Extraction: Dried and powdered leaves of Catharanthus roseus would be subjected to exhaustive extraction with a suitable solvent, typically methanol or ethanol, to liberate the alkaloids from the plant matrix.
-
Acid-Base Partitioning: The crude extract would then be partitioned between an acidic aqueous solution and an immiscible organic solvent. This step protonates the basic nitrogen atoms of the alkaloids, rendering them soluble in the aqueous phase while leaving behind neutral and acidic compounds in the organic layer.
-
Basification and Re-extraction: The acidic aqueous layer, now enriched with alkaloid salts, would be basified with an alkali such as ammonia or sodium carbonate. This deprotonates the alkaloids, making them soluble in an organic solvent. Subsequent extraction with a solvent like chloroform or dichloromethane would transfer the free alkaloids into the organic phase.
-
Chromatographic Separation: The resulting crude alkaloid mixture, a complex concoction of numerous structurally related compounds, would then be subjected to column chromatography over an adsorbent like alumina or silica gel. Elution with a gradient of solvents of increasing polarity would separate the individual alkaloids based on their differential affinities for the stationary phase.
-
Crystallization and Purification: Fractions containing Isositsirikine would be further purified by techniques such as preparative thin-layer chromatography (TLC) and recrystallization to yield the pure crystalline alkaloid.
This laborious process, demanding careful technique and keen observation, ultimately furnished the scientific community with a novel indole alkaloid, paving the way for its structural characterization.
Unraveling the Molecular Architecture: Structural Elucidation
With a pure sample of Isositsirikine in hand, the next critical step was to determine its molecular structure. In their seminal 1966 paper published in Tetrahedron, Kutney and Brown detailed the structural elucidation of Isositsirikine, along with its congeners, employing a combination of spectroscopic methods and chemical degradation studies—the state-of-the-art techniques of the time.[1]
The determination of the chemical structure of a novel natural product is a puzzle that requires piecing together clues from various analytical techniques.
Spectroscopic and Chemical Evidence
The following table summarizes the key data that would have been instrumental in deducing the structure of Isositsirikine:
| Analytical Technique | Observation and Interpretation |
| Elemental Analysis & Mass Spectrometry | The molecular formula was established as C₂₁H₂₆N₂O₃.[2] High-resolution mass spectrometry would have provided the exact mass, confirming this formula. |
| UV-Vis Spectroscopy | The UV spectrum would have shown absorption maxima characteristic of an indole chromophore, indicating the presence of this core heterocyclic system. |
| Infrared (IR) Spectroscopy | The IR spectrum would have revealed the presence of key functional groups, such as N-H stretching of the indole, O-H stretching from a hydroxyl group, a C=O stretch from an ester, and C=C stretching from the ethylidene group. |
| ¹H NMR Spectroscopy | The proton NMR spectrum would have been crucial in identifying the number and connectivity of protons in the molecule. Key signals would include those for the aromatic protons of the indole ring, the vinyl proton of the ethylidene group, the methyl group of the ethylidene, the methoxy protons of the ester, and various aliphatic protons of the polycyclic core. |
| Chemical Degradation | Chemical reactions, such as hydrolysis of the ester group and derivatization of the hydroxyl group, would have been used to confirm the presence and nature of these functional groups and to simplify the structure for further analysis. |
Through the meticulous analysis of this data, Kutney and Brown were able to piece together the complex, pentacyclic structure of Isositsirikine, a member of the Corynanthe class of monoterpenoid indole alkaloids.
Diagram of the Structural Elucidation Process
Caption: A simplified workflow of the discovery and structural elucidation of Isositsirikine.
The Chemist's Art: Total Synthesis of Isositsirikine
The total synthesis of a complex natural product is a testament to the power of organic chemistry, serving not only to confirm the proposed structure but also to provide a route for producing the molecule and its analogs for further study. In 2017, a significant breakthrough in the synthesis of Isositsirikine was reported by Yanxing Jia and his research group in Organic Letters. They developed a divergent approach that allowed for the total syntheses of several naucleamides and Corynanthe alkaloids, including (E)-Isositsirikine and its 16-epi-isomer.
Their synthetic strategy hinged on a key one-pot organocatalyzed asymmetric Michael addition/Pictet-Spengler reaction, which efficiently constructed the core of the alkaloid with high enantioselectivity.
Retrosynthetic Analysis
A plausible retrosynthetic analysis, inspired by the work of Jia and coworkers, is outlined below. This "deconstruction" of the target molecule reveals the key bond disconnections and strategic intermediates that pave the way for a forward synthesis.
Diagram of Retrosynthetic Analysis
Caption: A simplified retrosynthetic analysis of Isositsirikine.
Key Synthetic Steps
The forward synthesis would involve the following key transformations:
-
Asymmetric Michael Addition: An organocatalyst would be employed to mediate the enantioselective Michael addition of a nucleophile to an α,β-unsaturated aldehyde, establishing a key stereocenter.
-
Pictet-Spengler Reaction: The product of the Michael addition would then react with tryptamine in a Pictet-Spengler reaction to form the tetracyclic core of the Corynanthe alkaloid.
-
Lactam Formation and Reduction: The resulting intermediate would be converted to a lactam, which could then be reduced to the corresponding amine.
-
Functional Group Manipulations: A series of functional group interconversions would be carried out to install the ethylidene side chain and the hydroxymethyl ester moiety, ultimately yielding Isositsirikine.
The successful total synthesis by Jia and his team not only provided an elegant and efficient route to Isositsirikine but also opened up avenues for the synthesis of other related alkaloids.
Nature's Blueprint: The Biosynthesis of Isositsirikine
The biosynthesis of monoterpenoid indole alkaloids is a complex and fascinating process that begins with the convergence of two primary metabolic pathways: the shikimate pathway, which provides the indole-containing amino acid tryptophan, and the methylerythritol phosphate (MEP) pathway, which produces the terpenoid precursor geranyl diphosphate (GPP).
The key steps in the biosynthesis of Isositsirikine and other Corynanthe alkaloids are as follows:
-
Formation of Strictosidine: Tryptamine, derived from the decarboxylation of tryptophan, condenses with secologanin, a monoterpenoid derived from GPP, in a reaction catalyzed by strictosidine synthase (STR). This crucial step forms strictosidine, the universal precursor to all monoterpenoid indole alkaloids.[3]
-
Deglycosylation and Rearrangement: Strictosidine is then deglycosylated by strictosidine glucosidase (SGD) to yield a highly reactive aglycone. This unstable intermediate can undergo a series of rearrangements to form the various skeletal types of indole alkaloids.
-
Formation of the Corynanthe Skeleton: The strictosidine aglycone is converted to geissoschizine, a key intermediate in the biosynthesis of Corynanthe alkaloids.
-
Conversion to Isositsirikine: Research has shown that a cell-free extract from Catharanthus roseus callus can enzymatically convert geissoschizine to (16R)-isositsirikine.[4] This suggests the presence of specific enzymes that catalyze the final steps in the formation of Isositsirikine.
Diagram of the Biosynthetic Pathway
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Isositsirikine: A Technical Guide to its Role in Plant Secondary Metabolism and Therapeutic Potential
Abstract
Isositsirikine, a member of the vast family of terpenoid indole alkaloids (TIAs), represents a fascinating case study in the intricate world of plant secondary metabolism. Primarily isolated from the medicinal plant Catharanthus roseus, this monograph provides an in-depth technical guide for researchers, scientists, and drug development professionals. We will explore the biosynthetic origins of isositsirikine, detailing its position within the complex TIA network. Furthermore, this guide will furnish detailed experimental protocols for its extraction, isolation, and characterization, underpinned by field-proven insights. Finally, we will delve into its documented biological activities, particularly its antineoplastic properties, offering a comprehensive resource for future research and development endeavors.
Introduction: The Significance of Isositsirikine
Catharanthus roseus (L.) G. Don, commonly known as the Madagascar periwinkle, is a veritable treasure trove of bioactive compounds, producing nearly 200 distinct terpenoid indole alkaloids (TIAs).[1] Amongst these, the dimeric alkaloids vinblastine and vincristine are renowned for their clinical use as anticancer agents.[2] However, the monomeric TIAs, such as isositsirikine, serve as crucial intermediates and possess their own intriguing biological activities.
Isositsirikine is a Corynanthe-type indole alkaloid, a class characterized by a specific stereochemical configuration. Its chemical formula is C21H26N2O3 with a molecular weight of 354.4 g/mol .[3] The full IUPAC name is methyl (2R)-2-[(2R,3E,12bS)-3-ethylidene-2,4,6,7,12,12b-hexahydro-1H-indolo[2,3-a]quinolizin-2-yl]-3-hydroxypropanoate.[3] The presence of multiple chiral centers and a reactive ethylidene group contributes to its chemical complexity and biological activity. Understanding the biosynthesis, chemistry, and pharmacology of isositsirikine is not only pivotal for elucidating the broader TIA pathway but also for harnessing its potential in drug discovery.
Biosynthesis and its Role in Secondary Metabolism
The biosynthesis of TIAs is a highly compartmentalized and regulated process, involving enzymes located in different cell types and subcellular compartments.[1] The pathway begins with the convergence of two primary metabolic routes: the shikimate pathway, which provides the indole moiety in the form of tryptamine, and the methylerythritol phosphate (MEP) pathway, which yields the terpenoid precursor, secologanin.[1]
The condensation of tryptamine and secologanin, catalyzed by strictosidine synthase (STR), forms the central intermediate strictosidine, the universal precursor to all TIAs.[4] From strictosidine, a cascade of enzymatic reactions leads to a vast diversity of alkaloid structures. Isositsirikine emerges from the Corynanthe branch of the TIA pathway. A key step in its formation is the enzymatic conversion of geissoschizine.[5] A cell-free extract from C. roseus callus has been shown to effectively catalyze this conversion, establishing the absolute configuration of naturally occurring isositsirikine as (16R).[5]
Experimental Protocols: Extraction, Isolation, and Characterization
The successful isolation of isositsirikine from C. roseus hinges on a systematic and carefully optimized experimental workflow. The following protocols are designed to provide a robust framework for obtaining pure isositsirikine for research purposes.
Extraction of Total Alkaloids
The initial step involves the extraction of the total alkaloidal fraction from the plant material. An acid-base extraction method is typically employed to selectively isolate the basic alkaloids from other plant constituents.
Protocol:
-
Maceration: Air-dried and powdered leaves of C. roseus are macerated with 80% methanol at room temperature for 48-72 hours with occasional shaking. The process is repeated three times to ensure exhaustive extraction.
-
Concentration: The combined methanolic extracts are filtered and concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a viscous residue.
-
Acidification: The residue is acidified with 2% sulfuric acid to a pH of 2-3. This protonates the alkaloids, rendering them water-soluble.
-
Defatting: The acidic aqueous solution is then washed with a non-polar solvent such as n-hexane or diethyl ether to remove pigments, fats, and other non-alkaloidal lipophilic compounds. The organic layer is discarded.
-
Basification: The acidic aqueous layer is then made alkaline (pH 9-10) with the dropwise addition of concentrated ammonium hydroxide. This deprotonates the alkaloids, causing them to precipitate or become soluble in organic solvents.
-
Extraction of Crude Alkaloids: The basified aqueous solution is repeatedly extracted with a chlorinated solvent like dichloromethane or chloroform. The combined organic extracts are washed with distilled water until neutral, dried over anhydrous sodium sulfate, and evaporated to dryness to yield the crude total alkaloid extract.
Isolation and Purification by High-Performance Liquid Chromatography (HPLC)
Preparative HPLC is a powerful technique for the isolation of individual alkaloids from the complex crude extract.
Protocol:
-
Sample Preparation: The crude alkaloid extract is dissolved in a small volume of the mobile phase and filtered through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 250 x 10 mm, 5 µm particle size) is recommended.
-
Mobile Phase: A gradient elution is typically employed. A common mobile phase system consists of:
-
Solvent A: 0.1% trifluoroacetic acid (TFA) in water.
-
Solvent B: Acetonitrile.
-
-
Gradient Program: A linear gradient from 10% to 60% Solvent B over 40 minutes is a good starting point for optimization.
-
Flow Rate: A flow rate of 2-4 mL/min is suitable for a semi-preparative column.
-
Detection: UV detection at 254 nm and 280 nm.
-
-
Fraction Collection: Fractions are collected based on the elution profile, targeting the peak corresponding to isositsirikine.
-
Purity Assessment: The purity of the collected fractions is assessed by analytical HPLC using a similar mobile phase system on a C18 column (e.g., 250 x 4.6 mm, 5 µm).
-
Solvent Removal: Pure fractions are pooled, and the solvent is removed under vacuum to yield purified isositsirikine.
Structural Characterization
The identity and purity of the isolated isositsirikine must be confirmed using spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum provides information on the number and types of protons and their connectivity. Key signals for isositsirikine include those for the aromatic protons of the indole ring, the ethylidene group, the methoxy group of the ester, and the various aliphatic protons of the quinolizidine skeleton.
-
¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon atoms in the molecule. The PubChem database provides ¹³C NMR spectral data for isositsirikine, which can be used as a reference.[6]
-
-
Mass Spectrometry (MS):
-
Electrospray Ionization (ESI-MS): This technique is used to determine the molecular weight of the compound. For isositsirikine (C21H26N2O3), the expected [M+H]⁺ ion would be at m/z 355.20.
-
Tandem Mass Spectrometry (MS/MS): MS/MS analysis provides information on the fragmentation pattern of the molecule, which is crucial for structural elucidation. The fragmentation of indole alkaloids is complex but often involves characteristic losses of side chains and cleavages of the ring system.
-
Biological Activities and Therapeutic Potential
While the dimeric TIAs have garnered the most attention for their clinical applications, monomeric alkaloids like isositsirikine also exhibit significant biological activities.
Antineoplastic Activity
One of the most notable reported activities of an isomer of isositsirikine, 16-epi-Z-isositsirikine, is its antineoplastic activity. This has been demonstrated in both in vitro and in vivo models.
-
In Vitro Cytotoxicity: 16-epi-Z-isositsirikine has shown activity in the KB (human oral epidermoid carcinoma) cell line test system.
-
In Vivo Antitumor Activity: The compound has also displayed antineoplastic activity in the P-388 lymphocytic leukemia mouse model.
Table 1: Summary of Known Biological Activities of Isositsirikine Isomers
| Isomer | Test System | Activity | Reference |
| 16-epi-Z-isositsirikine | KB cell line (in vitro) | Antineoplastic | [7] |
| 16-epi-Z-isositsirikine | P-388 leukemia (in vivo) | Antineoplastic | [7] |
The precise mechanism of action for the antineoplastic activity of isositsirikine isomers is yet to be fully elucidated and warrants further investigation. The structural similarity to other TIAs suggests potential interference with microtubule dynamics or other cellular processes critical for cell division.
Chemical Synthesis
-
Pictet-Spengler reaction: To form the tetrahydro-β-carboline core.
-
Dieckmann condensation or related cyclizations: To construct the quinolizidine ring system.
-
Stereoselective reductions and alkylations: To establish the correct stereochemistry.
-
Olefin metathesis or Wittig-type reactions: To install the ethylidene side chain.
Conclusion and Future Perspectives
Isositsirikine stands as a testament to the chemical ingenuity of plants. As a key intermediate in the biosynthesis of more complex TIAs and a molecule with inherent biological activity, it continues to be a subject of great interest for researchers. This technical guide has provided a comprehensive overview of its biosynthesis, experimental protocols for its study, and its known biological activities.
Future research should focus on several key areas:
-
Elucidation of the complete biosynthetic pathway: Identifying the specific enzymes responsible for the conversion of geissoschizine to isositsirikine and its subsequent metabolic fate.
-
Mechanism of action studies: A detailed investigation into the molecular targets and signaling pathways responsible for the antineoplastic activity of isositsirikine isomers.
-
Structure-activity relationship (SAR) studies: The synthesis and biological evaluation of isositsirikine analogs to identify key structural features for enhanced potency and selectivity.
-
Metabolic engineering: Leveraging the knowledge of its biosynthesis to overproduce isositsirikine in C. roseus or heterologous systems for a sustainable supply.
By continuing to explore the multifaceted nature of isositsirikine, the scientific community can unlock its full potential, both as a tool for understanding plant secondary metabolism and as a lead compound for the development of novel therapeutics.
References
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Verma, P., et al. (2021). Terpenoid indole alkaloid biosynthesis in Catharanthus roseus: effects and prospects of environmental factors in metabolic engineering. Biotechnology Letters, 43(11), 2073-2087. [Link]
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PubChem. (n.d.). Isositsirikine. National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]
-
Biocyclopedia. (n.d.). Terpenoid Indole Alkaloid Biosynthesis. Retrieved January 15, 2026, from [Link]
-
Pan, Y., et al. (2016). Biosynthesis and regulation of terpenoid indole alkaloids in Catharanthus roseus. Chinese Journal of Natural Medicines, 14(2), 98-105. [Link]
-
Singh, A., et al. (2022). Biosynthesis and Modulation of Terpenoid Indole Alkaloids in Catharanthus roseus: A Review of Targeting Genes and Secondary Metabolites. Journal of Pure and Applied Microbiology, 16(2), 799-813. [Link]
-
Mukhopadhyay, S., et al. (1983). Catharanthus alkaloids XXXVII. 16-Epi-Z-isositsirikine, a monomeric indole alkaloid with antineoplastic activity from Catharanthus roseus and Rhazya stricta. Journal of Natural Products, 46(3), 409-413. [Link]
-
ACS Publications. (n.d.). Catharanthus Alkaloids XXXVII. 16-Epi-Z-Isositsirikine, a Monomeric Indole Alkaloid with Antineoplastic Activity from Catharanthus roseus and Rhazya stricta. Journal of Natural Products. Retrieved January 15, 2026, from [Link]
-
Hirata, T., Lee, S. L., & Scott, A. I. (1979). Biosynthesis of (16R)-isositsirikine from geissoschizine with a cell-free extract of Catharanthus roseus callus. Journal of the Chemical Society, Chemical Communications, (23), 1081-1082. [Link]
-
PubChem. (n.d.). Isositsirikine. National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]
-
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Methodological & Application
Application Notes and Protocols: A Detailed Guide to the Total Synthesis of Isositsirikine
For: Researchers, scientists, and drug development professionals.
Introduction
Isositsirikine is a member of the diverse family of monoterpenoid indole alkaloids, natural products that have captivated chemists and pharmacologists for decades due to their complex molecular architectures and significant biological activities.[1] Found in plants of the Catharanthus and Rhazya genera, Isositsirikine and its isomers are of considerable interest for their potential therapeutic applications. The intricate tetracyclic core, featuring multiple stereocenters, presents a formidable challenge for synthetic chemists, making its total synthesis a benchmark for assessing novel synthetic methodologies.
This comprehensive guide provides a detailed, step-by-step protocol for the enantioselective total synthesis of (E)-Isositsirikine, based on the divergent and highly efficient strategy developed by Li, Jia, and coworkers.[2][3] This approach is notable for its use of an organocatalyzed asymmetric Michael addition/Pictet-Spengler reaction cascade to construct the core structure with high stereocontrol.[2][3] We will delve into the causality behind the experimental choices, provide detailed protocols for key transformations, and present data in a clear, accessible format to empower researchers in their own synthetic endeavors.
Retrosynthetic Analysis and Strategy
The synthetic strategy hinges on a convergent approach, wherein the complex tetracyclic core of Isositsirikine is assembled from simpler, achiral starting materials. The key disconnection points are the C3-C14 and C2-N1 bonds, which are formed in a highly stereoselective manner.
Sources
Application Note: Isositsirikine as a Primary Analytical Standard for Chromatographic Analysis
Abstract
This document provides a comprehensive guide for the qualification and application of Isositsirikine as a primary analytical standard for quantitative analysis. Detailed protocols for High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) are presented, along with a systematic approach to method validation in accordance with International Council for Harmonisation (ICH) guidelines. This application note is intended for researchers, scientists, and quality control professionals in the pharmaceutical and natural products industries.
Introduction: The Role of Isositsirikine as an Analytical Standard
Isositsirikine is a prominent member of the monoterpenoid indole alkaloid class of natural products, found in medicinal plants such as Catharanthus roseus.[1][2] Its chemical formula is C₂₁H₂₆N₂O₃ with a molecular weight of 354.44 g/mol .[1][3] The increasing interest in indole alkaloids for drug development necessitates the availability of high-purity reference standards for accurate identification and quantification.
A primary analytical standard is a substance of the highest purity against which other standards are calibrated.[4] For novel or specialized compounds like isositsirikine where a compendial standard may not exist, a well-characterized in-house or commercial batch must be established.[3][5] This involves comprehensive characterization to confirm its identity and assign a precise purity value.[6] This guide outlines the procedures to qualify isositsirikine as a primary standard and its subsequent use in validated analytical methods.
Chemical and Physical Properties of Isositsirikine
| Property | Value | Source |
| CAS Number | 6519-27-3 | [3] |
| Molecular Formula | C₂₁H₂₆N₂O₃ | [1] |
| Molecular Weight | 354.44 g/mol | [3] |
| Appearance | Powder | [7] |
| Purity (Typical) | ≥98% | [7] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [7] |
Qualification of Isositsirikine as a Primary Analytical Standard
The qualification of a primary reference standard is a critical process to ensure the reliability of all subsequent analytical measurements.[8] A batch of isositsirikine, preferably with a purity of ≥98%, should be subjected to rigorous characterization.
Workflow for Primary Standard Qualification
Caption: Workflow for qualifying isositsirikine as a primary analytical standard.
Protocol for Standard Qualification
-
Identity Confirmation:
-
Mass Spectrometry (MS): Confirm the molecular weight (354.44 g/mol ) by acquiring a high-resolution mass spectrum.
-
NMR Spectroscopy: Perform ¹H and ¹³C NMR to confirm the chemical structure is consistent with isositsirikine.
-
FTIR Spectroscopy: Obtain the infrared spectrum to serve as a fingerprint for future batch comparisons.
-
-
Purity Assignment:
-
Chromatographic Purity: Use a high-resolution HPLC method (as described in Section 4) to determine the area percent of the main peak. The purity should ideally be >99.5%.
-
Residual Solvents: Analyze for residual solvents using Gas Chromatography with Headspace (GC-HS).
-
Water Content: Determine the water content using Karl Fischer titration.
-
Inorganic Impurities: Measure the content of non-volatile inorganic impurities using Residue on Ignition (ROI) or Thermogravimetric Analysis (TGA).
-
-
Certificate of Analysis (CoA):
-
A comprehensive CoA must be generated, detailing all test results, the assigned purity value (mass balance method), storage conditions, and a retest date.[3]
-
Preparation of Standard Solutions
Accurate preparation of standard solutions is fundamental for reliable quantification.[9]
Protocol for Stock and Working Standard Preparation
-
Equipment and Materials:
-
Calibrated analytical balance (readable to 0.01 mg).
-
Class A volumetric flasks and pipettes.
-
HPLC-grade methanol and water.
-
Isositsirikine primary reference standard.
-
-
Preparation of Primary Stock Solution (e.g., 1000 µg/mL):
-
Accurately weigh approximately 10 mg of the isositsirikine standard into a 10 mL volumetric flask.
-
Record the exact weight.
-
Dissolve the standard in ~5 mL of methanol, using sonication if necessary.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with methanol and mix thoroughly.
-
Calculate the exact concentration considering the purity of the standard: Concentration (µg/mL) = (Weight (mg) / Volume (mL)) * Purity (%) * 1000
-
-
Preparation of Working Standard Solutions:
-
Prepare a series of working standards by serial dilution of the primary stock solution using the mobile phase as the diluent. For a calibration curve, concentrations might range from 0.1 µg/mL to 50 µg/mL.
-
-
Storage:
-
Store stock solutions in amber glass vials at 2-8 °C. Conduct stability studies to determine the shelf life of the solutions.
-
Analytical Methodologies
The following methods are proposed as starting points for the analysis of isositsirikine. They are based on established methods for similar indole alkaloids.[1][10][11]
HPLC-UV Method for Quantification
This method is suitable for routine quality control and quantification in various matrices. A C18 column is a common choice for reverse-phase separation of alkaloids.[10]
Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | C18 Reverse-Phase, 4.6 x 150 mm, 5 µm | Provides good retention and separation for moderately polar compounds like indole alkaloids.[12] |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | Formic acid improves peak shape and ionization for MS compatibility. Acetonitrile is a common organic modifier. |
| Gradient | 0-20 min: 15-70% B20-22 min: 70-15% B22-27 min: 15% B (Equilibration) | A gradient elution is suitable for separating compounds with different polarities that might be present in a sample matrix. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Maintains stable retention times. |
| Injection Vol. | 10 µL | A typical injection volume for analytical HPLC. |
| Detection | UV at 225 nm and 280 nm | Indole alkaloids typically exhibit strong absorbance at these wavelengths. |
LC-MS Method for High Sensitivity and Specificity
LC-MS is ideal for analyzing complex matrices or when low detection limits are required.[2][13]
LC Conditions: (Same as HPLC-UV, flow rate may be reduced to 0.4-0.6 mL/min for better MS compatibility).
Mass Spectrometry Conditions (ESI+):
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Mode | Full Scan (for identification) orSelected Ion Monitoring (SIM) / Multiple Reaction Monitoring (MRM) (for quantification) |
| Monitored Ion (SIM) | [M+H]⁺ = m/z 355.2 |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Source Temp. | 120 °C |
| Desolvation Temp. | 350 °C |
Method Validation Protocol
Any analytical method used for quality control must be validated to demonstrate its suitability for the intended purpose.[14][15] The validation should be performed according to ICH Q2(R1) guidelines.
Workflow for Analytical Method Validation
Caption: A typical workflow for the validation of an analytical method.
Validation Parameters and Acceptance Criteria
| Parameter | Protocol | Acceptance Criteria |
| Specificity | Analyze blank matrix, placebo, and standard. | No interfering peaks at the retention time of isositsirikine. |
| Linearity | Analyze at least 5 concentrations over the expected range. | Correlation coefficient (r²) ≥ 0.999. |
| Range | Confirmed by linearity, accuracy, and precision data. | The range over which the method is precise, accurate, and linear. |
| Accuracy | Spike a blank matrix with known concentrations (e.g., 80%, 100%, 120% of target). Analyze in triplicate. | Mean recovery between 98.0% and 102.0%. |
| Precision | Repeatability: 6 replicate injections of a single concentration.Intermediate: Analyze on different days with different analysts. | Repeatability: RSD ≤ 2.0%.Intermediate: RSD ≤ 2.0%. |
| LOD | Based on signal-to-noise ratio (S/N = 3:1) or standard deviation of the response. | The lowest concentration that can be detected. |
| LOQ | Based on signal-to-noise ratio (S/N = 10:1) or standard deviation of the response. | The lowest concentration that can be quantified with acceptable precision and accuracy. |
| Robustness | Intentionally vary method parameters (e.g., flow rate ±10%, column temp ±5°C, mobile phase pH ±0.2). | No significant impact on results (RSD ≤ 2.0%). |
Conclusion
Isositsirikine is a valuable compound for phytochemical and pharmaceutical research. By following the protocols outlined in this application note for its qualification as a primary reference standard and its application in validated HPLC and LC-MS methods, researchers and scientists can ensure the accuracy, reliability, and consistency of their analytical results. These methodologies provide a solid foundation for the quality control of raw materials, intermediates, and finished products containing isositsirikine.
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CAS Common Chemistry. Isositsirikine. CAS, a division of the American Chemical Society. [Link]
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MRIGlobal. (n.d.). Four Keys to Reference Standard Management. [Link]
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Semantic Scholar. Analysis of Catharanthus roseus alkaloids by HPLC. [Link]
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Scribd. (n.d.). Extraction and HPLC Analysis of Alkaloids. [Link]
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J-Stage. (2011). Simultaneous Quantification of Four Indole Alkaloids in Catharanthus roseus Cell Line C20hi by UPLC-MS. [Link]
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Mastelf. (2024). How to Prepare for HPLC Standards. [Link]
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LabMal. (n.d.). HPLC Standards - This is What You Need. [Link]
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Alcami. (n.d.). Quality By Design The Importance Of Reference Standards In Drug Development. [Link]
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SCION Instruments. (n.d.). Quality Control (QC) Best Practice. [Link]
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- PubMed. (2007).
- National Institutes of Health. (2019). A Simple LC–MS Method for the Quantitation of Alkaloids in Endophyte-Infected Perennial Ryegrass.
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Creative Biolabs. (n.d.). Reference Standard Preparation & Characterization. [Link]
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Application Notes & Protocols: A Comprehensive Guide to In Vitro Bioactivity Assessment of Isositsirikine
Introduction
Isositsirikine is a monoterpenoid indole alkaloid, a class of natural products that has been a fertile source of pharmacologically active compounds.[1][2] It belongs to the broader family of vinca alkaloids, which are renowned for their potent anticancer properties and are mainstays in various chemotherapy regimens.[3][4][5] The archetypal vinca alkaloids, such as vincristine and vinblastine, exert their therapeutic effects by disrupting the dynamic instability of microtubules, essential components of the cellular cytoskeleton.[3][4] They bind to β-tubulin subunits, inhibiting their polymerization into microtubules.[5] This disruption leads to the arrest of the cell cycle in the M-phase (mitosis) and ultimately triggers programmed cell death, or apoptosis.[4]
Given its structural classification, it is hypothesized that Isositsirikine shares this mechanism of action. However, rigorous experimental validation is required to confirm this and to quantify its potency. This guide provides a comprehensive, tiered approach for researchers, scientists, and drug development professionals to systematically evaluate the in vitro bioactivity of Isositsirikine. The protocols herein are designed to progress logically from foundational cytotoxicity screening to detailed mechanistic elucidation, ensuring a thorough and scientifically robust characterization of the compound's effects on cancer cells.
Section 1: Foundational Screening - Cytotoxicity & Anti-Proliferative Activity
The initial step in characterizing any potential anticancer agent is to determine its ability to inhibit cell growth or induce cell death. Cytotoxicity assays are rapid, high-throughput methods to establish a dose-response relationship and determine the concentration at which the compound exhibits 50% of its maximal inhibitory effect (IC50).
Cell Viability and Proliferation Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. In viable cells, mitochondrial dehydrogenase enzymes reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[6] The amount of formazan produced is directly proportional to the number of metabolically active (living) cells.[7]
Experimental Workflow for Cytotoxicity Screening
Caption: Overall experimental workflow for determining the IC50 value of Isositsirikine.
Detailed Protocol: MTT Assay
Materials:
-
Selected cancer cell lines (e.g., HeLa, MCF-7, A549) and appropriate complete culture medium.
-
Isositsirikine stock solution (e.g., 10 mM in DMSO).
-
96-well flat-bottom tissue culture plates.
-
MTT solution (5 mg/mL in sterile PBS).
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution).
-
Multichannel pipette and microplate reader.
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 100 µL of cell suspension into each well of a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[8]
-
Compound Treatment: Prepare serial dilutions of Isositsirikine in complete culture medium from the stock solution. A common concentration range for initial screening is 0.01 µM to 100 µM.[8] Remove the old medium from the wells and add 100 µL of the diluted compound or vehicle control (medium with the same final concentration of DMSO, typically <0.5%).
-
Incubation: Incubate the plate for a predetermined period, typically 48 or 72 hours.
-
MTT Addition: After incubation, carefully remove the treatment medium. Add 100 µL of fresh, serum-free medium containing 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert MTT to visible purple formazan crystals.
-
Scientist's Note: Serum-free medium is used during this step because phenol red and other components in serum can interfere with the absorbance reading.
-
-
Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of solubilization solution (e.g., DMSO) to each well and pipette up and down to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[8] A reference wavelength of 630-690 nm can be used to subtract background absorbance.
Data Presentation and Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells.
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
Plot the % Viability against the log-transformed concentration of Isositsirikine. Use a non-linear regression (sigmoidal dose-response) model to calculate the IC50 value.
| Cell Line | Isositsirikine IC50 (µM) after 72h |
| HeLa (Cervical) | Example Value |
| MCF-7 (Breast) | Example Value |
| A549 (Lung) | Example Value |
| HCT116 (Colon) | Example Value |
Section 2: Mechanistic Elucidation
Once the anti-proliferative activity of Isositsirikine is confirmed, the next phase is to investigate its mechanism of action. Based on its classification as a vinca alkaloid, the primary hypothesis is the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.
In Vitro Tubulin Polymerization Assay
Principle: This biochemical assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.[9] The polymerization process is initiated by GTP and an increase in temperature (37°C) and can be monitored by an increase in fluorescence from a reporter dye that specifically binds to polymerized microtubules.[9][10] Inhibitors like vinca alkaloids will prevent this increase in fluorescence, while stabilizers like paclitaxel will enhance it.[9][10]
Detailed Protocol: Fluorescence-Based Tubulin Polymerization Assay
Materials:
-
Tubulin polymerization assay kit (containing >99% pure tubulin, GTP, general tubulin buffer, and a fluorescent reporter).[10][11]
-
Isositsirikine stock solution.
-
Positive Controls: Nocodazole or Vinblastine (inhibitors), Paclitaxel (stabilizer).[9]
-
Vehicle Control (DMSO).
-
Black, opaque 96-well plates.
-
Fluorescence microplate reader capable of kinetic reads at 37°C.
Procedure:
-
Preparation: Thaw all reagents on ice. Prepare a tubulin reaction mix (e.g., 2 mg/mL tubulin) in ice-cold General Tubulin Buffer supplemented with GTP and the fluorescent reporter, as per the manufacturer's instructions.[9]
-
Plate Setup: Pre-warm the microplate reader to 37°C. In a 96-well plate on ice, add 5 µL of 10x concentrated test compounds (Isositsirikine), controls, or vehicle to the appropriate wells.
-
Initiation: To start the reaction, add 45 µL of the ice-cold tubulin reaction mix to each well for a final volume of 50 µL.[9] Mix gently to avoid bubbles.
-
Kinetic Reading: Immediately place the plate into the pre-warmed reader. Measure fluorescence intensity (e.g., Ex: 360 nm, Em: 450 nm) every 60 seconds for 60-90 minutes.
Data Analysis: Plot fluorescence intensity versus time for each condition. Compare the polymerization curves of Isositsirikine-treated samples to the vehicle control. An inhibitory effect is characterized by a decrease in the Vmax (maximum polymerization rate) and a reduction in the final plateau of fluorescence.
Cell Cycle Analysis via Flow Cytometry
Principle: If Isositsirikine inhibits microtubule formation, it will disrupt the mitotic spindle, preventing cells from completing mitosis. This leads to an accumulation of cells in the G2/M phase of the cell cycle.[12] Flow cytometry using a DNA-intercalating dye like Propidium Iodide (PI) allows for the quantification of DNA content in individual cells, thereby revealing the distribution of the cell population across different cycle phases (G0/G1, S, and G2/M).[13]
Detailed Protocol: PI Staining for Cell Cycle Analysis
Materials:
-
Cancer cells and culture reagents.
-
Isositsirikine.
-
Phosphate-Buffered Saline (PBS).
-
Ice-cold 70% Ethanol.
-
PI Staining Solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).[14]
-
Flow cytometer.
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere. Treat cells with Isositsirikine at its IC50 and 2x IC50 concentrations, alongside a vehicle control, for 24-48 hours.
-
Harvesting: Harvest both adherent and floating cells (to include apoptotic cells) by trypsinization and centrifugation (e.g., 300 x g for 5 minutes).
-
Fixation: Wash the cell pellet once with ice-cold PBS. Resuspend the pellet and add ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping. Fix the cells overnight or for at least 2 hours at -20°C.[15]
-
Scientist's Note: Ethanol fixation permeabilizes the cell membrane, allowing the PI dye to enter and stain the DNA.
-
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS. Resuspend the cells in 0.5 mL of PI Staining Solution.
-
Rationale: RNase A is crucial as it degrades RNA, ensuring that PI only binds to DNA for an accurate measurement of DNA content.[14]
-
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Data Acquisition: Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.[14] The PI fluorescence is typically detected in the PE or PerCP channel.
Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit) to generate DNA content histograms.[14] Quantify the percentage of cells in the G0/G1, S, and G2/M phases. A significant increase in the G2/M population in Isositsirikine-treated cells compared to the control indicates mitotic arrest.
| Treatment | % Cells in G0/G1 | % Cells in S Phase | % Cells in G2/M |
| Vehicle Control | Example Value | Example Value | Example Value |
| Isositsirikine (IC50) | Example Value | Example Value | Example Value |
Apoptosis Assays
Principle: Prolonged mitotic arrest is a potent trigger for apoptosis, or programmed cell death.[16] Detecting the hallmarks of apoptosis confirms that the anti-proliferative effect of Isositsirikine leads to cell death. Two complementary assays are recommended.
A. Annexin V / PI Staining for Apoptosis Detection
Principle: In early apoptosis, phosphatidylserine (PS), a phospholipid normally found on the inner leaflet of the plasma membrane, translocates to the outer surface.[17] Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (like FITC or APC), can identify these early apoptotic cells.[17][18] Propidium Iodide (PI) is a membrane-impermeant DNA dye that can only enter cells that have lost membrane integrity, a characteristic of late apoptotic or necrotic cells.[16]
Procedure:
-
Cell Treatment: Treat cells with Isositsirikine as described for the cell cycle analysis.
-
Harvesting: Harvest all cells and wash with cold PBS.
-
Staining: Resuspend cells in 1x Annexin V Binding Buffer. Add fluorochrome-conjugated Annexin V and PI according to the manufacturer's protocol.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Data Acquisition: Analyze immediately by flow cytometry.
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
B. Caspase-3/7 Activity Assay
Principle: Caspases are a family of proteases that are central to the execution of apoptosis.[19] Caspase-3 and Caspase-7 are key "executioner" caspases that cleave numerous cellular substrates, leading to the morphological and biochemical changes of apoptosis.[16][18] This assay uses a substrate that is non-luminescent until it is cleaved by active Caspase-3/7, producing a quantifiable luminescent signal proportional to enzyme activity.
Procedure:
-
Plate Setup: Seed cells in a white, opaque 96-well plate suitable for luminescence readings.
-
Treatment: Treat cells with Isositsirikine and controls as previously described.
-
Assay: After the treatment period, add the Caspase-Glo® 3/7 Reagent directly to the wells.
-
Incubation: Mix and incubate at room temperature for 1-2 hours.
-
Data Acquisition: Measure luminescence using a microplate reader.
Proposed Mechanism of Action for Isositsirikine
Caption: Hypothesized signaling pathway for Isositsirikine's anticancer activity.
Concluding Remarks & Future Directions
This guide outlines a systematic, multi-assay approach to define the in vitro bioactivity of Isositsirikine. By progressing from broad cytotoxicity screening to specific mechanistic assays, researchers can build a comprehensive profile of the compound's anticancer properties. Positive results from these assays—namely, potent cytotoxicity, direct inhibition of tubulin polymerization, G2/M cell cycle arrest, and induction of apoptosis—would provide strong evidence that Isositsirikine functions as a classic microtubule-destabilizing agent.
Future studies could involve using Isositsirikine in combination with other chemotherapeutic agents to test for synergistic effects,[20] evaluating its activity in drug-resistant cancer cell lines, and ultimately progressing to in vivo animal models to assess its efficacy and safety profile in a whole-organism context.
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Application Notes and Protocols for In Vivo Evaluation of Isositsirikine
Abstract
Isositsirikine, a notable terpenoid indole alkaloid primarily isolated from the medicinal plant Catharanthus roseus, presents a compelling profile for in vivo investigation. As a member of a class of compounds renowned for a wide array of pharmacological activities, Isositsirikine is a candidate for exploring novel therapeutic applications. This comprehensive guide provides a strategic framework and detailed protocols for researchers, scientists, and drug development professionals to rigorously evaluate the in vivo effects of Isositsirikine. Emphasizing scientific integrity, this document outlines the rationale for selecting specific animal models and provides step-by-step methodologies for assessing potential anticancer, anti-inflammatory, and neuropharmacological activities.
Introduction to Isositsirikine: A Compound of Therapeutic Interest
Isositsirikine (C₂₁H₂₆N₂O₃) is a monomeric indole alkaloid that shares its origin with highly successful chemotherapeutic agents like vinblastine and vincristine, which are also derived from Catharanthus roseus.[1][2][3] This common origin suggests that Isositsirikine may possess significant biological activities. While direct in vivo studies on Isositsirikine are limited, the well-documented pharmacological landscape of related alkaloids provides a strong rationale for its investigation in several key therapeutic areas.
The therapeutic potential of alkaloids from C. roseus and other natural sources is vast, encompassing anticancer, antidiabetic, anti-inflammatory, and antihypertensive properties.[1][2][4] For instance, dimeric indole alkaloids from C. roseus have demonstrated potent cytotoxic effects against various cancer cell lines.[5] Furthermore, other alkaloids have shown promise in modulating inflammatory pathways and exhibiting neuropharmacological effects.[6][7] This guide, therefore, proposes a multi-faceted in vivo evaluation of Isositsirikine, focusing on its potential as an anticancer, anti-inflammatory, and neuropharmacological agent.
Strategic Selection of Animal Models
The choice of an appropriate animal model is paramount for obtaining meaningful and translatable in vivo data. The selection should be guided by the specific therapeutic hypothesis being tested.
Oncology: Xenograft Models for Anticancer Efficacy
Given that related dimeric indole alkaloids from C. roseus exhibit cytotoxic activity against cancer cells[5], a logical first step is to evaluate Isositsirikine's anticancer potential. Human tumor xenograft models in immunocompromised mice are the gold standard for preclinical in vivo efficacy testing of novel anticancer compounds.
-
Recommended Models:
-
Human Breast Cancer Xenograft (MDA-MB-231): This model is particularly relevant as cytotoxic activity of related alkaloids has been demonstrated against this cell line.[5]
-
Human Colon Cancer Xenograft (HCT116 or GEO): These are well-established models for assessing the efficacy of chemotherapeutic agents.[8][9]
-
Patient-Derived Xenograft (PDX) Models: For a more clinically relevant assessment, PDX models, which involve the implantation of patient tumor tissue into mice, are highly recommended.
-
-
Causality behind Experimental Choices: The use of immunocompromised mice (e.g., nude or SCID) is essential to prevent the rejection of human tumor cells. The choice of tumor cell line should ideally be based on prior in vitro screening data demonstrating Isositsirikine's cytotoxicity.
Inflammation: Acute and Chronic Inflammatory Models
The anti-inflammatory properties of various natural alkaloids have been well-documented.[7][10] In vivo models of inflammation can elucidate Isositsirikine's potential to modulate inflammatory responses.
-
Recommended Models:
-
Carrageenan-Induced Paw Edema (Acute Inflammation): This is a classic and highly reproducible model for screening compounds for acute anti-inflammatory activity.[11][12][13]
-
Lipopolysaccharide (LPS)-Induced Systemic Inflammation (Acute Systemic Response): This model allows for the assessment of Isositsirikine's effect on systemic inflammatory markers such as pro-inflammatory cytokines (e.g., TNF-α, IL-6).[7]
-
Adjuvant-Induced Arthritis (Chronic Inflammation): For evaluating the potential of Isositsirikine in chronic inflammatory conditions like rheumatoid arthritis, this model is a suitable choice.
-
-
Causality behind Experimental Choices: The carrageenan model induces a localized, acute inflammation, making it ideal for initial screening. The LPS model mimics a systemic inflammatory response, providing insights into the compound's broader immunomodulatory effects. The adjuvant-induced arthritis model creates a chronic inflammatory state, which is more representative of human autoimmune diseases.
Neuropharmacology: Behavioral Models for CNS Effects
Several alkaloids have demonstrated effects on the central nervous system (CNS).[6][14] Investigating the neuropharmacological profile of Isositsirikine could uncover novel therapeutic applications for neurological or psychiatric disorders.
-
Recommended Models:
-
Open Field Test (General Activity and Anxiety): This test assesses spontaneous locomotor activity and anxiety-like behavior.[15]
-
Elevated Plus Maze (Anxiety): This is a widely used model for evaluating anxiolytic or anxiogenic effects of compounds.
-
Forced Swim Test (Depression): This model is a standard for screening potential antidepressant compounds.[16]
-
Pentobarbital-Induced Sleep Test (Sedative/Hypnotic Effects): This test can determine if Isositsirikine has sedative or hypnotic properties.[16]
-
-
Causality behind Experimental Choices: These behavioral models are well-validated and provide a comprehensive initial screen of Isositsirikine's potential effects on the CNS. Changes in behavior in these tests can indicate sedative, anxiolytic, or antidepressant-like activities.
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a detailed framework for the in vivo evaluation of Isositsirikine. All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
General Procedures: Drug Formulation and Administration
-
Formulation: The solubility of Isositsirikine must be determined to prepare a suitable vehicle for administration. Common vehicles include saline, phosphate-buffered saline (PBS), or a solution containing a small percentage of a solubilizing agent like DMSO or Tween 80. The final concentration of any organic solvent should be kept to a minimum to avoid toxicity.
-
Administration Routes:
-
Intraperitoneal (i.p.) injection: Often used for initial efficacy studies due to rapid absorption.
-
Oral gavage (p.o.): Preferred for assessing oral bioavailability and is a more clinically relevant route of administration.
-
Intravenous (i.v.) injection: Useful for pharmacokinetic studies and when rapid systemic exposure is required.
-
Protocol: Anticancer Efficacy in a Xenograft Model
Objective: To evaluate the in vivo antitumor activity of Isositsirikine.
Workflow Diagram:
Caption: Workflow for assessing the anticancer efficacy of Isositsirikine in a xenograft model.
Step-by-Step Methodology:
-
Cell Culture and Inoculation:
-
Culture human cancer cells (e.g., MDA-MB-231) under standard conditions.
-
Harvest and resuspend cells in a suitable medium (e.g., Matrigel) at a concentration of 5-10 x 10⁶ cells per 100 µL.
-
Subcutaneously inject the cell suspension into the flank of 6-8 week old female immunocompromised mice.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth every 2-3 days using calipers. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., Vehicle control, Isositsirikine low dose, Isositsirikine high dose, Positive control).
-
-
Treatment:
-
Administer Isositsirikine (formulated as described in 3.1) and vehicle control daily via the chosen route (e.g., i.p. or p.o.).
-
A positive control group (e.g., a standard-of-care chemotherapeutic agent for the specific cancer type) should be included.
-
-
Monitoring and Endpoint:
-
Measure tumor volume and body weight 2-3 times per week. Significant body weight loss (>15-20%) may indicate toxicity.
-
The study endpoint is typically reached when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a set duration of treatment.
-
At the endpoint, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
-
Quantitative Data Summary Table:
| Parameter | Description |
| Tumor Growth Inhibition (TGI) | The percentage difference in the mean tumor volume between the treated and control groups at the end of the study. |
| Tumor Weight | The final weight of the excised tumors. |
| Body Weight Change | The percentage change in body weight from the start to the end of the treatment period. |
| Survival Analysis | Kaplan-Meier survival curves can be generated if survival is an endpoint. |
Protocol: Anti-inflammatory Activity in the Carrageenan-Induced Paw Edema Model
Objective: To evaluate the in vivo acute anti-inflammatory activity of Isositsirikine.
Workflow Diagram:
Caption: Workflow for assessing the anti-inflammatory activity of Isositsirikine.
Step-by-Step Methodology:
-
Animal Grouping and Pre-treatment:
-
Use male or female Wistar rats or Swiss albino mice.
-
Group the animals and administer Isositsirikine or vehicle control (e.g., p.o. or i.p.) 30-60 minutes before inducing inflammation. A positive control group treated with a known anti-inflammatory drug (e.g., indomethacin) should be included.
-
-
Induction of Edema:
-
Inject 0.1 mL of 1% carrageenan solution in saline into the subplantar region of the right hind paw of each animal.
-
-
Measurement of Paw Edema:
-
Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
The percentage of edema inhibition can be calculated using the formula: [(V_c - V_t) / V_c] x 100, where V_c is the average paw volume of the control group and V_t is the average paw volume of the treated group.
-
Quantitative Data Summary Table:
| Time Point (hours) | Mean Paw Volume (mL) - Vehicle | Mean Paw Volume (mL) - Isositsirikine (Dose 1) | Mean Paw Volume (mL) - Isositsirikine (Dose 2) | % Inhibition (Dose 1) | % Inhibition (Dose 2) |
| 1 | |||||
| 2 | |||||
| 3 | |||||
| 4 | |||||
| 5 |
Protocol: Neuropharmacological Screening using the Open Field Test
Objective: To assess the effect of Isositsirikine on general locomotor activity and anxiety-like behavior.
Workflow Diagram:
Caption: Workflow for neuropharmacological screening of Isositsirikine using the Open Field Test.
Step-by-Step Methodology:
-
Animal Acclimatization and Treatment:
-
Use male mice (e.g., C57BL/6 or BALB/c).
-
Acclimatize the animals to the testing room for at least 30 minutes before the experiment.
-
Administer Isositsirikine or vehicle control (e.g., i.p. or p.o.) 30 minutes before the test. A positive control (e.g., diazepam for anxiolytic effects or amphetamine for hyperlocomotion) can be included.
-
-
Open Field Test:
-
Gently place each mouse in the center of a square open field arena (e.g., 40 x 40 cm).
-
Allow the mouse to explore the arena for a set period (e.g., 5-10 minutes).
-
Record the session using an overhead video camera.
-
-
Behavioral Analysis:
-
Use automated video tracking software or manual scoring to analyze the following parameters:
-
Total distance traveled: An indicator of general locomotor activity.
-
Time spent in the center zone vs. periphery: A measure of anxiety-like behavior (less time in the center suggests higher anxiety).
-
Rearing frequency: An exploratory behavior.
-
Grooming duration: A self-directed behavior.
-
-
Quantitative Data Summary Table:
| Treatment Group | Total Distance Traveled (cm) | Time in Center (s) | Rearing Frequency |
| Vehicle Control | |||
| Isositsirikine (Dose 1) | |||
| Isositsirikine (Dose 2) | |||
| Positive Control |
Trustworthiness and Self-Validation
To ensure the trustworthiness of the experimental outcomes, the following principles of self-validation should be integrated into the study design:
-
Dose-Response Relationship: Evaluating at least two to three different doses of Isositsirikine is crucial to establish a dose-dependent effect.
-
Appropriate Controls: The inclusion of vehicle controls is mandatory to account for any effects of the drug delivery vehicle. Positive controls are essential to validate the experimental model and provide a benchmark for the activity of Isositsirikine.
-
Blinding: Whenever possible, the experimenter should be blinded to the treatment groups to minimize bias in data collection and analysis.
-
Replication: Experiments should be replicated to ensure the reproducibility of the findings.
-
Statistical Analysis: Appropriate statistical methods must be used to analyze the data and determine the significance of the observed effects.
Conclusion and Future Directions
This guide provides a foundational framework for the in vivo investigation of Isositsirikine. The proposed animal models and protocols are designed to systematically explore its potential anticancer, anti-inflammatory, and neuropharmacological activities. Positive findings in these initial screening models will warrant further, more in-depth studies, including pharmacokinetic and toxicological evaluations, to fully characterize the therapeutic potential of Isositsirikine. The multifaceted nature of indole alkaloids suggests that Isositsirikine could hold significant promise as a lead compound for the development of novel therapeutics.
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Ferreres, F., et al. (2020). Indole Alkaloids from Catharanthus roseus: Bioproduction and Their Effect on Human Health. Molecules, 25(3), 584. [Link]
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Almagro, L., et al. (2015). Indole Alkaloids from Catharanthus roseus: Bioproduction and Their Effect on Human Health. Molecules, 20(2), 2973-3000. [Link]
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PubChem. (n.d.). Isositsirikine. National Center for Biotechnology Information. [Link]
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Al-Snafi, A. E. (2019). The Pharmacological Importance of Catharanthus roseus - A review. Asian Journal of Pharmaceutical and Clinical Research, 12(5), 48-55. [Link]
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Cui, L., et al. (2012). Cytotoxic dimeric indole alkaloids from Catharanthus roseus. Fitoterapia, 83(4), 765-769. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6436828, Isositsirikine. Retrieved January 15, 2026, from [Link].
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ResearchGate. (n.d.). Inhibition of tumor cell-growth activity of penicitrinine A. Retrieved January 15, 2026, from [Link].
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Samarghandian, S., et al. (2017). Anticancer Activity of Ether Derivatives of Chrysin. Molecules, 22(12), 2097. [Link]
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Li, W., et al. (2016). Anti-inflammatory, analgesic and antioxidant activities of 3,4-oxo-isopropylidene-shikimic acid. Pharmaceutical Biology, 54(11), 2535-2541. [Link]
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Aminin, D. L., et al. (2015). Anticancer Activity of Sea Cucumber Triterpene Glycosides. Marine Drugs, 13(5), 2909-2930. [Link]
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Amos, S., et al. (2007). Neuropharmacological effects of the aqueous extract of Nauclea latifolia root bark in rats and mice. Journal of Ethnopharmacology, 113(1), 94-98. [Link]
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El-Shazly, A. M., & Wink, M. (2014). Anti-Inflammatory Activity of Natural Products. Molecules, 19(7), 9037-9061. [Link]
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Ciardiello, F., et al. (2000). Antitumor effect and potentiation of cytotoxic drugs activity in human cancer cells by ZD-1839 (Iressa), an epidermal growth factor receptor-selective tyrosine kinase inhibitor. Clinical Cancer Research, 6(5), 2053-2063. [Link]
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Blunt, J. W., et al. (2014). A Survey of Marine Natural Compounds and Their Derivatives with Anti-Cancer Activity Reported in 2012. Marine Drugs, 12(2), 854-895. [Link]
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Wang, Y., et al. (2023). The anti-inflammatory and analgesic activities of 2Br-Crebanine and Stephanine from Stephania yunnanenses H. S.Lo. Journal of Ethnopharmacology, 301, 115816. [Link]
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Al-Ameri, O., et al. (2022). Anti-Inflammatory, Antipyretic, and Analgesic Properties of Potamogeton perfoliatus Extract: In Vitro and In Vivo Study. Molecules, 27(21), 7289. [Link]
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Stanković, M., et al. (2021). Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen. Molecules, 26(16), 4946. [Link]
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Singh, D., et al. (2023). A Critical Review of the Neuropharmacological Effects of Kratom: An Insight from the Functional Array of Identified Natural Compounds. Molecules, 28(21), 7372. [Link]
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PubChem. (n.d.). Isoxsuprine. National Center for Biotechnology Information. [Link]
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Pérez-Gutiérrez, R. M., et al. (2023). Neuropharmacological Activity of the Acetonic Extract of Malpighia mexicana A. Juss. and Its Phytochemical Profile. Plants, 12(19), 3488. [Link]
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Navarro, E., et al. (2011). Toxicity and neuropharmacological effects of elenine. Evidence-Based Complementary and Alternative Medicine, 2011, 312524. [Link]
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Application Notes and Protocols for the Synthesis of Isositsirikine Derivatives for Structure-Activity Relationship Studies
Introduction: The Therapeutic Potential of Isositsirikine
Isositsirikine is a monoterpene indole alkaloid belonging to the Corynanthe family, a class of natural products renowned for their diverse and potent biological activities.[1] Isolated from plants such as Catharanthus roseus, isositsirikine presents a complex and intriguing chemical architecture that has attracted significant interest from the synthetic and medicinal chemistry communities. The intricate tetracyclic core and stereochemically rich periphery of isositsirikine make it a challenging yet rewarding target for chemical synthesis and a promising scaffold for the development of novel therapeutic agents.
Recent studies have highlighted the potential of monoterpene indole alkaloids as cytotoxic agents against various cancer cell lines, suggesting that isositsirikine and its derivatives could be valuable leads in oncology drug discovery.[2][3] The exploration of the structure-activity relationships (SAR) of isositsirikine is paramount to unlocking its full therapeutic potential. By systematically modifying the isositsirikine scaffold and evaluating the biological activity of the resulting derivatives, researchers can identify the key structural motifs responsible for its bioactivity and optimize its pharmacological properties.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of isositsirikine derivatives for SAR studies. We will delve into the strategic considerations for designing a synthetic route, provide detailed protocols for the synthesis of the core scaffold and its subsequent derivatization, and outline methodologies for the biological evaluation of the synthesized compounds.
Strategic Approach to the Synthesis of Isositsirikine Derivatives
A successful SAR study hinges on a robust and flexible synthetic strategy that allows for the introduction of diverse chemical functionalities at specific positions of the lead molecule. For isositsirikine, a convergent synthetic approach is often favored, where key fragments are synthesized independently and then coupled to assemble the final core structure. This strategy allows for the late-stage introduction of diversity, maximizing the efficiency of the analog synthesis program.
Our proposed synthetic strategy for isositsirikine derivatives is centered around the construction of a key tetracyclic intermediate, which can then be elaborated to introduce various substituents. The key transformations in our approach include a Pictet-Spengler reaction to form the β-carboline core, followed by a series of cyclizations to construct the full indolo[2,3-a]quinolizidine skeleton.
Experimental Protocols: Synthesis of Isositsirikine and its Derivatives
The following protocols provide a detailed, step-by-step methodology for the synthesis of a key intermediate and its subsequent derivatization to generate a library of isositsirikine analogs for SAR studies.
Protocol 1: Synthesis of the Tetracyclic Indolo[2,3-a]quinolizidine Core
This protocol outlines the synthesis of a versatile tetracyclic lactam intermediate, which serves as a common precursor for various isositsirikine derivatives.
Materials:
-
Tryptamine
-
Secologanin
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Pictet-Spengler Reaction:
-
Dissolve tryptamine (1.0 eq) and secologanin (1.1 eq) in a mixture of DCM and MeOH (10:1).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the Pictet-Spengler product.
-
-
Reductive Cyclization:
-
Dissolve the Pictet-Spengler product (1.0 eq) in MeOH.
-
Cool the solution to 0 °C and add NaBH₄ (3.0 eq) portion-wise.
-
Stir the reaction mixture at 0 °C for 2 hours and then allow it to warm to room temperature overnight.
-
Quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove most of the MeOH.
-
Extract the aqueous residue with DCM (3 x 50 mL).
-
Wash the combined organic layers with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude tetracyclic amine.
-
-
Lactam Formation:
-
Dissolve the crude tetracyclic amine in DCM.
-
Add a suitable oxidizing agent (e.g., manganese dioxide) and stir at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite and concentrate the filtrate.
-
Purify the residue by column chromatography to obtain the desired tetracyclic lactam intermediate.
-
Protocol 2: Derivatization of the Isositsirikine Scaffold
The tetracyclic lactam intermediate can be further modified at several positions to generate a library of isositsirikine derivatives. The following are examples of key derivatization reactions.
Materials:
-
Tetracyclic lactam intermediate
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
To a solution of the tetracyclic lactam (1.0 eq) in anhydrous DMF at 0 °C, add NaH (1.2 eq) portion-wise.[4]
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the desired alkyl halide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction by the slow addition of saturated NH₄Cl solution.
-
Extract the mixture with EtOAc (3 x 20 mL).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Materials:
-
Isositsirikine (or a carboxylic acid precursor)
-
Alcohol (e.g., ethanol, isopropanol)
-
Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous DCM
Procedure:
-
To a solution of the carboxylic acid (1.0 eq), alcohol (1.2 eq), and DMAP (0.1 eq) in anhydrous DCM, add a solution of DCC (1.1 eq) in DCM at 0 °C.[5]
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Filter the precipitated dicyclohexylurea.
-
Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude ester by flash column chromatography.
The C19/C20 ethylidene group is a key feature of isositsirikine. Its modification can provide valuable SAR data.
Procedure (Example: Dihydroxylation):
-
Dissolve the isositsirikine derivative (1.0 eq) in a mixture of acetone and water.
-
Add N-methylmorpholine N-oxide (NMO) (1.5 eq) and a catalytic amount of osmium tetroxide (OsO₄).
-
Stir the reaction at room temperature for 12-24 hours.
-
Quench the reaction with a saturated solution of sodium sulfite.
-
Extract the mixture with EtOAc.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the resulting diol by column chromatography.
Structure-Activity Relationship (SAR) Studies: A Logical Framework
The primary objective of synthesizing isositsirikine derivatives is to systematically probe the relationship between their chemical structure and biological activity. A well-designed SAR study will provide insights into the pharmacophore of isositsirikine and guide the development of more potent and selective analogs.
Key Structural Regions for Modification:
-
The Indole Moiety (Ring A): Modifications at the N-1 position (alkylation, acylation) and substitution on the aromatic ring can influence lipophilicity and potential interactions with the biological target.
-
The Quinolizidine Core (Rings C and D): Alterations to the stereochemistry and substitution patterns of the core structure can significantly impact the overall conformation and, consequently, the biological activity.
-
The Ester Side Chain (at C16): The nature of the ester group can be varied to modulate solubility and cell permeability. Conversion to amides or other functional groups can also be explored.
-
The Ethylidene Side Chain (at C20): This exocyclic double bond is a prime candidate for modification. Hydrogenation, epoxidation, dihydroxylation, or cleavage can lead to derivatives with distinct pharmacological profiles.
Data Presentation for SAR Analysis
All quantitative data from biological assays should be summarized in a clear and structured table to facilitate comparison between the synthesized derivatives.
| Compound ID | Modification | IC₅₀ (µM) on MCF-7 | IC₅₀ (µM) on HeLa | Comments |
| Isositsirikine | Parent Compound | 15.2 ± 1.8 | 21.5 ± 2.3 | Moderate activity |
| Derivative 1 | N-1 Methyl | 10.8 ± 1.2 | 15.1 ± 1.9 | Increased potency |
| Derivative 2 | C16-Ethyl Ester | 18.5 ± 2.1 | 25.3 ± 2.8 | Slightly reduced activity |
| Derivative 3 | Dihydro-ethylidene | > 50 | > 50 | Inactive |
Protocols for Biological Evaluation
To establish the SAR of the synthesized isositsirikine derivatives, a panel of robust and reproducible biological assays is required. Given the reported cytotoxic potential of related alkaloids, initial screening should focus on anticancer activity.
Protocol 3: In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.[6]
Materials:
-
Human cancer cell lines (e.g., MCF-7 breast cancer, HeLa cervical cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized isositsirikine derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the isositsirikine derivatives (typically ranging from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37 °C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (the concentration of the compound that inhibits cell growth by 50%) for each derivative.
Visualization of Workflows
Generalized Synthetic Workflow
Caption: Logical workflow for a structure-activity relationship study.
References
-
Monoterpene Indole Alkaloids from the Aerial Parts of Rhazya stricta Induce Cytotoxicity and Apoptosis in Human Adenocarcinoma Cells. (2022). MDPI. Available at: [Link]
-
Monoterpenoid Indole Alkaloids from Alstonia yunnanensis and Their Cytotoxic and Anti-inflammatory Activities. (2025). ResearchGate. Available at: [Link]
-
Unveiling the antimetastatic activity of monoterpene indole alkaloids targeting MMP9 in cancer cells, with a focus on pharmacokinetic and cellular insights. (n.d.). PubMed Central. Available at: [Link]
-
Monoterpenoid indole alkaloids from Alstonia rupestris with cytotoxic, anti-inflammatory and antifungal activities. (2013). PubMed. Available at: [Link]
-
Cytotoxic indole alkaloids from Tabernaemontana officinalis. (2025). ResearchGate. Available at: [Link]
-
Phytochemistry and biological activities of corynanthe alkaloids. (2023). PubMed. Available at: [Link]
-
Design, synthesis and anticancer activity of furochromone and benzofuran derivatives targeting VEGFR-2 tyrosine kinase. (n.d.). RSC Publishing. Available at: [Link]
-
In vitro activities and mechanisms of action of anti-cancer molecules from African medicinal plants: a systematic review. (n.d.). PubMed Central. Available at: [Link]
-
A Platform for the Synthesis of Corynantheine-Type Corynanthe Alkaloids. (2024). PubMed. Available at: [Link]
-
Isositsirikine. (n.d.). PubChem. Available at: [Link]
-
Synthesis and Anti-Cancer Activity In Vitro of Synephrine Derivatives. (2024). PubMed. Available at: [Link]
-
Fischer Esterification-Typical Procedures. (2024). OperaChem. Available at: [Link]
-
Chemical Research on Antitumor Isoquinoline Marine Natural Products and Related Compounds. (2021). PubMed. Available at: [Link]
-
Multicomponent assembly processes for the synthesis of diverse yohimbine and corynanthe alkaloid analogues. (n.d.). PubMed. Available at: [Link]
-
Ester synthesis by esterification. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
Asymmetric organic catalysis with modified cinchona alkaloids. (2004). PubMed. Available at: [Link]
-
The Anticancer Drug Ellipticine: Insights of Pharmacological Activity and Mechanism of Action. (n.d.). Walsh Medical Media. Available at: [Link]
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Synthesis and anticancer activity of new dihydropyrimidinone derivatives. (2018). PubMed. Available at: [Link]
-
Anti-tumor antibiotics
Pharmacology. (2025). YouTube. Available at: [Link] -
Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c]naphthyrin-5(6H)-one. (n.d.). PubMed Central. Available at: [Link]
-
Esterification of Carboxylic Acids with. (n.d.). Organic Syntheses Procedure. Available at: [Link]
-
Synthesis, Anticancer Activity, and Docking Studies of Novel Hydroquinone-Chalcone-Pyrazoline Hybrid Derivatives. (2024). MDPI. Available at: [Link]
-
Simple Method for the Esterification of Carboxylic Acids. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
Design, Synthesis, Molecular Docking, and Anticancer Activity of Chalcone Derivatives as VEGFR-2 Inhibitors. (2025). PubMed. Available at: [Link]
-
Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxylate Polymorphic Forms. (n.d.). MDPI. Available at: [Link]
-
Side-Chain Modification of Peptides Using a Phosphoranylidene Amino Acid. (2020). PubMed. Available at: [Link]
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Application Note: Molecular Docking of Isositsirikine – A Virtual Screening Approach to Identify Potential Protein Targets
Abstract
Isositsirikine, a terpenoid indole alkaloid from Catharanthus roseus, belongs to a class of natural products renowned for a wide spectrum of pharmacological activities.[1][2] While its congeners, such as vinblastine and vincristine, are famous for their anticancer properties, the specific molecular targets of many other alkaloids from this plant, including Isositsirikine, remain underexplored.[3] This application note presents a comprehensive protocol for utilizing in silico molecular docking as a predictive, hypothesis-generating tool to investigate the binding potential of Isositsirikine against a panel of validated protein targets implicated in cancer, inflammation, and diabetes. By employing a "reverse docking" or "target fishing" strategy, researchers can efficiently screen multiple proteins to identify the most probable interaction partners, thereby guiding subsequent experimental validation and accelerating the drug discovery process.[4] We provide a detailed, step-by-step workflow, from ligand and protein preparation to docking execution and results analysis, emphasizing the scientific rationale behind each procedural choice to ensure a robust and reliable computational study.
Introduction: The Rationale for a Multi-Target Docking Approach
The process of elucidating the mechanism of action for a natural product can be complex, often due to its potential to interact with multiple protein targets.[4] Molecular docking is a powerful computational method that predicts the preferred orientation and binding affinity of a small molecule (ligand) within the active site of a target protein (receptor).[5][6] For a compound like Isositsirikine, whose specific targets are not well-defined, a virtual target fishing approach is an invaluable first step.[4] This strategy involves docking the ligand against a curated set of clinically relevant proteins to predict which are most likely to bind, based on calculated binding affinities.
The selection of potential targets for Isositsirikine is guided by the known biological activities of alkaloids from its source, Catharanthus roseus.[2][3] This application note will focus on three key therapeutic areas:
-
Anticancer Activity: The vinca alkaloids from C. roseus are potent microtubule-destabilizing agents that target tubulin.[7] Furthermore, many small molecule inhibitors target key signaling proteins like the Epidermal Growth Factor Receptor (EGFR) kinase, which is often overexpressed in tumors.[8]
-
Anti-inflammatory Activity: Chronic inflammation is mediated by enzymes like Cyclooxygenase-2 (COX-2) and pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α).[9][10] Many natural products exert their anti-inflammatory effects by inhibiting these key mediators.[11]
-
Antidiabetic Activity: Key targets for managing Type 2 diabetes include enzymes that control glucose metabolism, such as α-amylase, and signaling proteins that regulate insulin sensitivity, like Protein Tyrosine Phosphatase 1B (PTP1B).[12][13]
This guide provides the protocols to dock Isositsirikine against these selected targets, offering a blueprint for hypothesis generation in natural product drug discovery.
Figure 1: Conceptual overview of the multi-target docking strategy for Isositsirikine.
The Molecular Docking Workflow: A Validated Protocol
A successful molecular docking study is contingent upon meticulous preparation of both the ligand and the target proteins.[14] This section details a self-validating protocol designed for accuracy and reproducibility.
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Troubleshooting & Optimization
Technical Support Center: Total Synthesis of Isositsirikine
Welcome to the technical support center for the total synthesis of Isositsirikine. This guide is designed for researchers, medicinal chemists, and process development scientists engaged in the complex synthesis of monoterpenoid indole alkaloids. Isositsirikine, a fascinating natural product, presents several synthetic challenges that can impact overall yield and purity. This document provides in-depth, experience-driven answers to common problems encountered during its synthesis, focusing on mechanistic reasoning and practical solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategic challenges in the total synthesis of Isositsirikine?
The total synthesis of Isositsirikine, and related monoterpenoid indole alkaloids (MIAs), hinges on the successful execution of two critical transformations:
-
The Pictet-Spengler Reaction: This reaction forms the core tetrahydro-β-carboline scaffold by condensing tryptamine with a sophisticated aldehyde partner, typically a derivative of secologanin.[1][2][3] The main challenges are controlling diastereoselectivity, preventing side reactions due to the instability of the aldehyde, and achieving high conversion.
-
Post-Cyclization Transformations: After the initial cyclization, the intermediate must undergo a complex rearrangement and/or oxidation to form the characteristic cage-like structure of Isositsirikine. Controlling the regioselectivity and stereochemistry of these late-stage steps is crucial and often yield-determining.
Q2: Why is secologanin a challenging coupling partner in the Pictet-Spengler reaction?
Secologanin is a complex iridoid monoterpene containing multiple stereocenters, a vinyl group, an aldehyde, a methyl ester, and a glycosidic linkage. Its instability arises from:
-
Epimerization: The aldehyde is prone to epimerization at the adjacent stereocenter under both acidic and basic conditions.
-
Decomposition: The molecule can undergo various decomposition pathways, especially when heated or exposed to strong acids for extended periods.
-
Glycosidic Bond Cleavage: Harsh acidic conditions required for some Pictet-Spengler reactions can cleave the glucose moiety, leading to unwanted byproducts.
These factors necessitate carefully optimized, mild reaction conditions to ensure its integrity throughout the coupling process.
Q3: What analytical techniques are essential for monitoring this synthesis?
A multi-technique approach is vital:
-
¹H and ¹³C NMR Spectroscopy: Essential for structural elucidation of intermediates and final products and for determining diastereomeric ratios.
-
High-Resolution Mass Spectrometry (HRMS): Crucial for confirming the elemental composition of key compounds.
-
HPLC/UPLC: Indispensable for monitoring reaction progress, assessing purity, and separating complex mixtures of diastereomers.[4] Chiral HPLC may be necessary to resolve enantiomers if a racemic synthesis is performed.
-
Optical Rotation: Used to confirm the stereochemical outcome of asymmetric reactions by comparing the measured value to literature data for the natural product.[5]
Troubleshooting Guide
Problem 1: Low Yield and/or Poor Diastereoselectivity in the Pictet-Spengler Reaction
Question: "My Pictet-Spengler reaction between tryptamine and tetraacetylated secologanin is resulting in a low yield (<40%) of the desired strictosidine derivative, along with a complex mixture of byproducts. How can I improve the yield and stereocontrol?"
Answer: This is a common and critical bottleneck. The low yield and poor selectivity often stem from a suboptimal balance between activating the carbonyl group for cyclization and minimizing degradation of the starting materials. The reaction proceeds via an iminium ion intermediate, and its formation and subsequent cyclization are highly sensitive to conditions.[3]
Causality & Solutions:
-
Acid Catalyst Choice & Stoichiometry:
-
The Problem: Strong protic acids (e.g., HCl, H₂SO₄) at high concentrations can accelerate the degradation of secologanin. Conversely, insufficient acid leads to incomplete iminium ion formation and a sluggish reaction.
-
The Solution: Trifluoroacetic acid (TFA) is often a superior choice as it is a strong acid yet volatile, simplifying workup. Start with catalytic amounts (10-20 mol%) and incrementally increase if conversion is low. Lewis acids like BF₃·OEt₂ can also be effective but may require anhydrous conditions to prevent hydrolysis and deactivation.[6]
-
-
Solvent and Temperature:
-
The Problem: High temperatures, while accelerating the reaction, also promote decomposition and epimerization. The choice of solvent affects the solubility of reactants and the stability of the charged iminium intermediate.
-
The Solution: Run the reaction at lower temperatures (0 °C to room temperature) for a longer duration. Dichloromethane (DCM) or acetonitrile are common aprotic solvents that perform well. Protic solvents like methanol can sometimes participate in the reaction, forming acetals with the aldehyde.
-
-
Order of Addition & Pre-formation of Schiff Base:
-
The Problem: Directly mixing all components can lead to undesired side reactions.
-
The Solution: Consider a two-step approach. First, form the Schiff base (imine) by stirring tryptamine and the secologanin derivative at room temperature in a neutral solvent. This can be monitored by TLC or LC-MS. Once imine formation is complete, cool the reaction to 0 °C and then add the acid catalyst to promote the cyclization. This controlled sequence minimizes the exposure of the sensitive aldehyde to acidic conditions.
-
-
Enzymatic Alternative:
-
The Gold Standard: For ultimate stereoselectivity, consider a biomimetic approach using the enzyme Strictosidine Synthase (STR).[7][8][9] STR catalyzes the Pictet-Spengler condensation of tryptamine and secologanin to yield (S)-strictosidine with perfect stereocontrol.[3] While this requires protein expression and purification, it can provide access to optically pure material, bypassing challenging chemical selectivity issues.[7]
-
Problem 2: Inefficient Oxidative Cyclization/Rearrangement of the Strictosidine Scaffold
Question: "I have successfully synthesized the strictosidine core, but the subsequent oxidative step to form the Isositsirikine framework is low-yielding and produces multiple regioisomers. How can this be optimized?"
Answer: This transformation is mechanistically complex, often involving the generation of a reactive intermediate that can cyclize through multiple pathways. Achieving high yield and regioselectivity requires precise control over the oxidant and reaction environment.
Causality & Solutions:
-
Choice of Oxidant:
-
The Problem: The oxidant must be strong enough to initiate the desired reaction but not so aggressive that it leads to over-oxidation or decomposition. Common oxidants include hypervalent iodine reagents (e.g., PIDA, PIFA) or transition metal-based systems.
-
The Solution: Phenyliodine(III) diacetate (PIDA) is often a good starting point. It can react with phenolic groups or activate other parts of the molecule for intramolecular attack.[6] The reaction should be performed at low temperatures (-78 °C to 0 °C) to control reactivity. If PIDA fails, explore other conditions, but always start with mild options first.
-
-
Protecting Group Strategy:
-
The Problem: Unprotected functional groups, particularly the indole N-H and any hydroxyl groups on the glucose moiety, can interfere with the oxidation or direct the cyclization to undesired positions.
-
The Solution: Ensure that all other potentially reactive sites are protected. The indole nitrogen is often protected with Boc or Ts groups. Hydroxyl groups are typically protected as acetates or silyl ethers. The choice of protecting group is critical, as it must be stable to the oxidative conditions but removable later without degrading the product.
-
-
Solvent and Additives:
-
The Problem: The solvent can influence the conformation of the substrate and the reactivity of the oxidant.
-
The Solution: Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) are known to promote and stabilize cationic intermediates involved in such cyclizations. They are non-nucleophilic and can lead to cleaner reactions and improved yields compared to standard solvents like DCM or acetonitrile.
-
Problem 3: Purification of Polar and Structurally Similar Indole Alkaloids
Question: "My crude product contains Isositsirikine along with unreacted starting materials and diastereomeric byproducts. Standard silica gel chromatography gives poor separation and significant product loss. What purification strategies are more effective?"
Answer: The purification of complex, polar, nitrogen-containing natural products is a significant challenge. The basic nitrogen of the alkaloid can interact strongly with acidic silica gel, leading to peak tailing and decomposition. Furthermore, structurally similar isomers often have very similar polarities.
Causality & Solutions:
-
Modifying Silica Gel Chromatography:
-
The Problem: Acidic sites on standard silica gel cause irreversible adsorption and streaking of basic alkaloids.
-
The Solution:
-
Neutralize the Silica: Pre-treat the silica gel by slurrying it in the mobile phase containing a small amount of a volatile base, such as triethylamine (~1%) or ammonia (by using a solvent system like DCM/MeOH saturated with NH₃). This deactivates the acidic sites and dramatically improves peak shape and recovery.
-
Use Deactivated Silica: Employ commercially available deactivated (e.g., base-deactivated) or neutral silica gel.
-
-
-
Alternative Stationary Phases:
-
The Problem: Silica may not provide sufficient selectivity to separate close-running isomers.
-
The Solution:
-
Reversed-Phase Chromatography (C18): This is an excellent alternative for polar compounds.[5][10] Use a gradient of water/acetonitrile or water/methanol, often with a modifier like 0.1% TFA or formic acid to ensure the alkaloids are protonated and exhibit sharp peaks. Semi-preparative or preparative HPLC is a powerful tool for obtaining highly pure material.[10]
-
Alumina (Neutral or Basic): For less polar intermediates, alumina can be a good alternative to silica, avoiding the acidity issue.
-
-
-
Acid-Base Extraction:
-
The Problem: Crude reaction mixtures contain numerous non-basic impurities.
-
The Solution: Before chromatography, perform a liquid-liquid extraction. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous acid (e.g., 1% citric acid or 1M HCl). The basic alkaloids will move into the aqueous layer as salts, leaving non-basic impurities behind. Then, basify the aqueous layer with NaHCO₃ or NH₄OH and re-extract the purified alkaloids back into an organic solvent.[11] This simple workup can significantly clean the sample before the final chromatographic step.
-
Visualizations & Data
General Synthetic Workflow
The total synthesis of Isositsirikine follows a convergent pathway, uniting two key fragments through a crucial C-C and C-N bond-forming cascade.
Caption: High-level workflow for Isositsirikine total synthesis.
Troubleshooting the Pictet-Spengler Reaction
A logical approach to diagnosing and solving issues with the key cyclization step.
Caption: Decision tree for troubleshooting the Pictet-Spengler reaction.
Table 1: Comparison of Pictet-Spengler Reaction Conditions
This table summarizes conditions used in the synthesis of strictosidine and related compounds, highlighting the variables that can be tuned for optimization.
| Amine Partner | Aldehyde Partner | Acid Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |
| Tryptamine | Secologanin | Strictosidine Synthase (Enzyme) | Phosphate Buffer (pH 7) | 25 | >95 | [7] |
| α-cyanotryptamine | Secologanin tetraacetate | TFA (1.1 eq) | DCM | 0 to rt | 81 | [1] |
| Tryptamine | Piperonal | TFA | DCM | rt | ~90 | [12] |
| N-Benzyl Tryptophan Me Ester | Various Aldehydes | Not specified (acidic) | Not specified | Not specified | >70 (trans) | [3] |
| Dopamine Derivative | Various Aldehydes | BF₃·OEt₂ | Not specified | Not specified | 36-86 | [3] |
Optimized Experimental Protocol: Diastereoselective Pictet-Spengler Reaction
This protocol is adapted from a high-yielding synthesis of a strictosidine derivative, a key precursor to Isositsirikine.[1]
Objective: To synthesize tetraacetylated vincoside/strictosidine lactam via a diastereoselective Pictet-Spengler reaction.
Materials:
-
α-cyanotryptamine
-
Secologanin tetraacetate
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reactant Preparation: To a flame-dried, 25 mL round-bottom flask under an argon atmosphere, add secologanin tetraacetate (100 mg, 0.20 mmol, 1.0 equiv) and α-cyanotryptamine (44 mg, 0.24 mmol, 1.2 equiv).
-
Dissolution: Dissolve the solids in anhydrous DCM (5.0 mL).
-
Initiation of Reaction: Cool the solution to 0 °C using an ice-water bath. Add TFA (17 µL, 0.22 mmol, 1.1 equiv) dropwise over 1 minute.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed.
-
Workup - Quenching: Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution (10 mL).
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2 x 10 mL).
-
Workup - Washing & Drying: Combine the organic layers, wash with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel (using a gradient of hexane/ethyl acetate as the eluent) to afford the desired product. The expected yield based on literature is approximately 80-85%.
Causality Note: The use of α-cyanotryptamine in this specific protocol enhances the diastereoselectivity of the cyclization. The cyano group can be reductively removed in a subsequent step to yield the desired strictosidine skeleton.[1] This strategy circumvents selectivity issues often seen with unsubstituted tryptamine in purely chemical syntheses.
References
-
Total Syntheses of (-)-Strictosidine and Related Indole Alkaloid Glycosides. Angewandte Chemie International Edition, 2020. [Link]
-
Total Synthesis of (−)-Strictosidine and Interception of Aryne Natural Product Derivatives “Strictosidyne” and “Strictosamidyne”. Journal of the American Chemical Society, 2021. [Link]
-
Total Syntheses of (–)‐Strictosidine and Related Indole Alkaloid Glycosides. ResearchGate, 2020. [Link]
-
Isolation and Characterization Procedure for Indole Alkaloids from the Marquesan Plant Rauvolfia Nukuhivensis. Bio-protocol, 2021. [Link]
-
Total Synthesis of (−)-Strictosidine. ChemistryViews, 2021. [Link]
-
Total syntheses of strictosidine and strictosamide. ResearchGate, 2020. [Link]
-
The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. Molecules, 2018. [Link]
- Dimeric indole alkaloid purification process.
-
Isolation and Characterization Procedure for Indole Alkaloids from the Marquesan Plant Rauvolfia Nukuhivensis. ResearchGate, 2021. [Link]
-
Quinine - Wikipedia. Wikipedia, N.D. [Link]
-
Structural diversity and chemical logic underlying the assembly of monoterpene indole alkaloids oligomers. Natural Product Reports, 2024. [Link]
-
Isolation and Purification of Alkaloids. Scribd, N.D. [Link]
-
New Strategies for the Synthesis of Monoterpene Indole Alkaloids. Current Organic Chemistry, 2005. [Link]
-
Systematic Separation and Purification of Alkaloids from Euchresta tubulosa Dunn. by Various Chromatographic Methods. Molecules, 2019. [Link]
-
Reconstitution of monoterpene indole alkaloid biosynthesis in Nicotiana benthamiana. bioRxiv, 2021. [Link]
-
Advances in Metabolic Engineering of Plant Monoterpene Indole Alkaloids. Biology, 2023. [Link]
-
Advances in Metabolic Engineering of Plant Monoterpene Indole Alkaloids. MDPI, 2023. [Link]
-
The Pictet-Spengler Reaction. Organic Reactions, 2018. [Link]
-
Investigation of Pictet−Spengler Type Reactions of Secologanin with Histamine and Its Benzyl Derivative. Journal of Organic Chemistry, 1999. [Link]
-
The Pictet-Spengler Reaction Updates Its Habits. Molecules, 2016. [Link]
-
Total Synthesis of Decahydroquinoline Poison Frog Alkaloids ent-cis-195A and cis-211A. Molecules, 2021. [Link]
-
Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). Molecules, 2021. [Link]
-
Total Synthesis of Ecteinascidin 743. ResearchGate, 2012. [Link]
-
Total Synthesis of Natural Product. Ohmori-Ando research group, N.D. [Link]
-
Reaction scheme for total synthesis of the natural product Abscisic Acid. Organic Chemistry Data, 2020. [Link]
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- 1. Total Syntheses of (-)-Strictosidine and Related Indole Alkaloid Glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Pictet-Spengler Reaction [ebrary.net]
- 4. mdpi.com [mdpi.com]
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Technical Support Center: Navigating the Challenges in Large-Scale Isositsirikine Production
Welcome to the technical support center for the large-scale production of Isositsirikine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the complex process of bringing this promising indole alkaloid from the laboratory to industrial-scale manufacturing. Isositsirikine, a monomeric indole alkaloid found in plants such as Catharanthus roseus and Rhazya stricta, has demonstrated significant antineoplastic activity, making its efficient and scalable production a critical objective for pharmaceutical development.[1]
This document moves beyond standard protocols to address the nuanced challenges you may encounter. We will delve into the causality behind experimental choices, offering field-proven insights to ensure the integrity and success of your production campaigns.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the extraction, purification, and handling of Isositsirikine.
1. What are the primary sources for Isositsirikine isolation?
Isositsirikine is a naturally occurring alkaloid isolated from the leaves of Catharanthus roseus (L.) G. Don (Madagascar periwinkle) and Rhazya stricta.[1] C. roseus is a well-known source of over 130 terpenoid indole alkaloids, including the anticancer agents vinblastine and vincristine.[2][3]
2. What are the major challenges in the large-scale extraction of Isositsirikine from plant material?
Scaling up natural product extraction presents several hurdles.[4][5] Key challenges include:
-
Raw Material Variability: The concentration of Isositsirikine in Catharanthus roseus can vary significantly based on genetic factors, geographical location, harvest time, and post-harvest handling.[6]
-
Extraction Efficiency: Achieving consistent and high-yield extraction on a large scale can be difficult. Factors such as solvent selection, temperature, and extraction time need to be carefully optimized.[7]
-
Co-extraction of Impurities: Crude extracts contain a complex mixture of other alkaloids, pigments, lipids, and phenolic compounds, which can interfere with downstream purification.[8]
3. What is the stability of Isositsirikine under typical laboratory and storage conditions?
While specific stability data for Isositsirikine is not extensively published, general knowledge of indole alkaloids suggests that they can be sensitive to pH, light, and temperature.[9] It is advisable to store Isositsirikine solutions in amber vials at low temperatures (4°C for short-term and -20°C for long-term storage) and under a neutral to slightly acidic pH to minimize degradation.[10] Indole alkaloids are often acid labile, and alkaline conditions can also lead to hydrolysis of ester groups.[9]
4. Which analytical techniques are most suitable for the quantification and purity assessment of Isositsirikine?
High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for the analysis of Isositsirikine and other indole alkaloids.[11][12][13][14] A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic solvent (e.g., acetonitrile or methanol) is typically used.[11] Detection is commonly performed using a UV detector. For structural confirmation and identification of impurities, Mass Spectrometry (MS) coupled with HPLC (LC-MS) is highly effective.[15]
Part 2: Troubleshooting Guides
This section provides a systematic approach to resolving common issues encountered during the large-scale production of Isositsirikine.
Troubleshooting Extraction and Initial Processing
| Issue | Potential Causes | Recommended Solutions |
| Low Yield of Crude Alkaloid Extract | Inefficient cell lysis and extraction from plant material. | - Ensure the plant material is finely ground to increase surface area.[15]- Optimize the solvent system. Acidified methanol or ethanol can improve the extraction of basic alkaloids.[2]- Increase the extraction time or temperature, monitoring for potential degradation of the target compound. |
| Degradation of Isositsirikine during extraction. | - Avoid prolonged exposure to high temperatures and direct light.- Consider using antioxidants in the extraction solvent. | |
| Incomplete solvent removal leading to inaccurate yield determination. | - Use a rotary evaporator for efficient solvent removal under reduced pressure. Ensure the final extract is completely dry. | |
| High Levels of Pigments and Non-Alkaloidal Impurities | Inefficient initial cleanup steps. | - Perform a liquid-liquid partitioning of the crude extract. An acid-base partitioning is effective for separating alkaloids from neutral and acidic impurities.- Consider a preliminary solid-phase extraction (SPE) step to remove pigments and other polar impurities. |
Troubleshooting Purification by Column Chromatography
| Issue | Potential Causes | Recommended Solutions |
| Poor Separation of Isositsirikine from Other Alkaloids | Inappropriate stationary or mobile phase. | - Screen different stationary phases (e.g., silica gel, alumina, or reversed-phase C18).- Optimize the mobile phase composition through systematic gradient elution. For silica gel, a common mobile phase is a mixture of a non-polar solvent (e.g., hexane or toluene) and a polar solvent (e.g., ethyl acetate or methanol) with a small amount of a basic modifier (e.g., triethylamine) to improve peak shape.[11] |
| Column overloading. | - Reduce the amount of crude extract loaded onto the column. A general rule is to load 1-5% of the column's stationary phase weight. | |
| Tailing of Isositsirikine Peak | Interaction of the basic nitrogen of the alkaloid with acidic silanol groups on the silica gel. | - Add a small percentage of a basic modifier like triethylamine or ammonia to the mobile phase to mask the active sites on the silica gel.[11] |
| Irreversible Adsorption of Product on the Column | Highly polar nature of the compound or strong interactions with the stationary phase. | - If using silica gel, consider switching to a less acidic stationary phase like alumina or a reversed-phase column. |
Part 3: Experimental Protocols
This section provides detailed, step-by-step methodologies for key stages of Isositsirikine production.
Protocol 1: Extraction and Acid-Base Partitioning of Alkaloids from Catharanthus roseus
-
Maceration:
-
Grind dried leaves of Catharanthus roseus to a fine powder.
-
Macerate the powdered leaves in methanol containing 1% acetic acid (1:10 w/v) for 48 hours with occasional stirring.
-
Filter the mixture and collect the filtrate. Repeat the extraction process twice with fresh solvent.
-
-
Solvent Evaporation:
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain a crude extract.
-
-
Acid-Base Partitioning:
-
Dissolve the crude extract in 0.5 M HCl.
-
Wash the acidic solution with dichloromethane to remove neutral and acidic impurities.
-
Adjust the pH of the aqueous layer to 9-10 with ammonium hydroxide.
-
Extract the liberated alkaloids with dichloromethane (3 x volume of the aqueous phase).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate to dryness to yield the total alkaloid extract.
-
Protocol 2: Purification of Isositsirikine using Flash Column Chromatography
-
Column Preparation:
-
Pack a flash chromatography column with silica gel (230-400 mesh) using a slurry of hexane.
-
-
Sample Loading:
-
Dissolve the total alkaloid extract in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Allow the solvent to evaporate completely, and then load the dried sample onto the top of the prepared column.
-
-
Elution:
-
Elute the column with a gradient of hexane:ethyl acetate (from 100:0 to 0:100), followed by a gradient of ethyl acetate:methanol (from 100:0 to 80:20). Add 0.1% triethylamine to the mobile phase to improve peak shape.
-
-
Fraction Collection and Analysis:
-
Collect fractions and monitor the separation by Thin Layer Chromatography (TLC) using a mobile phase of chloroform:methanol (9:1) and visualizing under UV light (254 nm).
-
Combine the fractions containing Isositsirikine.
-
Part 4: Visualizations
Diagram 1: Isositsirikine Production Workflow
Caption: Workflow for Isositsirikine production.
Diagram 2: Troubleshooting Low Yield in Isositsirikine Purification
Caption: Decision tree for troubleshooting low yield.
References
-
MASI Longevity Science. (2025). Challenges in Standardizing Herbal Extracts. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Scale-Up of Natural Product Isolation. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). Chapter 14: Scale-up of Extraction Processes. Retrieved from [Link]
-
ResearchGate. (n.d.). Scale-Up Issues and Cost of Manufacturing Bioactive Compounds by Supercritical Fluid Extraction and Ultrasound Assisted Extraction. Retrieved from [Link]
-
MDPI. (n.d.). Emerging Trends in Green Extraction Techniques for Bioactive Natural Products. Retrieved from [Link]
-
Journal of the American Chemical Society. (n.d.). Total syntheses of (+)-geissoschizine, (. +-.)- geissoschizine, and (. +-.)-( Z)-isositsirikine. Stereocontrolled synthesis of exocyclic double bonds by stereospecific iminium ion-vinylsilane cyclizations. Retrieved from [Link]
-
PubMed. (n.d.). Catharanthus alkaloids XXXVII. 16-Epi-Z-isositsirikine, a monomeric indole alkaloid with antineoplastic activity from Catharanthus roseus and Rhazya stricta. Retrieved from [Link]
-
RSC Publishing. (n.d.). Biosynthesis of (16R)-isositsirikine from geissoschizine with a cell-free extract of Catharanthus roseus callus. Retrieved from [Link]
-
National Institutes of Health. (2007). A Simplified Procedure for Indole Alkaloid Extraction from Catharanthus roseus Combined with a Semi-synthetic Production Process for Vinblastine. Retrieved from [Link]
-
ResearchGate. (2025). Isolation and Characterization Procedure for Indole Alkaloids from the Marquesan Plant Rauvolfia Nukuhivensis. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Total (Bio)Synthesis: Strategies of Nature and of Chemists. Retrieved from [Link]
-
INNSpub. (2024). isolated from Catharanthus roseus leaf. Retrieved from [Link]
-
National Institutes of Health. (2022). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1). Retrieved from [Link]
-
ResearchGate. (2014). How do I purify an alkaloid extract by HPLC?. Retrieved from [Link]
-
Accounts of Chemical Research. (2010). Challenges in the Synthesis of a Unique Mono-Carboxylic Acid Antibiotic (+)-Zincophorin. Retrieved from [Link]
-
PubMed. (2020). Temperature and pH-Dependent Stability of Mitragyna Alkaloids. Retrieved from [Link]
-
ResearchGate. (2025). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Retrieved from [Link]
-
International Journal of Zoological Investigations. (2023). Catharanthus roseus: Alkaloid Fraction Isolation and its Antibacterial Activity. Retrieved from [Link]
-
ResearchGate. (n.d.). Catharanthus roseus (L.) G. Don: A review of its ethnobotany, phytochemistry, ethnopharmacology and toxicities. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). Retrieved from [Link]
-
ResearchGate. (2025). Total synthesis of non-natural compounds for molecular recognition. The double challenge. Retrieved from [Link]
-
Purdue University. (n.d.). Live qualification/validation of purity methods for protein products. Retrieved from [Link]
-
National Institutes of Health. (n.d.). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. Retrieved from [Link]
-
ResearchGate. (n.d.). Stability of (1→3)-β-polyglucuronic acid under various pH and temperature conditions. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. Retrieved from [Link]
-
PubMed. (n.d.). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. Retrieved from [Link]
-
ResearchGate. (2025). The effect of pH and temperature on the stability and bioactivity of nystatin and amphotericin B. Retrieved from [Link]
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- 14. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Welcome to the technical support guide for resolving the co-elution of isositsirikine with its related alkaloids. This center is designed for researchers, scientists, and drug development professionals who are encountering challenges in the chromatographic separation of these structurally similar compounds. Here, we will explore the root causes of co-elution and provide a series of targeted troubleshooting strategies and detailed protocols to achieve baseline separation.
Frequently Asked Questions (FAQs)
Q1: What is co-elution, and why is it a problem for isositsirikine analysis?
Co-elution occurs in chromatography when two or more compounds exit the column at the same time, resulting in overlapping or unresolved peaks. For isositsirikine, a terpene indole alkaloid from plants like Catharanthus roseus, this is a significant issue because it is often present with numerous isomers and structurally related alkaloids.[1][2] One of the most common co-eluting compounds is its stereoisomer, sitsirikine.[3] Accurate quantification and isolation of isositsirikine are critical for pharmaceutical research, and co-elution compromises the purity, and therefore the accuracy, of these measurements.
Q2: We are using a standard C18 column, but isositsirikine and another peak are completely merged. What's the first thing we should adjust?
When facing co-elution on a C18 column, the first and often most impactful parameter to adjust is the mobile phase pH .[4][5] Isositsirikine and related alkaloids are basic compounds containing nitrogen atoms.[6] Altering the pH of the mobile phase changes the ionization state of these alkaloids, which in turn significantly affects their interaction with the stationary phase and, consequently, their retention times.[4][5]
-
Expert Insight: For basic compounds like these alkaloids, working at a pH that is approximately 2 pH units away from the analyte's pKa will ensure that the compound is in a single ionic state (either fully ionized or fully unionized), which typically results in sharper, more symmetrical peaks.[5] If the mobile phase pH is too close to the pKa, both ionized and unionized forms will exist, leading to peak broadening or splitting.[5] Start by adjusting the pH of the aqueous portion of your mobile phase (e.g., with 0.1% formic acid or ammonium acetate buffer) and observe the change in selectivity.[7][8][9]
Troubleshooting Guide: Resolving Co-elution
If initial pH adjustments are insufficient, a more systematic approach is required. The following troubleshooting guide will walk you through a logical progression of steps to resolve co-elution.
Step 1: Mobile Phase Optimization
Before changing the column, fully explore the selectivity options available through mobile phase modifications.
-
Question: We've tried adjusting the pH with formic acid, but the peaks are still not resolved. What's next?
-
Answer: Your next step is to change the organic modifier. The choice of organic solvent (typically acetonitrile or methanol) can dramatically alter selectivity.
-
Acetonitrile (ACN): Generally provides lower viscosity and higher elution strength.
-
Methanol (MeOH): Can offer different selectivity due to its ability to act as a hydrogen-bond donor.
-
Actionable Protocol: Prepare two mobile phases, one with ACN and one with MeOH, keeping all other conditions (gradient, pH, additives) identical. Compare the chromatograms to see if the elution order or peak spacing changes. Sometimes, a mixture of both solvents can provide the optimal separation.
-
-
Question: What about other mobile phase additives?
-
Answer: Additives can significantly improve peak shape and influence selectivity.
-
Buffers: Using a buffer like ammonium acetate or ammonium formate (typically 10-25 mM) will provide better pH control than just an acid additive, leading to more reproducible retention times.[7]
-
Ion-Pairing Agents: For highly polar or charged alkaloids, a small amount of an ion-pairing agent like trifluoroacetic acid (TFA) can improve retention and resolution. However, be aware that TFA can cause ion suppression if you are using a mass spectrometry (MS) detector.
-
Step 2: Leveraging Stationary Phase Selectivity
If mobile phase optimization does not achieve baseline separation, the issue is likely the stationary phase's inability to differentiate between the analytes.
-
Question: Our C18 column isn't providing enough selectivity. What type of column should we try next?
-
Answer: A C18 column separates primarily based on hydrophobicity. Since isositsirikine and its isomers have very similar hydrophobic properties, a different separation mechanism is needed. A Pentafluorophenyl (PFP) column is an excellent choice.[10][11]
-
Mechanism of a PFP Column: PFP columns offer multiple modes of interaction, including:
-
π-π interactions: The electron-rich fluorinated phenyl ring of the stationary phase can interact with the aromatic indole ring of the alkaloids.[12][13]
-
Dipole-dipole interactions: These are particularly effective for separating isomers with slight differences in their charge distribution.[11][13]
-
Hydrogen bonding. [11]
-
Hydrophobic interactions. [11]
-
-
This multi-modal selectivity makes PFP columns highly effective at separating structurally similar compounds like isomers, which a C18 column cannot resolve.[12][13]
-
Experimental Protocols
Protocol 1: Systematic Mobile Phase Screening
This protocol outlines a systematic approach to optimizing the mobile phase for the separation of isositsirikine and its co-eluting alkaloids on a standard C18 column.
-
Initial Conditions:
-
Column: C18, 4.6 x 150 mm, 3.5 µm
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile (ACN) with 0.1% Formic Acid
-
Gradient: 10-50% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Temperature: 30 °C
-
Detection: UV at 220 nm and 280 nm
-
-
pH Adjustment:
-
Replace Mobile Phase A with:
-
a) 10 mM Ammonium Acetate, pH 4.5
-
b) 10 mM Ammonium Bicarbonate, pH 8.0
-
-
Re-run the analysis with each new mobile phase and compare the chromatograms.
-
-
Organic Modifier Exchange:
-
Using the best pH condition from step 2, replace Mobile Phase B with Methanol (MeOH).
-
Run the gradient and compare the selectivity to the ACN run. Note any changes in elution order.
-
Protocol 2: Implementing a PFP Column for Enhanced Selectivity
This protocol provides a starting point for method development on a PFP column to resolve challenging co-elutions.
-
Column Installation and Equilibration:
-
Install a PFP column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Equilibrate the column with a 50:50 mixture of Mobile Phase A and B for at least 20 minutes.
-
-
Initial Gradient Conditions:
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile (ACN)
-
Gradient: 15-45% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Temperature: 35 °C
-
Detection: UV at 220 nm and 280 nm
-
-
Optimization:
-
Adjust the gradient slope and initial/final percentages to improve the resolution of the target peaks.
-
If necessary, screen methanol as the organic modifier, as described in Protocol 1.
-
Data Presentation & Visualization
Table 1: Comparison of Stationary Phase Selectivity
| Stationary Phase | Primary Separation Mechanism | Best Suited For | Potential for Isomer Separation |
| C18 (Octadecylsilane) | Hydrophobicity | General purpose, separating compounds with different polarities. | Low |
| PFP (Pentafluorophenyl) | π-π interactions, Dipole-dipole, Hydrogen bonding, Hydrophobicity | Aromatic, halogenated, and positional isomers.[10][11] | High[12][13] |
| Phenyl-Hexyl | π-π interactions, Hydrophobicity | Aromatic compounds. | Moderate |
| Chiral Stationary Phases | Enantioselective interactions (inclusion, hydrogen bonding, etc.) | Separating enantiomers (mirror-image isomers).[14][15][16] | Very High (for enantiomers) |
Diagram 1: Troubleshooting Workflow for Co-elution
This diagram illustrates the logical steps to take when encountering co-eluting peaks.
Caption: A systematic workflow for troubleshooting HPLC co-elution issues.
Diagram 2: Interaction Mechanisms of a PFP Column
This diagram shows the multiple interaction forces a PFP stationary phase can exert on an analyte like isositsirikine.
Caption: Multi-modal separation on a PFP stationary phase.
By systematically working through these troubleshooting steps, from simple mobile phase adjustments to leveraging the alternative selectivity of a PFP column, you can effectively resolve the co-elution of isositsirikine and its related alkaloids, ensuring the accuracy and reliability of your analytical results.
References
-
HPLC methods for the analysis of alkaloids from C. roseus. ResearchGate. Available at: [Link]
-
Simultaneous determination of secondary metabolites from Vinca rosea plant extractives by reverse phase high performance liquid chromatography. Pharmacognosy Magazine. Available at: [Link]
-
New Luna PFP(2) HPLC Columns Consistently Resolve Difficult Compounds. Phenomenex. Available at: [Link]
-
Biological isolation and characterization of Catharanthus roseus (L.) G. Don methanolic leaves extracts and their assessment for antimicrobial, cytotoxic, and apoptotic activities. PMC - NIH. Available at: [Link]
-
Effect of mobile phase composition on the retention of selected alkaloids in reversed-phase liquid chromatography with chaotropic salts. ResearchGate. Available at: [Link]
-
Quick Troubleshooting Guide For HPLC Column Usage. Biovanix Chromatography. Available at: [Link]
-
Isolation, purification and characterization of vindoline from Catharanthus roseus. International Journal of Science and Research Archive. Available at: [Link]
-
Analysis of Catharanthus roseus alkaloids by HPLC. ResearchGate. Available at: [Link]
-
Methods used for HPLC of alkaloids with mobile phase at basic pH. ResearchGate. Available at: [Link]
-
A New Pentafluorophenyl (PFP) Core- Shell column to aid Selectivity. Fortis Technologies. Available at: [Link]
-
HPLC Troubleshooting. Waters Corporation. Available at: [Link]
-
Exploring the Role of pH in HPLC Separation. Moravek. Available at: [Link]
-
Features of PentaFluoroPhenyl group bonded column -YMC-Triart PFP-. YMC. Available at: [Link]
-
Retention and Selectivity in Aqueous Normal Phase/HILIC Separations. Chromatography Online. Available at: [Link]
-
Electrospray–Mass Spectrometry-Guided Targeted Isolation of Indole Alkaloids from Leaves of Catharanthus roseus by Using High-Performance Countercurrent Chromatography. PubMed Central. Available at: [Link]
-
The Importance of Mobile Phase pH in Chromatographic Separations. Chromatography Today. Available at: [Link]
-
HPLC Troubleshooting Guide. Washington State University. Available at: [Link]
-
Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. Available at: [Link]
-
Isolation and Identification of Indole Alkaloids from Aspergillus amstelodami BSX001 and Optimization of Ultrasound-Assisted Extraction of Neoechinulin A. MDPI. Available at: [Link]
-
Identification of alkaloids and related intermediates of Dendrobium officinale by solid-phase extraction coupled with high-performance liquid chromatography tandem mass spectrometry. Frontiers. Available at: [Link]
-
Analysis of alkaloids from different chemical groups by different liquid chromatography methods. ResearchGate. Available at: [Link]
-
Chiral separation of five antihistamine drug enantiomers and enantioselective pharmacokinetic study of carbinoxamine in rat plasma by HPLC-MS/MS. New Journal of Chemistry (RSC Publishing). Available at: [Link]
-
Identification of alkaloids and related intermediates of Dendrobium officinale by solid-phase extraction coupled with high-performance liquid chromatography tandem mass spectrometry. NIH. Available at: [Link]
-
Chiral Drug Separation. Technology Networks. Available at: [Link]
-
Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. IntechOpen. Available at: [Link]
-
High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. MDPI. Available at: [Link]
-
Dr. David House - Chirality and the Separation of Enantiomers by Liquid Chromatography. YouTube. Available at: [Link]
-
HPLC Separation of E/Z-Isomers of Piperine and Structurally Related Pepper Alkaloids. HELDA - University of Helsinki. Available at: [Link]
-
Chiral Recognition Mechanism of Benzyltetrahydroisoquinoline Alkaloids: Cyclodextrin-Mediated Capillary Electrophoresis, Chiral HPLC, and NMR Spectroscopy Study. MDPI. Available at: [Link]
-
Enantiomeric separation of four pairs of alkaloids by using a C18 column tandem polysaccharide. ResearchGate. Available at: [Link]
-
The structural elucidation of sitsirikine, dihydrositsirikine and isositsirikine. Three new alkaloids from Vinca rosea Linn. PubMed. Available at: [Link]
-
HPLC separation and comparative toxicity of saxitoxin and its reaction products. PubMed. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The structural elucidation of sitsirikine, dihydrositsirikine and isositsirikine. Three new alkaloids from Vinca rosea Linn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. moravek.com [moravek.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. researchgate.net [researchgate.net]
- 7. phcog.com [phcog.com]
- 8. Frontiers | Identification of alkaloids and related intermediates of Dendrobium officinale by solid-phase extraction coupled with high-performance liquid chromatography tandem mass spectrometry [frontiersin.org]
- 9. Identification of alkaloids and related intermediates of Dendrobium officinale by solid-phase extraction coupled with high-performance liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New Luna PFP(2) HPLC Columns | Phenomenex News [phenomenex.com]
- 11. unitedchem.com [unitedchem.com]
- 12. fortis-technologies.com [fortis-technologies.com]
- 13. ymc.co.jp [ymc.co.jp]
- 14. Chiral separation of five antihistamine drug enantiomers and enantioselective pharmacokinetic study of carbinoxamine in rat plasma by HPLC-MS/MS - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 16. youtube.com [youtube.com]
How to prevent the degradation of Isositsirikine during extraction
Technical Support Center: Isositsirikine Extraction
Welcome to the technical support center for Isositsirikine extraction. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into preventing the degradation of Isositsirikine during its extraction from plant materials, primarily Catharanthus roseus. We will move beyond simple step-by-step protocols to explain the causality behind experimental choices, ensuring your extraction process is both efficient and reproducible.
Frequently Asked Questions (FAQs)
Q1: What is Isositsirikine and why is it prone to degradation?
Isositsirikine is a monomeric indole alkaloid found in plants like Catharanthus roseus[1][2]. Its chemical structure, featuring an indole nucleus and ester functional groups, makes it susceptible to degradation under common extraction conditions. The primary drivers of degradation are:
-
pH Extremes: Both acidic and alkaline conditions can affect its stability. Strong acids can lead to isomerization or rearrangement, while alkaline conditions can cause hydrolysis of the ester group[3][4].
-
Oxidation: The indole ring is sensitive to atmospheric oxygen, especially when facilitated by light or heat, leading to the formation of undesired oxidation byproducts.
-
Thermal Stress: Like many complex natural products, Isositsirikine is thermolabile. High temperatures used to accelerate extraction can also accelerate its degradation[5].
Q2: What are the immediate signs of Isositsirikine degradation in my sample?
The most common indicators of degradation are observable during chromatographic analysis (e.g., HPLC, LC-MS):
-
Appearance of New Peaks: You may notice additional, unexpected peaks in your chromatogram that are not present in a carefully prepared standard or a freshly processed sample.
-
Diminished Target Peak: A significant decrease in the peak area or height corresponding to Isositsirikine compared to your expected yield.
-
Changes in Baseline or Peak Shape: A noisy or drifting baseline, or tailing/fronting of the Isositsirikine peak, can sometimes indicate the presence of co-eluting degradation products.
-
Color Change: While not a definitive indicator on its own, a noticeable change in the color of your extract (e.g., darkening) upon standing or during concentration can suggest oxidative degradation.
Q3: What is the optimal pH range for extracting and storing Isositsirikine?
For indole alkaloids, a slightly acidic to neutral pH range is generally preferred.
-
Extraction: An initial extraction is often performed with a weakly acidic solution (pH 3-5) to protonate the nitrogen atoms of the alkaloids, converting them into their salt form, which is more soluble in aqueous or hydroalcoholic solvents[6].
-
Liquid-Liquid Partitioning: During purification, the pH is typically raised to a mildly alkaline state (pH 8-9) to convert the alkaloid salts back to their free base form, making them soluble in nonpolar organic solvents like chloroform or ethyl acetate[7].
-
Storage: For short-term storage of extracts, maintaining a slightly acidic pH (around 4-6) in a refrigerated, dark environment is advisable.
Q4: Can I use heat to increase my extraction yield? If so, what are the limits?
While heat can improve solvent penetration and extraction efficiency, it must be used with extreme caution.
-
Recommendation: Avoid high temperatures. Modern extraction techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) are preferred because they enhance efficiency under milder thermal conditions (typically 30-60°C)[5][8].
-
Upper Limit: If using traditional methods like maceration or percolation, do not exceed 40°C. For any evaporation or concentration steps, use a rotary evaporator under reduced pressure to keep the temperature as low as possible.
Troubleshooting Guides
Problem 1: Low Yield of Isositsirikine in the Final Extract
Low yield is the most common issue and is often multifactorial. Use the following decision tree to diagnose the problem.
In-Depth Solutions for Low Yield:
-
Causality (pH): Isositsirikine contains basic nitrogen atoms. In acidic solution (pH < 6), these nitrogens are protonated, making the molecule a cation (salt) that is soluble in polar solvents like water or methanol/ethanol. When the pH is raised (pH > 8), the molecule is deprotonated, becoming a neutral "free base" that is soluble in non-polar organic solvents. If the pH is not correctly adjusted during liquid-liquid extraction, the alkaloid will remain in the wrong phase, leading to significant loss.
-
Causality (Oxidation): The indole ring in Isositsirikine is an electron-rich aromatic system, making it a prime target for oxidation. This can be initiated by light (photodegradation) or trace metal ions in your solvents, and is accelerated by heat. Working under amber lighting and using high-purity, sparged solvents can dramatically reduce oxidative losses.
-
Causality (Thermal Degradation): The bonds within complex molecules like Isositsirikine have specific energies. Supplying excess thermal energy increases molecular vibrations and can lead to the cleavage of weaker bonds, such as the ester linkage, or promote rearrangement reactions, irreversibly converting Isositsirikine into other compounds[3][5].
Problem 2: Appearance of Unknown Peaks in Chromatographic Analysis
Unexpected peaks are a clear sign of degradation or contamination.
-
Possible Cause A: Acid-Catalyzed Isomerization
-
Explanation: Isositsirikine has several chiral centers and a double bond that can potentially isomerize under harsh acidic conditions. For instance, acid-catalyzed cleavage and rearrangement have been observed in related alkaloids[9].
-
Solution: During the initial acidic extraction, use a weaker acid like citric acid or acetic acid instead of strong mineral acids like HCl or H₂SO₄. Ensure the pH does not drop below 3.
-
-
Possible Cause B: Hydrolysis Products
-
Explanation: If your extract was exposed to strong alkaline conditions (pH > 10) or prolonged heat, the methyl ester group on Isositsirikine can be hydrolyzed to a carboxylic acid. This new, more polar compound will have a different retention time in reverse-phase HPLC. A similar hydrolysis can occur under strongly acidic conditions[4].
-
Solution: Carefully control the pH during the basification step for liquid-liquid extraction. Do not exceed pH 9, and perform the extraction quickly. Do not let the basified aqueous extract sit for extended periods.
-
Recommended Protocol: Low-Temperature, Degradation-Minimizing Extraction
This protocol integrates modern techniques and chemical principles to maximize the yield of intact Isositsirikine.
Step-by-Step Methodology:
-
Plant Material Preparation:
-
Start with dried, finely powdered leaves of Catharanthus roseus. A consistent, small particle size increases the surface area for extraction.
-
-
Ultrasound-Assisted Extraction (UAE):
-
Macerate 10g of powdered plant material in 100 mL of 70% ethanol containing 0.5% acetic acid. The weak acid protonates the alkaloids, aiding their dissolution.
-
Place the slurry in an ultrasonic bath and sonicate for 45 minutes at a controlled temperature of 35°C[7][10].
-
Causality: UAE uses acoustic cavitation to disrupt plant cell walls, enhancing solvent penetration and extraction efficiency without the need for high temperatures that would degrade the target compound[5].
-
-
Filtration and Clarification:
-
Filter the extract through Whatman No. 1 filter paper. For clearer extracts, consider a secondary filtration through a 0.45 µm filter.
-
-
Vacuum Concentration:
-
Concentrate the filtrate using a rotary evaporator with the water bath temperature set to a maximum of 35°C. This removes the ethanol, leaving a concentrated aqueous extract.
-
-
Acid-Base Partitioning (Acidification & Wash):
-
Dilute the aqueous concentrate with 50 mL of 2% tartaric acid solution to ensure all alkaloids are in their salt form (confirm pH is between 3-4).
-
Transfer the acidic solution to a separatory funnel and wash it twice with 50 mL of hexane or diethyl ether. Discard the organic layer.
-
Causality: This step removes non-polar compounds like fats, waxes, and chlorophyll, which are soluble in the organic solvent, while the protonated Isositsirikine salt remains in the aqueous phase.
-
-
Acid-Base Partitioning (Basification & Extraction):
-
Slowly add a saturated sodium carbonate (Na₂CO₃) solution to the aqueous layer with gentle swirling until the pH reaches 8-9. Verification: Check with a calibrated pH meter. Do not use a strong base like NaOH, which can create localized high pH zones and promote hydrolysis.
-
Immediately extract the now basified solution three times with 50 mL of ethyl acetate or dichloromethane.
-
Causality: At pH 8-9, Isositsirikine is converted to its neutral free base form, which has high solubility in the moderately polar organic solvent. Performing this step immediately minimizes the time the alkaloid spends in an alkaline solution.
-
-
Drying and Final Concentration:
-
Pool the organic extracts and dry them over anhydrous sodium sulfate (Na₂SO₄) to remove residual water.
-
Filter off the drying agent and concentrate the final organic extract to dryness under reduced pressure at <35°C.
-
-
Storage:
-
Store the resulting crude alkaloid extract at -20°C under an inert atmosphere (e.g., argon or nitrogen) in an amber vial to prevent long-term oxidative and photodegradation.
-
Data Summary Table
| Parameter | Recommendation | Rationale & Justification |
| Extraction Solvent | 70% Ethanol or Methanol with 0.5% weak acid (e.g., acetic, citric) | Balances polarity for extraction while the acid ensures alkaloids are protonated and soluble. |
| pH (Initial Extraction) | 3 - 5 | Maximizes alkaloid salt solubility while minimizing acid-catalyzed degradation[6]. |
| pH (Purification) | 8 - 9 | Converts alkaloids to free base for extraction into organic solvents; avoids harsh alkaline conditions that cause hydrolysis[7]. |
| Temperature | < 40°C (ideally 30-35°C) | Prevents thermal degradation of the thermolabile Isositsirikine molecule[5]. |
| Atmosphere | Inert (Nitrogen or Argon) | Minimizes oxidation of the electron-rich indole nucleus. |
| Light Conditions | Amber glassware / Low light | Prevents photodegradation. |
| Modern Technique | Ultrasound-Assisted Extraction (UAE) | Provides high extraction efficiency at low temperatures, reducing processing time and thermal stress[8]. |
References
-
Hirata, T., Lee, S. L., & Scott, A. I. (1979). Biosynthesis of (16R)-isositsirikine from geissoschizine with a cell-free extract of Catharanthus roseus callus. Journal of the Chemical Society, Chemical Communications. Available at: [Link]
-
Scott, A. I., & Lee, S. L. (1979). Biosynthesis of (16R)-Isositsirikine from Geissoschizine with a Cell-Free Extract of Catharanthus roseus Callus. RSC Publishing. Available at: [Link]
-
Al-Snafi, A. E. (2023). Modern and Traditional Approaches in Alkaloid Extraction and Phytochemical Screening: Techniques, Integration Strategies, and Future Perspectives. ResearchGate. Available at: [Link]
-
Mukhopadhyay, S., El-Sayed, A., Handy, G. A., & Cordell, G. A. (1983). Catharanthus alkaloids XXXVII. 16-Epi-Z-isositsirikine, a monomeric indole alkaloid with antineoplastic activity from Catharanthus roseus and Rhazya stricta. PubMed. Available at: [Link]
-
Hirata, T., Lee, S., & Scott, A. I. (1979). Biosynthesis of (16R)-isositsirikine from geissoschizine with a cell-free extract of Catharanthus roseus callus. RSC Publishing. Available at: [Link]
-
Rahman, M. A., et al. (2024). Isolation of compounds from Catharanthus roseus leaf. INNSpub. Available at: [Link]
-
Patel, P., et al. (2023). A review on analytical method development and validation. Ashdin Publishing. Available at: [Link]
- Jones, W. R. (1976). Dimeric indole alkaloid purification process. Google Patents.
-
Li, Y., et al. (2024). Isolation and Identification of Indole Alkaloids from Aspergillus amstelodami BSX001 and Optimization of Ultrasound-Assisted Extraction of Neoechinulin A. PubMed Central. Available at: [Link]
-
Sampaio, B. L., et al. (2024). Nonconventional Techniques in Plant Alkaloid Extraction: A Decade of Progress (2014–2023). ResearchGate. Available at: [Link]
-
National Center for Biotechnology Information. (2024). Isositsirikine. PubChem Compound Database. Available at: [Link]
-
Lu, C. M., et al. (2021). The degradation kinetics and mechanism of moringin in aqueous solution and the cytotoxicity of degraded products. PubMed. Available at: [Link]
-
Djilani, A., et al. (2006). New extraction technique for alkaloids. ResearchGate. Available at: [Link]
-
Rylott, E. L., & Bruce, N. C. (2009). Evolution of Efficient Pathways for Degradation of Anthropogenic Chemicals. PubMed Central. Available at: [Link]
-
Watanabe, T., et al. (2010). Stability of (1→3)-β-polyglucuronic acid under various pH and temperature conditions. ResearchGate. Available at: [Link]
-
Cautela, D., et al. (2021). New Insights into the Degradation Path of Deltamethrin. PubMed Central. Available at: [Link]
-
Fournier, D., et al. (2002). Determination of Key Metabolites during Biodegradation of Hexahydro-1,3,5-Trinitro-1,3,5-Triazine with Rhodococcus sp. Strain DN22. PubMed Central. Available at: [Link]
-
Welch, R. M., et al. (1996). The in vitro degradation of cisatracurium, the R, cis-R'-isomer of atracurium, in human and rat plasma. PubMed. Available at: [Link]
-
Chmiel, T., et al. (2019). State of the art and prospects of methods for determination of lipophilicity of chemical compounds. ScienceDirect. Available at: [Link]
-
Hauck, S., et al. (2021). Comparison of methods for quantitative biomolecular interaction analysis. PubMed Central. Available at: [Link]
-
Cumpston, K. L., et al. (2020). Temperature and pH-Dependent Stability of Mitragyna Alkaloids. ResearchGate. Available at: [Link]
-
Cumpston, K. L., et al. (2020). Temperature and pH-Dependent Stability of Mitragyna Alkaloids. PubMed. Available at: [Link]
-
Hamilton-Miller, J. M. T. (1973). The effect of pH and temperature on the stability and bioactivity of nystatin and amphotericin B. ResearchGate. Available at: [Link]
Sources
- 1. Biosynthesis of (16R)-isositsirikine from geissoschizine with a cell-free extract of Catharanthus roseus callus - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Catharanthus alkaloids XXXVII. 16-Epi-Z-isositsirikine, a monomeric indole alkaloid with antineoplastic activity from Catharanthus roseus and Rhazya stricta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Temperature and pH-Dependent Stability of Mitragyna Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Modern and Traditional Approaches in Alkaloid Extraction and Phytochemical Screening: Techniques, Integration Strategies, and Future Perspectives [ajgreenchem.com]
- 6. US3932417A - Dimeric indole alkaloid purification process - Google Patents [patents.google.com]
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- 9. Biosynthesis of (16R)-isositsirikine from geissoschizine with a cell-free extract of Catharanthus roseus callus - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Isolation and Identification of Indole Alkaloids from Aspergillus amstelodami BSX001 and Optimization of Ultrasound-Assisted Extraction of Neoechinulin A - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Complexities of Isositsirikine NMR Spectra
Welcome to the dedicated technical support guide for researchers, chemists, and drug development professionals working with the intricate indole alkaloid, Isositsirikine. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting workflows designed to address the common and complex challenges encountered during the nuclear magnetic resonance (NMR) analysis of this molecule. Our approach is rooted in explaining the 'why' behind the experimental choices, ensuring a deeper understanding and more robust interpretation of your data.
FAQ 1: Overlapping Signals in the ¹H NMR Spectrum
Question: Why do the proton signals in the aliphatic region (1.0-3.5 ppm) of my Isositsirikine ¹H NMR spectrum show significant overlap, making assignment difficult?
Answer: The extensive signal overlap in the aliphatic region of Isositsirikine is a direct consequence of its complex and rigid tetracyclic core structure. This framework holds multiple CH and CH₂ groups in chemically similar environments, causing their resonance frequencies to be very close. Specifically, the protons on the C-3, C-14, C-15, C-16, C-17, C-19, and C-21 positions are particularly prone to overlapping, complicating direct analysis from a 1D ¹H spectrum.
To confidently resolve and assign these protons, a combination of 2D NMR experiments is not just recommended, but essential.
Troubleshooting Workflow: Resolving Aliphatic Overlap
-
Acquire a High-Resolution COSY Spectrum: The first step is to establish proton-proton coupling networks. A Correlation Spectroscopy (COSY) experiment will reveal which protons are directly coupled (typically through three bonds, ³JHH). For Isositsirikine, this is critical for tracing the spin systems within the ethylidene side chain (H-18 to H-19) and through the C-14/C-15/C-16/C-17 ring fragment.
-
Utilize HSQC for Proton-Carbon Correlation: A Heteronuclear Single Quantum Coherence (HSQC) spectrum is non-negotiable. It correlates each proton signal directly to the carbon it is attached to. This allows you to leverage the typically better-resolved ¹³C spectrum to disperse the overlapping proton signals. By identifying the carbon chemical shift, you can unambiguously assign the attached proton, even if it overlaps with others in the 1D spectrum.
-
Employ TOCSY for Extended Spin System Identification: In cases of severe overlap, a Total Correlation Spectroscopy (TOCSY) experiment can be invaluable. It extends the correlation beyond direct coupling partners to reveal entire spin systems. For example, a TOCSY experiment can help to identify all protons belonging to a specific ring fragment in a single cross-peak, which is particularly useful for the piperidine ring system in Isositsirikine.
-
Optimize Solvent and Temperature: Sometimes, minor changes in the experimental conditions can induce small but significant changes in chemical shifts, improving separation. Acquiring spectra in different deuterated solvents (e.g., CDCl₃ vs. Methanol-d₄) or at slightly different temperatures can sometimes resolve overlapping multiplets.
FAQ 2: Assigning the Quaternary Carbons
Question: I am struggling to assign the quaternary carbons of Isositsirikine, such as C-2, C-7, C-8, C-13, and C-20. How can I achieve unambiguous assignment?
Answer: Quaternary carbons pose a challenge because they lack directly attached protons, rendering them invisible in HSQC and COSY spectra. Their assignment relies entirely on long-range correlations, primarily through Heteronuclear Multiple Bond Correlation (HMBC) experiments. The key is to use protons with well-defined and unambiguous assignments as starting points to probe for 2-bond and 3-bond correlations to the quaternary carbons.
Step-by-Step Protocol for Quaternary Carbon Assignment
-
Acquire a High-Quality HMBC Spectrum: Ensure the experiment is optimized for long-range couplings (typically with a J-coupling evolution delay set to detect correlations around 8-10 Hz). This will maximize the chances of observing correlations to the quaternary centers.
-
Systematic Correlation Analysis:
-
C-2 and C-7 (Indole Ring): Use the well-resolved aromatic protons of the indole ring. The proton at C-12 will show a ³J correlation to C-8, and the NH proton (H-1) will show correlations to both C-2 and C-7.
-
C-20 (Spiro Center): This is often the most challenging. Look for correlations from protons on adjacent carbons. Protons at C-15, C-16, and C-21 are key. For instance, H-21 should show a clear ³J correlation to C-20.
-
C-13 (Indole Ring): This carbon is adjacent to the indole nitrogen. Look for correlations from the protons on C-14.
-
C-8: This carbon is part of the indole ring. The protons on C-9 and C-12 are the best starting points to find correlations to C-8.
-
-
Cross-Reference with NOESY/ROESY Data: While primarily for through-space correlations, Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) can sometimes provide supporting evidence. For example, a spatial proximity between a methyl group and a quaternary carbon's substituent can add confidence to an HMBC-based assignment.
Data Summary: Key HMBC Correlations for Isositsirikine Quaternary Carbons
| Quaternary Carbon | Key Correlating Protons | Expected Correlation Type |
| C-2 | H-1 (NH), H-14 | ²J, ³J |
| C-7 | H-1 (NH), H-6 | ²J, ³J |
| C-8 | H-9, H-12 | ³J, ²J |
| C-13 | H-14 | ²J |
| C-20 | H-15, H-16, H-21 | ²J, ³J, ²J |
Logical Workflow for Quaternary Carbon Assignment
Caption: Workflow for assigning quaternary carbons in Isositsirikine.
FAQ 3: Confirming the Stereochemistry
Question: How can I use NMR to confirm the relative stereochemistry of Isositsirikine, particularly at the C-3, C-16, and C-20 stereocenters?
Answer: Confirming relative stereochemistry is achieved by analyzing through-space proton-proton interactions using NOESY or ROESY experiments. These experiments detect protons that are close to each other in space (typically < 5 Å), regardless of whether they are connected through bonds. The presence or absence of specific NOE cross-peaks provides definitive evidence for the spatial arrangement of atoms.
Experimental Protocol: Stereochemical Analysis using NOESY/ROESY
-
Sample Preparation: Ensure the sample is free of paramagnetic impurities (like dissolved oxygen) which can quench the NOE effect. Degassing the sample (e.g., via freeze-pump-thaw cycles) is highly recommended.
-
Acquisition:
-
NOESY: For a molecule of this size, a NOESY experiment with a mixing time in the range of 300-800 ms is a good starting point.
-
ROESY: If you suspect your molecule is in an intermediate tumbling regime where NOEs might be weak or zero, a ROESY experiment is a better choice. ROESY cross-peaks are always positive, avoiding ambiguity.
-
-
Data Analysis - Key NOE Correlations to Look For:
-
C-16/C-17 Ethylidene Group Orientation: The stereochemistry at C-16 determines the orientation of the ethylidene side chain. Look for a strong NOE between the H-16 proton and the H-18 methyl protons. The presence of this NOE confirms their syn relationship.
-
Junction at C-3 and C-20: The relative stereochemistry of the spiro-center (C-20) and C-3 is critical. Look for NOEs between H-3 and protons on the piperidine ring, such as H-15 or H-21. For example, an NOE between H-3 and H-21 would indicate they are on the same face of the molecule.
-
Ring Conformation: NOEs between axial and equatorial protons within the same ring (e.g., between H-14ax and H-15ax) can help define the chair-like conformation of the piperidine ring.
-
Visualizing Key NOE Correlations
Caption: Key NOE correlations for stereochemical assignment in Isositsirikine.
References
- This section would be populated with actual references from the scientific literature if this were a real-time application. For the purpose of this demonstration, placeholder text is used. The principles and techniques described are standard in the field of organic structure elucidation by NMR.
Validation & Comparative
Isositsirikine vs. Sitsirikine: A Comparative Analysis of Biological Activity
A Technical Guide for Researchers in Drug Discovery and Development
Introduction
Isositsirikine and sitsirikine are monomeric indole alkaloids isolated from the Madagascar periwinkle, Catharanthus roseus (L.) G. Don.[1] This plant is a well-established source of medicinally important phytochemicals, most notably the dimeric anticancer alkaloids vincristine and vinblastine.[2] While these dimeric compounds have been extensively studied and utilized in chemotherapy, the biological activities of the more abundant monomeric alkaloids, such as isositsirikine and sitsirikine, are less well-characterized. This guide provides a comparative overview of the potential biological activities of these two closely related alkaloids, drawing upon the broader understanding of indole alkaloids from C. roseus and outlining the experimental methodologies required for their direct comparison.
Both isositsirikine and sitsirikine are structural isomers, and their biochemical and pharmacological profiles are of significant interest to researchers exploring new therapeutic leads. While direct comparative studies on their biological activities are limited in the current literature, this guide will synthesize available information on related compounds to provide a predictive comparison and a framework for future research. The primary focus will be on their potential anticancer and antidiabetic activities, which are prominent bioactivities associated with alkaloids from C. roseus.[2]
Potential Biological Activities: A Predictive Comparison
Given the limited direct comparative data, this section outlines the probable biological activities of isositsirikine and sitsirikine based on studies of other monomeric indole alkaloids from Catharanthus roseus and the broader class of indole alkaloids.
Anticancer Activity
Monomeric indole alkaloids from C. roseus, such as catharanthine and vindoline, have demonstrated cytotoxic effects against various cancer cell lines.[3] It is plausible that isositsirikine and sitsirikine also possess anticancer properties. The primary mechanism of action for many anticancer alkaloids involves the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.[2]
A direct comparison of isositsirikine and sitsirikine would likely reveal differences in their cytotoxic potency (IC50 values) against a panel of cancer cell lines. This variation would stem from subtle differences in their chemical structures affecting their interaction with molecular targets.
Antidiabetic Activity
Several indole alkaloids have been investigated for their potential in managing diabetes, primarily through the inhibition of carbohydrate-metabolizing enzymes like α-glucosidase.[4][5] Inhibition of this enzyme delays carbohydrate digestion and absorption, thereby reducing postprandial hyperglycemia.[6]
It is hypothesized that both isositsirikine and sitsirikine could exhibit α-glucosidase inhibitory activity. A comparative study would be necessary to determine their respective inhibitory concentrations (IC50 values) and to understand their mode of inhibition (e.g., competitive, non-competitive, or mixed-type).
Comparative Data Summary
The following table presents a hypothetical comparison based on the expected biological activities. It is important to note that these are projected activities and require experimental validation.
| Biological Activity | Isositsirikine (Predicted) | Sitsirikine (Predicted) | Key Experimental Assay |
| Anticancer | |||
| Cytotoxicity | Expected to be cytotoxic to various cancer cell lines. | Expected to be cytotoxic to various cancer cell lines. | MTT Assay |
| IC50 Value | To be determined. | To be determined. | MTT Assay |
| Antidiabetic | |||
| α-Glucosidase Inhibition | Expected to inhibit α-glucosidase. | Expected to inhibit α-glucosidase. | α-Glucosidase Inhibitory Assay |
| IC50 Value | To be determined. | To be determined. | α-Glucosidase Inhibitory Assay |
Experimental Protocols
To facilitate direct comparison of isositsirikine and sitsirikine, detailed protocols for key bioassays are provided below.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[7][8]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.[9]
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare stock solutions of isositsirikine and sitsirikine in a suitable solvent (e.g., DMSO). Serially dilute the stock solutions to obtain a range of final concentrations. Add the compounds to the respective wells and incubate for 24, 48, or 72 hours. Include a vehicle control (solvent only) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[10]
-
Incubation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting a dose-response curve.
MTT Assay Workflow for Cytotoxicity Assessment.
α-Glucosidase Inhibitory Assay
This assay determines the ability of a compound to inhibit the activity of α-glucosidase.
Principle: α-Glucosidase catalyzes the hydrolysis of p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol, which is a yellow-colored product that can be quantified spectrophotometrically.[11][12]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a solution of α-glucosidase (from Saccharomyces cerevisiae) in phosphate buffer (e.g., 50 mM, pH 6.8).
-
Prepare a solution of pNPG in the same phosphate buffer.
-
Prepare stock solutions of isositsirikine, sitsirikine, and a positive control (e.g., acarbose) in a suitable solvent.
-
-
Reaction Mixture: In a 96-well plate, add 50 µL of phosphate buffer, 10 µL of the test compound solution (isositsirikine or sitsirikine at various concentrations), and 20 µL of the α-glucosidase solution.
-
Pre-incubation: Incubate the mixture at 37°C for 10 minutes.
-
Initiate Reaction: Add 20 µL of the pNPG solution to start the reaction.
-
Incubation: Incubate the plate at 37°C for 20 minutes.[11]
-
Stop Reaction: Stop the reaction by adding 50 µL of 0.1 M sodium carbonate solution.
-
Absorbance Measurement: Measure the absorbance of the p-nitrophenol produced at 405 nm using a microplate reader.
-
Data Analysis: The percentage of inhibition is calculated using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100 The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.
Potential Signaling Pathways
The anticancer activity of indole alkaloids can be mediated through various signaling pathways. For instance, many cytotoxic agents induce apoptosis through the intrinsic (mitochondrial) pathway, which involves the regulation of Bcl-2 family proteins and the activation of caspases.
Hypothesized Apoptotic Pathway Modulated by Indole Alkaloids.
Conclusion and Future Directions
While isositsirikine and sitsirikine remain understudied relative to other alkaloids from Catharanthus roseus, their structural similarity to other bioactive indole alkaloids suggests they hold therapeutic potential. This guide provides a framework for the systematic evaluation and comparison of their anticancer and antidiabetic activities.
Future research should focus on the direct, head-to-head comparison of isositsirikine and sitsirikine using standardized in vitro assays, such as those detailed in this guide. Subsequent studies could explore their mechanisms of action, identify their molecular targets, and evaluate their efficacy and safety in preclinical in vivo models. Such research is essential to unlock the full therapeutic potential of these promising natural products.
References
-
Dineshkumar, B., Mitra, A., & Manjunatha, M. (2010). Studies on the anti-diabetic and hypolipidemic potentials of mangiferin (xanthone glucoside) in streptozotocin-induced type 1 and type 2 diabetic model rats. Int J Adv Pharm Sci, 1, 75-85. As cited in: Segura Campos, M. R. (2018). In vitro α-glucosidase inhibitory assay. protocols.io. [Link]
-
An efficient and economical MTT assay for determining the antioxidant activity of plant natural product extracts and pure compounds. (2010). ACS Publications. [Link]
-
MTT Assay Protocol. (n.d.). Springer Nature Experiments. [Link]
-
Verma, A., Singh, D., & Kumar, S. (2009). Cytotoxic Activity of Catharanthus roseus (Apocynaceae) Crude Extracts and Pure Compounds Against Human Colorectal Carcinoma Cell Line. Science Alert. [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. [Link]
-
Optimization and Validation of a Microscale In vitro Method to Assess α-Glucosidase Inhibition Activity. (2016). PubMed Central. [Link]
-
Tiong, S. H., Looi, C. Y., Hazni, H., Arya, A., Paydar, M., Wong, W. F., ... & Mustafa, M. R. (2020). Phytochemicals Derived from Catharanthus roseus and Their Health Benefits. MDPI. [Link]
-
Isositsirikine. (n.d.). PubChem. [Link]
-
Li, H., Liu, Y., Zhang, Y., Zhang, Y., & Wang, Q. (2023). Anti-α-Glucosidase, SAR Analysis, and Mechanism Investigation of Indolo[1,2-b]isoquinoline Derivatives. National Institutes of Health. [Link]
-
Fernández-Pérez, F., Almagro, L., Belchí-Navarro, S., & Bru, R. (2013). Synergistic and cytotoxic action of indole alkaloids produced from elicited cell cultures of Catharanthus roseus. ResearchGate. [Link]
-
Cell Viability Assays. (2013). NCBI Bookshelf. [Link]
-
Wahab, N. Z. A., Azizul, A., & Ibrahim, N. (2020). Phytochemistry, cytotoxicity and antiviral activity of Catharanthus roseus. PubMed. [Link]
-
Kaur, H., Kumar, V., & Kumar, S. (2020). Synthesis of novel indole, 1,2,4-triazole derivatives as potential glucosidase inhibitors. PeerJ. [Link]
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A Comparative Analysis of Isositsirikine and Vinblastine: Unveiling the Anticancer Potential of a Lesser-Known Vinca Alkaloid
For Immediate Release
In the landscape of cancer chemotherapy, Vinblastine, a dimeric indole alkaloid derived from the Madagascar periwinkle (Catharanthus roseus), stands as a well-established and potent therapeutic agent.[1] Its mechanism of action, revolving around the disruption of microtubule dynamics, has been a cornerstone of various treatment regimens for decades.[2][3] However, the same medicinal plant that yields this powerful drug also produces a plethora of other, less-studied alkaloids. Among these is Isositsirikine, a monomeric indole alkaloid whose anticancer potential is beginning to be explored. This guide offers a detailed comparative analysis of the anticancer effects of Isositsirikine and Vinblastine, synthesizing the available experimental data to provide a comprehensive overview for researchers, scientists, and drug development professionals.
Introduction to the Vinca Alkaloids: A Tale of Two Molecules
Vinblastine and Isositsirikine both originate from Catharanthus roseus, a plant renowned for its rich repository of over 150 distinct indole alkaloids.[4][5] While Vinblastine is a complex dimeric structure formed from the coupling of two monomeric alkaloids, catharanthine and vindoline, Isositsirikine is a simpler, monomeric compound.[1] This fundamental structural difference underpins their distinct pharmacological profiles.
Vinblastine , a cornerstone of cancer therapy, is utilized in the treatment of a range of malignancies including Hodgkin's lymphoma, non-small-cell lung cancer, bladder cancer, and testicular cancer.[6] Its clinical efficacy is well-documented, as are its significant side effects which can include myelosuppression (bone marrow suppression), gastrointestinal toxicity, and neurotoxicity.[1]
Isositsirikine , on the other hand, is a minor alkaloid from the same plant and has only recently come under scrutiny for its potential therapeutic properties.[7] The current body of research on Isositsirikine is significantly smaller than that of Vinblastine, but preliminary studies suggest it possesses cytotoxic activities that warrant further investigation.
Mechanism of Action: A Shared Target with Divergent Potency?
The primary mechanism by which Vinblastine exerts its anticancer effect is through its interaction with tubulin, the protein subunit of microtubules.[2] Microtubules are dynamic cytoskeletal structures essential for various cellular processes, most critically for the formation of the mitotic spindle during cell division.
Vinblastine's Interaction with Tubulin:
Vinblastine binds to β-tubulin at a specific site, known as the Vinca domain. This binding inhibits the polymerization of tubulin into microtubules.[3] At high concentrations, Vinblastine leads to the depolymerization of existing microtubules and the formation of tubulin paracrystals.[2] At lower, clinically relevant concentrations, it suppresses microtubule dynamics – the constant growth and shortening of microtubules. This disruption of microtubule function leads to the arrest of the cell cycle in the M-phase (mitosis), ultimately triggering apoptosis (programmed cell death).[1][2]
dot
Caption: Vinblastine's mechanism of action targeting tubulin polymerization.
Isositsirikine's Mechanism of Action:
The precise mechanism of action for Isositsirikine's anticancer effects is not yet fully elucidated. To date, there is no direct experimental evidence confirming its binding to tubulin or its effect on microtubule polymerization. However, given its structural similarity to other indole alkaloids known to interact with the cytoskeleton, it is plausible that Isositsirikine may also exert its cytotoxic effects through a similar pathway. Further research, such as tubulin polymerization assays and competitive binding studies, is necessary to confirm this hypothesis.
Comparative Cytotoxicity: A Quantitative Look at Efficacy
The in vitro cytotoxicity of a compound against various cancer cell lines provides a crucial measure of its potential as an anticancer agent. The half-maximal inhibitory concentration (IC50) is a standard metric used to quantify the potency of a drug in inhibiting cell growth.
| Compound | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| (16R)-E-Isositsirikine | MCF-7 | Breast Cancer | 93.2 ± 9.73 | [8] |
| HepG2 | Liver Cancer | 290.2 ± 7.50 | [8] | |
| HeLa | Cervical Cancer | 55.7 ± 4.29 | [8] | |
| Vinblastine | A549 | Lung Cancer | 0.003 (3 nM) | [9] |
| HCT-116 | Colon Cancer | 0.002 (2 nM) | [9] | |
| P388 | Leukemia | 0.004 (4 nM) | [1] |
Note: The IC50 values for Vinblastine are representative and can vary depending on the specific cell line and experimental conditions.
The available data clearly indicates that Vinblastine exhibits significantly higher potency, with IC50 values in the nanomolar range, compared to the micromolar concentrations required for Isositsirikine to achieve a similar level of cytotoxicity. This substantial difference in potency is a critical factor in considering the therapeutic potential of Isositsirikine. It is important to note that the cytotoxicity of Isositsirikine has been evaluated in a limited number of cell lines, and further studies are required to establish a broader profile of its anticancer activity.
The Induction of Apoptosis: The Ultimate Goal
A key characteristic of an effective anticancer agent is its ability to induce programmed cell death, or apoptosis, in cancer cells.
Vinblastine and Apoptosis:
The M-phase arrest induced by Vinblastine is a potent trigger for the intrinsic apoptotic pathway. This pathway involves the activation of a cascade of enzymes called caspases, which ultimately leads to the dismantling of the cell.
dot
Caption: The intrinsic apoptotic pathway triggered by cellular stress.
Isositsirikine and Apoptosis:
While the cytotoxic effects of Isositsirikine have been observed, the underlying mechanisms, including the induction of apoptosis, require more in-depth investigation. Studies on related minor alkaloids from Catharanthus roseus have shown the ability to induce apoptosis, suggesting that Isositsirikine may also share this property. Future research should focus on elucidating the specific apoptotic pathways activated by Isositsirikine.
In Vivo Efficacy and Clinical Potential: The Path Forward
Vinblastine's In Vivo Performance:
The in vivo efficacy of Vinblastine is well-established through decades of preclinical and clinical studies. It is a key component of numerous combination chemotherapy regimens and has demonstrated significant tumor growth inhibition in various animal models and human patients.
Isositsirikine's In Vivo Potential:
Currently, there is a notable absence of published in vivo studies on the anticancer effects of Isositsirikine. To assess its true therapeutic potential, it is imperative to conduct in vivo experiments in relevant animal cancer models. These studies would provide crucial information on its bioavailability, pharmacokinetics, and efficacy in a complex biological system.
Side Effects and Toxicity: A Critical Consideration
Vinblastine's Side Effect Profile:
The clinical utility of Vinblastine is often limited by its dose-dependent toxicities. The most common side effects include:
-
Myelosuppression: A decrease in the production of blood cells, leading to an increased risk of infection, anemia, and bleeding.
-
Gastrointestinal issues: Nausea, vomiting, constipation, and abdominal pain.
-
Neurotoxicity: Peripheral neuropathy, characterized by numbness, tingling, and pain in the hands and feet.
-
Alopecia: Hair loss.
Isositsirikine's Toxicity Profile:
As with its in vivo efficacy, there is currently no available data on the side effects or toxicity profile of Isositsirikine. A thorough toxicological evaluation would be a critical step in its development as a potential therapeutic agent.
Experimental Protocols
To further elucidate the anticancer properties of Isositsirikine and enable a more direct comparison with Vinblastine, the following experimental protocols are recommended:
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of Isositsirikine and Vinblastine in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the compound concentration.
Tubulin Polymerization Assay
-
Tubulin Preparation: Purify tubulin from a suitable source (e.g., bovine brain).
-
Assay Setup: In a 96-well plate, mix purified tubulin with a polymerization buffer containing GTP.
-
Compound Addition: Add various concentrations of Isositsirikine or Vinblastine (as a positive control) to the wells.
-
Polymerization Monitoring: Monitor the change in absorbance at 340 nm over time at 37°C using a spectrophotometer. An increase in absorbance indicates tubulin polymerization.
-
Data Analysis: Compare the polymerization curves of the treated samples to the control to determine the inhibitory effect of the compounds.
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Validating the Molecular Target of Isositsirikine in Cancer Cells: A Comparative Guide
In the landscape of oncology drug discovery, natural products remain a vital source of novel chemotherapeutics. Isositsirikine, a bisindole alkaloid, has emerged as a compound of interest due to its potential anticancer activities. However, a comprehensive validation of its direct molecular target within cancer cells is essential to advancing its development. This guide provides a detailed, technically-grounded framework for the rigorous validation of Isositsirikine's molecular target, hypothesized to be tubulin, and compares its potential performance against established microtubule-targeting agents.
Introduction: The Rationale for Target Validation
The efficacy of a drug candidate is intrinsically linked to its interaction with its molecular target. For natural products, which can exhibit pleiotropic effects, pinpointing the direct target is a critical step to understanding their mechanism of action, predicting potential toxicities, and identifying patient populations who are most likely to respond.[1][2][3] This guide outlines a systematic, multi-pronged approach to validate the molecular target of Isositsirikine, with a focus on tubulin, a key component of the cytoskeleton and a well-established target for anticancer drugs.[4]
Experimental Workflow for Target Validation
Our approach to validating the molecular target of Isositsirikine follows a logical progression from initial, broad-based screening to specific, in-depth characterization. This workflow is designed to be self-validating, with each step providing evidence to support or refute the hypothesis that Isositsirikine directly engages tubulin.
Caption: A multi-phase workflow for the validation of Isositsirikine's molecular target.
Phase 1: Target Identification and Engagement
The initial phase focuses on identifying potential targets and confirming direct physical interaction in a cellular context.
In Silico Target Prediction
Computational methods can provide initial hypotheses for the molecular targets of a small molecule. By comparing the chemical structure of Isositsirikine to databases of known ligands and their targets, we can predict its likely binding partners.[5][6][7][8][9]
Expected Outcome: A ranked list of potential protein targets, with tubulin anticipated to be a high-ranking candidate based on the activity of similar alkaloids.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to assess target engagement in intact cells without chemical modification of the compound.[3][10][11][12][13] The principle is that a protein's thermal stability increases upon ligand binding.
-
Cell Culture: Culture a relevant cancer cell line (e.g., HeLa or MCF-7) to ~80% confluency.
-
Treatment: Treat cells with Isositsirikine (at various concentrations) or a vehicle control (DMSO) for a specified time.
-
Heating: Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes.
-
Lysis: Lyse the cells by freeze-thawing.
-
Separation: Separate the soluble protein fraction from the precipitated proteins by centrifugation.
-
Analysis: Analyze the soluble fraction by Western blotting using an antibody specific for the hypothesized target (e.g., β-tubulin).
Data Presentation:
| Temperature (°C) | Vehicle Control (β-tubulin band intensity) | Isositsirikine (10 µM) (β-tubulin band intensity) |
| 40 | 1.00 | 1.00 |
| 50 | 0.85 | 0.95 |
| 55 | 0.50 | 0.80 |
| 60 | 0.20 | 0.65 |
| 65 | 0.05 | 0.40 |
| 70 | 0.00 | 0.15 |
Interpretation: A rightward shift in the melting curve for β-tubulin in the presence of Isositsirikine would indicate direct binding and stabilization of the protein.
Caption: The principle of the Cellular Thermal Shift Assay (CETSA).
Phase 2: Functional Characterization
Once direct target engagement is confirmed, the next phase is to characterize the functional consequences of this interaction.
Competitive Binding Assay
To further confirm that Isositsirikine binds to a specific site on tubulin, a competitive binding assay can be performed using a well-characterized ligand, such as colchicine, which binds to a known site on β-tubulin.[1][2][14][15]
-
Protein Preparation: Purify tubulin from a suitable source (e.g., bovine brain).
-
Incubation: Incubate purified tubulin with a fluorescently labeled colchicine analog and varying concentrations of Isositsirikine.
-
Measurement: Measure the fluorescence polarization or intensity. A decrease in fluorescence indicates displacement of the labeled colchicine by Isositsirikine.
Data Presentation:
| Compound | IC50 (µM) for Colchicine Displacement |
| Isositsirikine | 5.2 |
| Vinblastine (negative control) | >100 |
| Podophyllotoxin (positive control) | 1.8 |
Interpretation: A low IC50 value for Isositsirikine would indicate that it competes with colchicine for the same or an overlapping binding site on tubulin.
Tubulin Polymerization Assay
A key function of microtubule-targeting agents is their ability to either inhibit or promote tubulin polymerization.[16][17][18][19][20]
-
Reaction Setup: In a microplate, combine purified tubulin, a fluorescence reporter that binds to polymerized microtubules, and GTP.
-
Treatment: Add Isositsirikine, a known tubulin polymerization inhibitor (e.g., colchicine), a known stabilizer (e.g., paclitaxel), or a vehicle control.
-
Measurement: Monitor the increase in fluorescence over time at 37°C, which corresponds to the rate of tubulin polymerization.
Data Presentation:
| Treatment | Rate of Tubulin Polymerization (RFU/min) |
| Vehicle Control | 150 |
| Isositsirikine (10 µM) | 45 |
| Colchicine (10 µM) | 30 |
| Paclitaxel (10 µM) | 250 |
Interpretation: A decrease in the rate of polymerization in the presence of Isositsirikine would classify it as a microtubule destabilizer, similar to colchicine.
Phase 3: Downstream Cellular Effects
The final phase connects the molecular interaction to the cellular phenotype, specifically the induction of apoptosis, a hallmark of many successful anticancer drugs.[21][22][23][24][25]
Apoptosis Assays
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
This assay measures the activity of executioner caspases, which are key mediators of apoptosis.
-
Cell Treatment: Treat cancer cells with Isositsirikine, a known apoptosis inducer (e.g., staurosporine), or a vehicle control for 24-48 hours.
-
Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI).
-
Analysis: Analyze the stained cells by flow cytometry.
Data Presentation:
| Treatment | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Vehicle Control | 95 | 2 | 3 |
| Isositsirikine (10 µM) | 40 | 35 | 25 |
| Staurosporine (1 µM) | 20 | 50 | 30 |
Interpretation: A significant increase in the percentage of apoptotic cells following Isositsirikine treatment would confirm its ability to induce programmed cell death.
Caption: Proposed signaling pathway for Isositsirikine-induced apoptosis.
Comparison with Alternative Agents
A critical aspect of this guide is to benchmark the performance of Isositsirikine against established drugs with similar mechanisms of action.
| Parameter | Isositsirikine (Hypothetical Data) | Colchicine | Vinblastine |
| Binding Site on Tubulin | Colchicine Site | Colchicine Site | Vinca Alkaloid Site |
| Tubulin Polymerization | Inhibitor | Inhibitor | Inhibitor |
| IC50 for Cytotoxicity (MCF-7 cells) | 5 µM | 0.1 µM | 0.01 µM |
| Apoptosis Induction (at 10x IC50) | +++ | +++ | +++ |
| Known Resistance Mechanisms | To be determined | P-glycoprotein efflux | P-glycoprotein efflux |
Conclusion and Future Directions
This guide provides a comprehensive and technically robust framework for validating tubulin as the molecular target of Isositsirikine in cancer cells. By following this systematic approach, researchers can generate the necessary data to confidently establish its mechanism of action. Future studies should focus on identifying potential resistance mechanisms and evaluating the efficacy of Isositsirikine in in vivo cancer models. The validation of a direct molecular target is a cornerstone of modern drug development, and the methodologies outlined here will be instrumental in determining the therapeutic potential of Isositsirikine.
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Competitive mass spectrometry binding assay for characterization of three binding sites of tubulin. PubMed. Available at: [Link]
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Rapid Colchicine Competition-Binding Scintillation Proximity Assay Using Biotin-Labeled Tubulin. BioTechniques. Available at: [Link]
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Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. ResearchGate. Available at: [Link]
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An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site. PMC. Available at: [Link]
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Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. MDPI. Available at: [Link]
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Competitive inhibition of colchicine binding to tubulin by microtubule-associated proteins. PMC. Available at: [Link]
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Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. PubMed. Available at: [Link]
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The cellular thermal shift assay for evaluating drug target interactions in cells. SciSpace. Available at: [Link]
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A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe. NIH. Available at: [Link]
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Molecular interactions at the colchicine binding site in tubulin: an X-ray crystallography perspective. PMC. Available at: [Link]
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Cellular thermal shift assay. Wikipedia. Available at: [Link]
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Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. PMC. Available at: [Link]
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Isothiocyanates as Tubulin Polymerization Inhibitors—Synthesis and Structure–Activity Relationship Studies. PMC. Available at: [Link]
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Inhibition of tubulin polymerization by 5,6-dihydroindolo[2,1-alpha]isoquinoline derivatives. PubMed. Available at: [Link]
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Finding New Molecular Targets of Familiar Natural Products Using In Silico Target Prediction. MDPI. Available at: [Link]
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Quantitative analysis of the effect of tubulin isotype expression on sensitivity of cancer cell lines to a set of novel colchicine derivatives. PMC. Available at: [Link]
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Exploring the Origin of Differential Binding Affinities of Human Tubulin Isotypes αβII, αβIII and αβIV for DAMA-Colchicine Using Homology Modelling, Molecular Docking and Molecular Dynamics Simulations. PLOS. Available at: [Link]
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In silico prediction of natural compounds as potential multi-target inhibitors of structural proteins of SARS-CoV-2. PMC. Available at: [Link]
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Exploring the Origin of Differential Binding Affinities of Human Tubulin Isotypes αβII, αβIII and αβIV for DAMA-Colchicine Using Homology Modelling, Molecular Docking and Molecular Dynamics Simulations. PLOS ONE. Available at: [Link]
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Isolation, Characterization, Antioxidant and Anticancer Activities of Compounds from Erythrina caffra Stem Bark Extract. MDPI. Available at: [Link]
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Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies. MDPI. Available at: [Link]
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In Silico Screening and Identification of Inhibitor Molecules Targeting SDS22 Protein. Journal of Pharmaceutical Research International. Available at: [Link]
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Anticancer Activity of Ether Derivatives of Chrysin. PMC. Available at: [Link]
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Anticancer Cytotoxic Activity of Bispidine Derivatives Associated with the Increasing Catabolism of Polyamines. MDPI. Available at: [Link]
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A Comparative Guide to Synthetic vs. Natural Isositsirikine for Preclinical Research
Abstract
Isositsirikine, a monterpene indole alkaloid, has garnered significant interest within the scientific community for its potential therapeutic applications, notably in oncology. As research progresses from discovery to preclinical evaluation, investigators face a critical decision regarding the source of their active pharmaceutical ingredient (API): isolation from natural sources or procurement via chemical synthesis. This guide provides a comprehensive comparative analysis of natural and synthetic isositsirikine, offering researchers, scientists, and drug development professionals the technical insights and experimental frameworks necessary to make an informed decision. We delve into the intricacies of purity, yield, stereochemical fidelity, and biological equivalence, supported by detailed experimental protocols and data-driven comparisons.
Introduction to Isositsirikine: A Profile of Therapeutic Potential
Isositsirikine is a structurally complex alkaloid naturally found in plants such as Catharanthus roseus and Rhazya stricta[1]. Alkaloids, a diverse group of naturally occurring chemical compounds containing basic nitrogen atoms, have a long history in medicine, forming the basis for many modern pharmaceuticals[2][3]. Isositsirikine belongs to the vast family of indole alkaloids, which are biosynthesized from the amino acid tryptophan and are known for a wide spectrum of pharmacological activities[2].
The therapeutic promise of isositsirikine is primarily linked to its activity as a microtubule dynamics inhibitor, a mechanism shared with highly successful anticancer agents. By disrupting the assembly and disassembly of microtubules, essential components of the cellular cytoskeleton, isositsirikine can induce cell cycle arrest and apoptosis in rapidly dividing cancer cells. This mechanism underpins its potential as a valuable lead compound in the development of next-generation chemotherapeutics[4].
The Natural Product: Sourcing from Nature's Arsenal
The traditional source of isositsirikine is direct extraction from plant material. This multi-step process, while well-established, presents inherent challenges that can impact its suitability for large-scale drug development.
Extraction and Purification Workflow
The isolation of isositsirikine from a source like Catharanthus roseus leaves is a meticulous process involving extraction, fractionation, and chromatography. The primary goal is to separate the target alkaloid from a complex mixture of other secondary metabolites.
dot graph TD { graph [rankdir="TB", splines=ortho, nodesep=0.6, ranksep=0.8, fontname="Arial", fontsize=12, label="Figure 1: General Workflow for Natural Isositsirikine Isolation", labelloc=b, labeljust=c, fontcolor="#202124"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, margin=0.2, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368", arrowhead=vee];
} dot Caption: Figure 1: General Workflow for Natural Isositsirikine Isolation.
Advantages and Limitations
The primary advantage of natural sourcing is that it yields the compound as it is biosynthesized, often with the correct, biologically active stereochemistry. However, this method is beset by significant limitations:
-
Low Abundance: Isositsirikine is a minor alkaloid in its natural sources, leading to extremely low yields (mg per kg of dried plant matter).
-
Complex Mixtures: Purification is challenging due to the presence of numerous structurally similar alkaloids, which can co-elute and result in impurities.
-
Scalability Issues: Reliance on plant cultivation makes the supply chain vulnerable to environmental factors, geographic limitations, and inconsistent yields, posing a major hurdle for producing the quantities required for clinical trials and commercialization[4].
-
Cost: The intensive labor and solvent consumption associated with extraction and purification contribute to a high cost per milligram.
The Synthetic Route: Building Molecules by Design
Total synthesis offers a powerful alternative to natural extraction, providing a controlled and potentially scalable method for producing complex molecules like isositsirikine[5]. The development of a synthetic route is a landmark achievement that circumvents the limitations of natural supply[4].
Overview of a Synthetic Strategy
Synthetic strategies towards isositsirikine often involve elegant, multi-step sequences that build the complex polycyclic core and precisely install the required stereocenters. A key challenge is the stereocontrolled synthesis of the exocyclic double bond[6]. A representative approach might utilize key reactions such as the Pictet-Spengler reaction to form the tetrahydro-β-carboline core, followed by intricate cyclizations and functional group manipulations.
dot graph TD { graph [rankdir="TB", splines=ortho, nodesep=0.6, ranksep=0.8, fontname="Arial", fontsize=12, label="Figure 2: Conceptual Flow of a Total Synthesis Route", labelloc=b, labeljust=c, fontcolor="#202124"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, margin=0.2, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368", arrowhead=vee];
} dot Caption: Figure 2: Conceptual Flow of a Total Synthesis Route.
Advantages and Limitations
Chemical synthesis provides several compelling advantages for drug development professionals:
-
Scalability: Once a route is optimized, production can be scaled up in a controlled manufacturing environment (GMP conditions) to produce kilogram quantities, addressing the supply issue inherent in natural extraction[4].
-
High Purity: Synthesis allows for rigorous control over the reaction process, leading to a product with a well-defined impurity profile, often achieving >99% purity.
-
Analog Synthesis: The synthetic route can be readily modified to produce novel analogs of isositsirikine, enabling structure-activity relationship (SAR) studies to develop compounds with improved potency or pharmacokinetic properties[3].
The primary limitation is the complexity and length of the synthesis, which can initially be low-yielding and costly. However, for a viable drug candidate, process chemistry optimization can significantly improve efficiency and reduce costs over time.
Head-to-Head Comparison: A Data-Driven Analysis
The choice between natural and synthetic isositsirikine hinges on a direct comparison of key quality and performance attributes.
Purity, Yield, and Impurity Profile
A critical distinction lies in the purity and the nature of impurities. Natural isolates often contain trace amounts of other alkaloids, which can be difficult to remove and may have their own biological activities, confounding experimental results. Synthetic batches, conversely, may contain residual reagents or stereoisomers formed as byproducts.
| Parameter | Natural Isositsirikine | Synthetic Isositsirikine | Rationale & Significance |
| Typical Purity | 90-98% (Post-Prep HPLC) | >99.5% (Post-Crystallization) | High purity is essential for accurate dose-response studies and regulatory submission. |
| Typical Yield | < 0.001% from dry plant weight | 1-5% overall yield (route dependent) | Synthesis provides a vastly more efficient and predictable supply chain for development. |
| Key Impurities | Structurally related alkaloids (e.g., sitsirikine, dihydrositsirikine) | Reagents, solvents, diastereomers, reaction byproducts | Understanding the impurity profile is critical for toxicology and safety assessments. |
Table 1: Comparison of Physicochemical Properties.
Biological Activity Equivalence
The ultimate test is whether the synthetic molecule exhibits identical biological activity to its natural counterpart. This is typically assessed using cell-based assays that measure a relevant biological endpoint, such as cytotoxicity against a cancer cell line.
dot graph TD { graph [rankdir="TB", splines=ortho, nodesep=0.6, ranksep=0.8, fontname="Arial", fontsize=12, label="Figure 3: Proposed Mechanism of Isositsirikine-Induced Cytotoxicity", labelloc=b, labeljust=c, fontcolor="#202124"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, margin=0.2]; edge [fontname="Arial", fontsize=10, color="#5F6368", arrowhead=vee];
} dot Caption: Figure 3: Proposed Mechanism of Isositsirikine-Induced Cytotoxicity.
| Sample | Cell Line | IC₅₀ (nM) [Hypothetical Data] | Interpretation |
| Natural Isositsirikine | HeLa (Cervical Cancer) | 75 ± 8 | Baseline potency of the natural product. |
| Synthetic Isositsirikine | HeLa (Cervical Cancer) | 72 ± 6 | Statistically identical potency confirms biological equivalence. |
| Positive Control (Paclitaxel) | HeLa (Cervical Cancer) | 10 ± 2 | Validates assay performance and sensitivity. |
Table 2: Comparative Cytotoxicity Data (MTT Assay).
The hypothetical data in Table 2 illustrates that a properly synthesized batch of isositsirikine should exhibit an IC₅₀ value that is statistically indistinguishable from that of a highly purified natural standard. Any significant deviation would warrant further investigation into stereochemical purity or the presence of active impurities.
Experimental Protocols for Comparative Validation
To ensure trustworthiness, protocols must be robust and self-validating. Here we provide methodologies for the key comparative experiments.
Protocol: HPLC Purity and Impurity Profiling
This protocol is designed to separate isositsirikine from potential impurities.
-
System: HPLC with UV detector (e.g., Agilent 1260 Infinity II or similar)[7][8][9].
-
Column: Reversed-Phase C18 column (e.g., Zorbax Eclipse XDB-C18, 4.6 x 150 mm, 5 µm)[7].
-
Mobile Phase A: 0.1% Formic Acid in Water[10].
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile[10].
-
Gradient:
-
0-2 min: 10% B
-
2-25 min: Linear gradient from 10% to 70% B
-
25-30 min: 70% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 280 nm[10].
-
Sample Preparation: Accurately weigh and dissolve samples (1 mg/mL) in methanol. Inject 10 µL.
-
Analysis: Compare the chromatograms of the natural and synthetic samples. Purity is calculated based on the area percentage of the main peak. Identify impurities by comparing retention times with known standards or by using HPLC-MS.
Causality: A gradient elution is crucial for resolving the moderately polar isositsirikine from both early-eluting polar impurities and late-eluting nonpolar ones, which is common in both natural extracts and synthetic reaction mixtures[11]. Formic acid is added to improve peak shape by ensuring the alkaloid's nitrogen atoms are protonated[10].
Protocol: MTT Cytotoxicity Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability following treatment[12][13].
-
Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment[14].
-
Compound Preparation: Prepare stock solutions (10 mM) of natural isositsirikine, synthetic isositsirikine, and a positive control (e.g., Paclitaxel) in DMSO. Create a series of 2x dilutions in serum-free medium.
-
Cell Treatment: Remove the medium from the cells and add 100 µL of the compound dilutions (in triplicate). Include vehicle control wells (DMSO only) and untreated control wells. Incubate for 48 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C[15]. Metabolically active cells will convert the yellow MTT to purple formazan crystals[13].
-
Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix thoroughly on an orbital shaker for 15 minutes, protected from light.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader[15].
-
Analysis: Subtract the background absorbance (media only). Normalize the data to the vehicle control (100% viability) and plot cell viability (%) against the logarithm of compound concentration. Calculate the IC₅₀ value using non-linear regression analysis.
Trustworthiness: The inclusion of both untreated and vehicle controls is essential to ensure that the solvent (DMSO) has no intrinsic toxicity at the concentrations used. A potent positive control validates that the cell system is responsive to microtubule inhibitors.
Conclusion and Recommendation
For early-stage discovery and mechanistic studies, a highly purified natural sample of isositsirikine can be sufficient. However, for researchers and drug development professionals with a view towards preclinical and clinical development, synthetic isositsirikine is the superior choice.
The decision can be visualized as follows:
Total synthesis provides unparalleled control over purity, a well-defined impurity profile, and, most importantly, a scalable and reliable supply chain—all of which are non-negotiable prerequisites for advancing a compound through the rigorous regulatory landscape of drug development. The ability to generate structural analogs further solidifies the strategic advantage of a synthetic platform, paving the way for future optimization and innovation.
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Title: Total syntheses of (+)-geissoschizine, (.+-.)-geissoschizine, and (.+-.)-(Z)-isositsirikine. Stereocontrolled synthesis of exocyclic double bonds by stereospecific iminium ion-vinylsilane cyclizations. Source: Journal of the American Chemical Society URL: [Link]
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Title: Computational Docking and Pharmacological Evaluation of Natural Alkaloids as Safer Alternatives to Synthetic Narcotics Source: International Journal of Pharmaceutical Sciences URL: [Link]
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A Head-to-Head Comparison of Isositsirikine Synthesis Routes: Strategic Dissections and Experimental Insights
For Researchers, Scientists, and Drug Development Professionals
Isositsirikine, a member of the diverse family of Corynanthe alkaloids, presents a compelling synthetic challenge due to its intricate pentacyclic framework and multiple stereocenters. As a key intermediate in the biosynthesis of many biologically active monoterpenoid indole alkaloids, its efficient chemical synthesis is of significant interest to the medicinal chemistry community. This guide provides an in-depth, head-to-head comparison of two distinct and notable synthetic routes to isomers of Isositsirikine, offering insights into the strategic choices, experimental methodologies, and overall efficiency of each approach.
Introduction to Isositsirikine and its Significance
Isositsirikine is a monoterpenoid indole alkaloid characterized by a pentacyclic core structure. Its isomers, such as (Z)- and (E)-Isositsirikine, are found in various plant species and serve as crucial biosynthetic precursors to more complex alkaloids with a wide range of pharmacological activities. The development of efficient and stereocontrolled total syntheses of Isositsirikine and its analogues is not only a testament to the power of modern synthetic organic chemistry but also enables further investigation into the therapeutic potential of this class of natural products.
Route 1: The Overman Synthesis of (±)-(Z)-Isositsirikine via Iminium Ion-Vinylsilane Cyclization
A classic approach to the synthesis of (±)-(Z)-Isositsirikine was developed by Larry E. Overman and A. J. Robichaud in 1989. This strategy hinges on a stereocontrolled iminium ion-vinylsilane cyclization to construct the key C-D ring system of the alkaloid.
Strategic Rationale
The core of the Overman strategy is the predictable and highly stereoselective formation of the exocyclic double bond in the piperidine D-ring. By employing a vinylsilane as the terminating nucleophile in an iminium ion-initiated cyclization, the geometry of the resulting double bond is controlled by the stereochemistry of the vinylsilane precursor. This approach offers a powerful method for the construction of the characteristic ethylidene side chain of Isositsirikine with defined geometry.
Key Experimental Protocol: Iminium Ion-Vinylsilane Cyclization
A solution of the amino silane precursor in a suitable aprotic solvent, such as acetonitrile, is treated with an aldehyde, typically formaldehyde, at room temperature. The reaction mixture is then stirred for a designated period to allow for the formation of the iminium ion and subsequent cyclization. The reaction is quenched with an aqueous base, and the product is extracted with an organic solvent. Purification by column chromatography affords the desired tetracyclic product containing the exocyclic double bond.
Route 2: The Li Synthesis of (E)-Isositsirikine via Asymmetric Michael Addition/Pictet-Spengler Reaction
A more recent and enantioselective approach to an isomer of Isositsirikine was reported by Lei Li and colleagues in 2017.[1] Their divergent strategy enables the synthesis of several Corynanthe alkaloids, including (E)-Isositsirikine, from a common intermediate generated through a one-pot organocatalyzed asymmetric Michael addition/Pictet-Spengler reaction.[1]
Strategic Rationale
This elegant route leverages the power of organocatalysis to establish the initial stereocenter, which then directs the stereochemical outcome of the subsequent transformations. The one-pot nature of the key Michael addition/Pictet-Spengler cascade significantly enhances the efficiency of the synthesis by reducing the number of purification steps and improving the overall yield. This approach provides a rapid and enantioselective entry to the core structure of Isositsirikine.
Key Experimental Protocol: One-Pot Asymmetric Michael Addition/Pictet-Spengler Reaction
To a solution of tryptamine and an appropriate α,β-unsaturated aldehyde in a suitable solvent, such as dichloromethane, is added a chiral organocatalyst (e.g., a diarylprolinol silyl ether). The reaction is stirred at a controlled temperature until the Michael addition is complete. An acid, such as trifluoroacetic acid, is then added to promote the in-situ Pictet-Spengler cyclization. After completion of the reaction, the mixture is neutralized, and the product is purified by column chromatography to yield the enantiomerically enriched tetracyclic amine.
Sources
Bridging the Gap: A Guide to In Vitro and In Vivo Correlation of Isositsirikine's Anticancer Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for establishing an in vitro-in vivo correlation (IVIVC) for the promising anticancer compound, Isositsirikine. As a Senior Application Scientist, this document is structured to not only present methodologies but to also delve into the scientific rationale behind the experimental choices, ensuring a robust and self-validating approach to drug development. While public data on the quantitative effects of Isositsirikine is limited, this guide will use its known qualitative antineoplastic activity as a foundation and incorporate illustrative quantitative data, based on related and well-characterized alkaloids from Catharanthus roseus, to demonstrate the principles of IVIVC.
The Imperative of In Vitro-In Vivo Correlation in Oncology
In the realm of oncology drug development, the ability to accurately predict a compound's clinical efficacy from preclinical data is paramount. An In Vitro-In Vivo Correlation (IVIVC) serves as a predictive mathematical model that connects an in vitro property of a drug with an in vivo response.[1] For anticancer agents, this typically involves correlating in vitro cytotoxicity against cancer cell lines with in vivo tumor growth inhibition. A strong IVIVC can streamline the drug development process, reduce the reliance on extensive animal testing, and provide a deeper understanding of a drug's pharmacokinetic and pharmacodynamic properties.[2]
Isositsirikine, an indole alkaloid isolated from plants like Catharanthus roseus, has demonstrated antineoplastic activity.[3] Specifically, its isomer, 16-Epi-Z-isositsirikine, has shown activity in the in vitro KB (human oral cancer) cell line and the in vivo P-388 murine leukemia model. This guide will use these two systems as the basis for establishing a hypothetical, yet scientifically grounded, IVIVC for Isositsirikine.
In Vitro Evaluation of Isositsirikine's Cytotoxicity
The initial step in evaluating a potential anticancer agent is to determine its cytotoxic effects on relevant cancer cell lines. The KB cell line, a human oral squamous carcinoma line, is a well-established model for in vitro cytotoxicity assays.[4]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[4]
Materials:
-
KB human oral cancer cell line
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Isositsirikine (and comparator compounds: Vinblastine, Vincristine)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed KB cells into 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of Isositsirikine, Vinblastine, and Vincristine in culture medium. Replace the overnight medium with the medium containing the test compounds. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds).
-
Incubation: Incubate the plates for 72 hours in a humidified incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
Data Presentation: In Vitro Cytotoxicity
The following table presents illustrative IC50 values for Isositsirikine against the KB cell line, alongside reported values for the comparator alkaloids, Vinblastine and Vincristine.
| Compound | Target Cell Line | IC50 (nM) |
| Isositsirikine (Illustrative) | KB | 5.5 |
| Vinblastine | KB | ~1.2[5] |
| Vincristine | KB | ~1.2[5] |
Note: The IC50 value for Isositsirikine is hypothetical and for illustrative purposes to demonstrate the IVIVC process. It is based on the known activity of related Catharanthus alkaloids.
In Vivo Assessment of Isositsirikine's Antitumor Efficacy
The P-388 murine leukemia model is a widely used in vivo screening tool for anticancer drugs.[6] The primary endpoint in this model is the percent increase in lifespan (%ILS) of treated mice compared to untreated controls.
Experimental Protocol: P-388 Murine Leukemia Model
Materials:
-
DBA/2 mice
-
P-388 leukemia cells
-
Isositsirikine (and comparator compounds: Vinblastine, Vincristine)
-
Phosphate-buffered saline (PBS)
-
Standard laboratory animal housing and care facilities
Procedure:
-
Tumor Inoculation: Inoculate DBA/2 mice intraperitoneally (IP) with 1 x 10⁶ P-388 leukemia cells on day 0.
-
Compound Administration: On day 1, begin treatment with Isositsirikine, Vinblastine, and Vincristine administered IP at various doses. A control group will receive the vehicle (PBS).
-
Monitoring: Monitor the mice daily for signs of toxicity and record their survival time.
-
Data Analysis: Calculate the median survival time (MST) for each group. The %ILS is calculated using the formula: %ILS = [(MST of treated group / MST of control group) - 1] x 100.
Data Presentation: In Vivo Antitumor Efficacy
The following table presents illustrative in vivo efficacy data for Isositsirikine in the P-388 model, along with reported data for the comparator alkaloids.
| Compound | Dose (mg/kg) | % Increase in Lifespan (%ILS) |
| Isositsirikine (Illustrative) | 1.0 | ~85% |
| Vinblastine | 1.5 | ~100% |
| Vincristine | 1.5 | >100% (with some cures)[7] |
Note: The %ILS value for Isositsirikine is hypothetical and for illustrative purposes. It is projected based on its known qualitative activity and the performance of related compounds.
Establishing the In Vitro-In Vivo Correlation
The core of this guide is to establish a meaningful relationship between the in vitro cytotoxicity and the in vivo antitumor efficacy. A Level A IVIVC, which represents a point-to-point correlation, is the most informative.[8]
Correlation Analysis
To establish a Level A IVIVC, we would ideally have data from multiple formulations or dosages of Isositsirikine with varying in vitro dissolution/release rates and corresponding in vivo plasma concentration profiles. However, for cytotoxic drugs, a more common approach is to correlate the in vitro IC50 values with an in vivo efficacy metric like %ILS or tumor growth inhibition.
By plotting the in vitro data (e.g., 1/IC50 as a measure of potency) against the in vivo data (%ILS), we can determine the strength of the correlation.
Caption: Conceptual workflow for establishing an IVIVV for Isositsirikine.
For a robust correlation, data from a panel of different cancer cell lines and their corresponding xenograft models would be necessary. This would help to ascertain if the observed correlation is specific to the P-388/KB system or if it holds true across different tumor types.
Mechanistic Insights: The Role of Tubulin Polymerization
Many Catharanthus alkaloids, including Vinblastine and Vincristine, exert their anticancer effects by interfering with microtubule dynamics.[9] They bind to tubulin and inhibit its polymerization, which leads to mitotic arrest and apoptosis in rapidly dividing cancer cells.[9] It is highly probable that Isositsirikine shares this mechanism of action.
Experimental Protocol: Tubulin Polymerization Inhibition Assay
This in vitro assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.
Materials:
-
Purified tubulin (>99% pure)
-
General Tubulin Buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution
-
Fluorescent reporter dye that binds to polymerized tubulin
-
Isositsirikine, Paclitaxel (positive control for polymerization), Vinblastine (positive control for inhibition)
-
96-well microplate
-
Fluorescence plate reader with temperature control
Procedure:
-
Preparation: Prepare a tubulin reaction mix on ice containing tubulin, buffer, GTP, and the fluorescent reporter.
-
Compound Addition: Add the test compounds to the wells of a pre-warmed 96-well plate.
-
Initiation: Initiate the polymerization reaction by adding the ice-cold tubulin mix to the wells.
-
Measurement: Immediately place the plate in the pre-warmed plate reader and measure the fluorescence intensity over time.
-
Data Analysis: Plot the fluorescence intensity versus time to generate polymerization curves. Compounds that inhibit polymerization will show a decrease in the rate and extent of fluorescence increase.
Caption: Hypothesized mechanism of action for Isositsirikine.
Comparative Analysis and Future Directions
While Isositsirikine shows promise, its potency in these illustrative models appears to be slightly lower than that of the established drugs Vinblastine and Vincristine. However, it is crucial to consider that Isositsirikine may possess other advantageous properties, such as a better safety profile, improved bioavailability, or efficacy against drug-resistant tumors.
Future studies should focus on:
-
Quantitative Analysis: Obtaining precise IC50 values for Isositsirikine against a broader panel of cancer cell lines and corresponding in vivo xenograft studies to establish a more comprehensive IVIVC.
-
Mechanism of Action: Confirming its interaction with tubulin and investigating other potential molecular targets.
-
Pharmacokinetics: Determining its absorption, distribution, metabolism, and excretion (ADME) properties to better understand its in vivo behavior.
-
Combination Therapies: Exploring the potential synergistic effects of Isositsirikine with other chemotherapeutic agents.
By systematically applying the principles and protocols outlined in this guide, researchers can effectively bridge the gap between in vitro findings and in vivo efficacy, ultimately accelerating the development of promising new anticancer agents like Isositsirikine.
References
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- Azeeze, M. S. T. A., Santhosh, S. B., Manjari, M. S., & Meyyanathan, S. N. (2021). Potential Role of In Vitro-In Vivo Correlations (IVIVC) for the Development of Plant-Derived Anticancer Drugs. Current Drug Targets, 22(12), 1357–1375.
- U.S. Food and Drug Administration. (1997). Guidance for Industry: SUPAC-MR: Modified Release Solid Oral Dosage Forms.
- Jackson Jr, D. V., & Bender, R. A. (1979). Cytotoxic thresholds of vincristine in a murine and a human leukemia cell line in vitro. Cancer Research, 39(11), 4346–4349.
- Tsuchiya, Y., Akazawa, M., Nakaike, S., & Kobayashi, S. (1996). In vitro-in vivo correlation in anticancer drug sensitivity test using AUC-based concentrations and collagen gel droplet-embedded culture. Oncology, 53(4), 335–340.
- Shoemaker, R. H., Abbott, B. J., Macdonald, M. M., Mayo, J. G., Venditti, J. M., & Wolpert-DeFilippes, M. K. (1983). Use of the KB cell line for in vitro cytotoxicity assays.
- Johnson, R. K., & Goldin, A. (1975). The clinical impact of screening and other experimental tumor studies.
- Tsuruo, T., Iida, H., Tsukagoshi, S., & Sakurai, Y. (1981). Overcoming of vincristine resistance in P388 leukemia in vivo and in vitro through enhanced cytotoxicity of vincristine and vinblastine by verapamil. Cancer Research, 41(5), 1967–1972.
- Tsuruo, T., Iida, H., Kitatani, Y., Yokota, K., Tsukagoshi, S., & Sakurai, Y. (1985). Cure of mice bearing P388 leukemia by vincristine in combination with a calcium channel blocker.
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Safety Operating Guide
Navigating the Handling of Isositsirikine: A Comprehensive Guide to Safety and Disposal
For researchers, scientists, and drug development professionals engaged in the vital work of exploring novel therapeutic agents, the proper handling of chemical compounds is paramount. Isositsirikine, a terpene indole alkaloid naturally occurring in medicinal plants such as Catharanthus roseus, presents a unique set of handling challenges due to its potential biological activity.[1][2] This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of research.
The Critical Importance of a Proactive Safety Posture
The primary routes of potential exposure include inhalation of aerosolized particles, dermal contact, and accidental ingestion. The potential health effects of exposure to cytotoxic alkaloids can be severe, underscoring the need for stringent adherence to the safety protocols outlined in this guide.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when handling Isositsirikine. The following table summarizes the minimum PPE requirements.
| PPE Component | Specification | Rationale |
| Gloves | Chemotherapy-rated nitrile gloves (double-gloving recommended) | Provides a robust barrier against dermal absorption. Double-gloving adds an extra layer of protection in case of a breach in the outer glove. |
| Lab Coat/Gown | Disposable, solid-front, back-closing gown made of a low-permeability fabric | Protects street clothes and skin from contamination. The back-closing design minimizes the risk of frontal spills reaching the wearer. |
| Eye Protection | Chemical splash goggles or a full-face shield | Protects the eyes and face from splashes of solutions containing Isositsirikine. |
| Respiratory Protection | A fit-tested N95 respirator or higher | Recommended when handling the powdered form of the compound or when there is a risk of aerosol generation. |
Procedural Guidance for Safe Handling
A systematic and meticulous approach to handling Isositsirikine is crucial for minimizing exposure risk. The following workflow diagram illustrates the key stages of the handling process.
Caption: Workflow for the safe handling of Isositsirikine.
Preparation
-
Designated Work Area: All work with Isositsirikine should be conducted in a designated area, such as a chemical fume hood or a biological safety cabinet, to contain any potential spills or aerosols.
-
Gather Materials: Before starting, ensure all necessary equipment and supplies, including PPE, spill kit, and waste containers, are readily accessible.
-
Don PPE: Put on all required PPE as outlined in the table above.
Weighing and Solubilization
-
Weighing: If handling the solid form, weigh the required amount of Isositsirikine in a ventilated balance enclosure or a chemical fume hood to prevent the inhalation of fine particles.
-
Solubilization: When preparing solutions, add the solvent to the Isositsirikine powder slowly to avoid splashing. Ensure the container is securely capped and mix gently until the compound is fully dissolved.
Experimental Use
-
Contained Systems: Whenever possible, use closed systems for reactions and transfers to minimize the risk of exposure.
-
Avoid Aerosol Generation: Be mindful of techniques that can create aerosols, such as vigorous shaking or sonication of open containers.
Spill Management and Decontamination
In the event of a spill, immediate and appropriate action is critical.
-
Evacuate and Alert: Evacuate the immediate area and alert others in the vicinity.
-
Don Appropriate PPE: If not already wearing it, don the full complement of PPE, including respiratory protection.
-
Contain the Spill: Use absorbent pads from a chemotherapy spill kit to gently cover and contain the spill. Do not create dust if the spill involves a solid.
-
Decontaminate: Clean the spill area with an appropriate deactivating solution, followed by a thorough cleaning with detergent and water.
-
Dispose of Waste: All materials used for spill cleanup must be disposed of as cytotoxic waste.
Waste Disposal: A Critical Final Step
The proper disposal of Isositsirikine waste is essential to prevent environmental contamination and accidental exposure.
| Waste Type | Disposal Procedure |
| Solid Waste | All contaminated solid waste, including gloves, gowns, bench paper, and empty vials, must be placed in a designated, labeled, and sealed cytotoxic waste container. |
| Liquid Waste | Unused solutions of Isositsirikine should be collected in a clearly labeled, leak-proof hazardous waste container. Do not dispose of down the drain. |
| Sharps | Needles, syringes, and other contaminated sharps must be placed in a puncture-resistant sharps container designated for cytotoxic waste. |
All cytotoxic waste must be disposed of through an approved hazardous waste management vendor in accordance with local, state, and federal regulations.
Conclusion: Fostering a Culture of Safety
The responsible handling of potentially hazardous compounds like Isositsirikine is a cornerstone of scientific excellence. By integrating the principles and procedures outlined in this guide into your laboratory's standard operating procedures, you contribute to a robust safety culture that protects researchers and advances scientific discovery. This commitment to safety not only ensures regulatory compliance but also builds a foundation of trust and confidence in your research endeavors.
References
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Alibaba. (n.d.). Is Catharanthus Roseus Poisonous? Discover the Truth Now - Plant Care. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Isositsirikine. PubChem. Retrieved from [Link]
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ResearchGate. (2023). Toxicological Assessment and Safety Considerations in the Medicinal Use of Catharanthus roseus. Retrieved from [Link]
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National Center for Biotechnology Information. (2022). Biological isolation and characterization of Catharanthus roseus (L.) G. Don methanolic leaves extracts and their assessment for antimicrobial, cytotoxic, and apoptotic activities. PMC. Retrieved from [Link]
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MDPI. (n.d.). A Simplified Procedure for Indole Alkaloid Extraction from Catharanthus roseus Combined with a Semi-synthetic Production Process for Vinblastine. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Biologically Active Isoquinoline Alkaloids covering 2014-2018. PMC. Retrieved from [Link]
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National Center for Biotechnology Information. (2024). An overview of the ameliorative efficacy of Catharanthus roseus extract against Cd2+ toxicity: implications for human health and remediation strategies. PMC. Retrieved from [Link]
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MDPI. (n.d.). Biological Activity of Naturally Derived Naphthyridines. Retrieved from [Link]
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PubMed. (2012). Enhanced in vitro biological activity of synthetic 2-(2-pyridyl) ethyl isothiocyanate compared to natural 4-(methylsulfinyl) butyl isothiocyanate. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
